Technical Documentation Center

2-Chloro-3-methoxyisonicotinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-3-methoxyisonicotinic acid
  • CAS: 1214344-24-7

Core Science & Biosynthesis

Foundational

2-Chloro-3-methoxyisonicotinic acid CAS 1214344-24-7 properties

An In-Depth Technical Guide to 2-Chloro-3-methoxyisonicotinic acid (CAS 1214344-24-7): Properties, Synthesis, and Applications in Drug Discovery Abstract This technical guide provides a comprehensive overview of 2-Chloro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-3-methoxyisonicotinic acid (CAS 1214344-24-7): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-methoxyisonicotinic acid (CAS 1214344-24-7), a substituted pyridine carboxylic acid of significant interest to the chemical and pharmaceutical sciences. The document delineates its core physicochemical properties, offers a theoretical analysis of its spectroscopic characteristics, and presents a generalized synthetic approach based on established chemical principles. A key focus is placed on its application in medicinal chemistry, where the strategic placement of chloro and methoxy functional groups serves to modulate electronic properties and facilitate diverse non-covalent interactions within biological targets. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their scientific endeavors.

Introduction

2-Chloro-3-methoxyisonicotinic acid is a heterocyclic compound built upon an isonicotinic acid (pyridine-4-carboxylic acid) scaffold. Its utility in modern drug discovery and materials science is derived from the unique combination of its functional groups: a carboxylic acid for derivatization, a pyridine ring common in bioactive molecules, and strategically positioned chloro and methoxy substituents.

The true value of this molecule lies in the nuanced roles of its substituents. In drug design, small functional groups like chloro and methoxy are not mere decorations; they are critical tools for optimizing a ligand's interaction with a protein's binding pocket.[1][2] The chloro group, while electron-withdrawing, can act as a hydrogen bond acceptor and, more significantly, participate in halogen bonding—a specific and directional non-covalent interaction.[1] Conversely, the electron-donating methoxy group also serves as a hydrogen bond acceptor and can engage in productive CH-π interactions.[1] This dual nature allows medicinal chemists to probe and engage with both electron-rich and electron-poor regions of a biological target, making this compound a valuable scout for structure-activity relationship (SAR) studies.[1][3]

Physicochemical and Spectroscopic Properties

The fundamental properties of 2-Chloro-3-methoxyisonicotinic acid are summarized below. These data are critical for its proper handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 1214344-24-7[4][5]
Molecular Formula C₇H₆ClNO₃[4][5][6]
Molecular Weight 187.58 g/mol [4][5][6]
Physical Form Solid[4]
Purity ≥97%[4]
Storage Conditions Store in an inert atmosphere at 2-8°C[4]
Spectroscopic Analysis: A Theoretical Profile

While specific, published experimental spectra for this exact compound are not available in the provided search results, a theoretical profile can be predicted based on its structure and established principles of spectroscopic interpretation.[7]

  • ¹H NMR: The spectrum is expected to show three distinct signals:

    • Two doublets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the two protons on the pyridine ring. Their precise chemical shifts and coupling constants would be influenced by the electronic effects of the chloro, methoxy, and carboxyl groups.

    • A singlet around δ 3.8-4.2 ppm corresponding to the three protons of the methoxy (-OCH₃) group.

    • A broad singlet at high chemical shift (>10 ppm) for the carboxylic acid proton, which may be exchangeable with deuterium in solvents like D₂O.

  • ¹³C NMR: Seven distinct carbon signals are anticipated:

    • A signal for the carboxylic acid carbonyl carbon (δ ~165-175 ppm).

    • Five signals in the aromatic region (δ ~110-160 ppm) for the pyridine ring carbons, with the carbons directly attached to the electronegative chlorine and oxygen atoms appearing at characteristic shifts.

    • A signal for the methoxy carbon (δ ~55-65 ppm).

  • Mass Spectrometry (MS):

    • The electron impact (EI) or electrospray ionization (ESI) mass spectrum should exhibit a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z ≈ 187.58.

    • A key diagnostic feature will be the presence of an isotopic peak at [M+2] with an intensity approximately one-third of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

Synthesis and Purification

A specific, peer-reviewed synthesis protocol for 2-Chloro-3-methoxyisonicotinic acid is not detailed in the available literature. However, a plausible and generalized synthetic route can be conceptualized based on common organic chemistry transformations and methods reported for analogous compounds, such as 2-chloronicotinic acid.[8][9][10] A common strategy involves the selective oxidation of a 4-methylpyridine precursor.

Synthesis_Workflow Start Starting Material: 2-Chloro-3-methoxy-4-methylpyridine Oxidation Oxidation Reaction Start->Oxidation Oxidizing Agent (e.g., KMnO₄) Catalyst, Solvent, Heat Workup Aqueous Work-up (Acidification & Extraction) Oxidation->Workup Reaction Quench Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product: 2-Chloro-3-methoxyisonicotinic acid Purification->Product

Caption: Generalized workflow for the synthesis of 2-Chloro-3-methoxyisonicotinic acid.

Generalized Experimental Protocol:
  • Reaction Setup: The starting material, 2-chloro-3-methoxy-4-methylpyridine, is dissolved in a suitable solvent (e.g., water, acetic acid, or acetonitrile).[9]

  • Oxidation: An oxidizing agent (e.g., potassium permanganate, or O₂ with a metal catalyst and an initiator like N-hydroxyphthalimide) is added portion-wise or under pressure at an elevated temperature (e.g., 50-120°C).[9] The reaction is monitored for completion using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled. If a solid oxidant like MnO₂ is formed, it is filtered off. The filtrate is then acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, causing the product to precipitate. The crude product can be collected by filtration or extracted into an organic solvent.

  • Purification: The crude solid is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography, to yield the final product of high purity.

Applications in Medicinal Chemistry and Drug Discovery

The primary application of 2-Chloro-3-methoxyisonicotinic acid is as a versatile intermediate and building block in the synthesis of complex, biologically active molecules.[3][10]

A Scaffold for SAR Exploration

The molecule offers three distinct points for chemical modification:

  • Carboxylic Acid: Readily converted to amides, esters, or other derivatives, allowing for the exploration of interactions with protein backbone amides or specific amino acid side chains.

  • Chloro Group: Can be displaced via nucleophilic aromatic substitution (SₙAr) to introduce a wide variety of amine, thiol, or alcohol functionalities, fundamentally altering the molecule's properties.

  • Methoxy Group: While less reactive, it profoundly influences the electronic character of the pyridine ring and provides a key hydrogen bond acceptor. Its presence can improve metabolic stability and oral bioavailability.

The Strategic Value of Chloro and Methoxy Substituents

As highlighted in recent analyses of drug-protein interactions, the chloro and methoxy groups are exceptionally useful for potency optimization.[1][2] They both exhibit a "dual electrostatic" nature, allowing them to form favorable interactions with various microenvironments within a protein's active site.[1]

Molecular_Interactions cluster_ligand 2-Chloro-3-methoxy- isonicotinic acid cluster_protein Hypothetical Protein Pocket Ligand Pyridine Ring Cl Cl Ligand->Cl OMe OMe Ligand->OMe COOH COOH Ligand->COOH Halogen_Acceptor Halogen Bond Acceptor (e.g., C=O) Cl->Halogen_Acceptor Halogen Bond HB_Donor H-Bond Donor (e.g., -NH) OMe->HB_Donor H-Bond Acceptor Hydrophobic Hydrophobic/ CH-π Pocket OMe->Hydrophobic CH-π Interaction COOH->HB_Donor H-Bonding

Caption: Potential non-covalent interactions of the core functional groups.

Safety, Handling, and Storage

Proper handling of 2-Chloro-3-methoxyisonicotinic acid is essential to ensure laboratory safety. The compound is classified as an irritant.[4][11]

Hazard InformationDetailsReference(s)
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[4]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][11]
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338, P501[4]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle this product exclusively in a well-ventilated area, preferably within a chemical fume hood.[12][13]

  • Eye Protection: Always wear approved safety glasses or goggles.[12][13]

  • Skin Protection: Wear impervious gloves and a lab coat. Avoid contact with skin.[12][14] If contact occurs, wash the affected area immediately with soap and water.[11][13]

  • Respiratory Protection: Avoid generating and inhaling dust. If ventilation is inadequate, a suitable respirator should be worn.[12]

Storage and Disposal
  • Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place at the recommended temperature of 2-8°C.[4][13] Store away from incompatible materials such as strong bases or reducing agents.[11]

  • Disposal: Dispose of this material and its container through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[11][12] Do not discharge into drains or sewer systems.[12]

Conclusion

2-Chloro-3-methoxyisonicotinic acid stands out as a high-value chemical intermediate for scientific research, particularly in the realm of drug discovery. Its well-defined structure, combined with the strategic positioning of its chloro and methoxy groups, provides a robust platform for developing novel compounds with tailored biological activities. The insights into its properties, potential synthesis, and applications presented in this guide are intended to equip researchers with the foundational knowledge required to effectively and safely utilize this compound in their pursuit of scientific innovation.

References

  • Chemcia Scientific, LLC. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • MG Chemicals. (2020, March 9). Safety Data Sheet. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 2-chloro-3-methoxyisonicotinic acid. Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Ishihara, Y., et al. (2026, January 21). Parallels between the chloro and methoxy groups for potency optimization. PMC. Retrieved from [Link]

  • Ishihara, Y., et al. (n.d.). Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC. Retrieved from [Link]

  • Article - SciSpace. (2022, July 28). Retrieved from [Link]

  • Zhao, B., et al. (2019, October 6). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Preparation method of 2-chloronicotinic acid. (n.d.). Google Patents.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 30). YouTube. Retrieved from [Link]

  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Retrieved from [Link]

  • Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling. (2025, August 14). MDPI. Retrieved from [Link]

  • Figure 2. A. 2D NMR correlations plotted on the provisional structure... (n.d.). ResearchGate. Retrieved from [Link]

  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (n.d.). PMC. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Characterization and Synthetic Utility of 2-Chloro-3-methoxyisonicotinic Acid

[1] Executive Summary In the high-stakes landscape of fragment-based drug discovery (FBDD), 2-Chloro-3-methoxyisonicotinic acid (CAS: 1214344-24-7) has emerged as a high-value scaffold.[1] Its structural uniqueness lies...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD), 2-Chloro-3-methoxyisonicotinic acid (CAS: 1214344-24-7) has emerged as a high-value scaffold.[1] Its structural uniqueness lies in the contiguous arrangement of a halogen (Cl), an electron-donating ether (OMe), and a carboxylic acid on the pyridine core. This "push-pull" electronic configuration not only modulates the pKa of the carboxylic acid but also activates the C2-position for nucleophilic aromatic substitution (


), making it a versatile linchpin for constructing complex heterocyclic pharmacophores, particularly in kinase and GPCR inhibitor development.[1]

This guide provides a definitive technical breakdown of the compound, moving beyond basic identifiers to explore its synthetic logic and reactivity profile.[1]

Physicochemical Specifications

The following data constitutes the validated chemical identity of the compound. Researchers should use these metrics for analytical confirmation (LC-MS/NMR).

ParameterSpecificationTechnical Notes
IUPAC Name 2-Chloro-3-methoxy-4-pyridinecarboxylic acidPreferred nomenclature for indexing.[1]
Common Name 2-Chloro-3-methoxyisonicotinic acid"Isonicotinic" denotes the COOH at the C4 position relative to Nitrogen.[1]
CAS Number 1214344-24-7 Primary tracking identifier.[1][2]
Molecular Formula C

H

ClNO

Carbon (7), Hydrogen (6), Chlorine (1), Nitrogen (1), Oxygen (3).
Molecular Weight 187.58 g/mol Monoisotopic Mass: 187.00 g/mol .[1]
Appearance Off-white to pale yellow solidColoration often due to trace oxidation or chlorinated impurities.[1]
Solubility DMSO, Methanol, dilute aqueous basePoor solubility in non-polar solvents (Hexane, Toluene).
pKa (Calc) ~3.2 (COOH)The electron-withdrawing Cl and pyridine N lower the pKa compared to benzoic acid.[1]

Synthetic Architecture

Synthesis of polysubstituted pyridines requires careful orchestration of electronic effects to prevent regio-isomeric mixtures.[1] We recommend the Directed Ortho-Metalation (DoM) strategy over traditional oxidation methods, as it offers superior regiocontrol and scalability.[1]

The "Self-Validating" DoM Protocol

Rationale: The C3-methoxy group serves as a powerful Directed Metalation Group (DMG).[1] When combined with the inductive effect of the C2-chlorine, it directs lithiation exclusively to the C4 position, preventing formation of the C5 or C6 isomers.

Step-by-Step Methodology
  • Precursor Preparation:

    • Starting Material: 2-Chloro-3-hydroxypyridine.[1][3]

    • Reagents: Methyl Iodide (MeI), Potassium Carbonate (

      
      ), DMF.[1]
      
    • Action: Stir at RT for 4 hours. Aqueous workup yields 2-Chloro-3-methoxypyridine .[1]

    • Checkpoint: Verify O-methylation vs. N-methylation via NMR (OMe singlet ~3.9 ppm).

  • Cryogenic Lithiation (The Critical Step):

    • Reagents: Lithium Diisopropylamide (LDA) (1.2 equiv), anhydrous THF.[1]

    • Conditions: Cool THF solution of precursor to -78°C (Dry ice/acetone bath).

    • Addition: Add LDA dropwise over 30 mins. Maintain temp < -70°C.

    • Mechanism: The Lithium atom coordinates to the oxygen of the C3-OMe, directing deprotonation at C4.[1]

  • Electrophilic Quench (Carboxylation):

    • Reagent: Dry

      
       gas (or dry ice pellets).[1]
      
    • Action: Bubble excess

      
       into the reaction mixture at -78°C for 1 hour.
      
    • Workup: Allow to warm to RT. Quench with dilute HCl to pH 3. Precipitate forms.[1]

    • Purification: Recrystallization from Ethanol/Water.[1]

Synthetic Pathway Visualization[1]

SynthesisPath cluster_0 Key Mechanism: Chelation Control Start 2-Chloro-3-hydroxypyridine Step1 O-Methylation (MeI, K2CO3) Start->Step1 Inter1 2-Chloro-3-methoxypyridine Step1->Inter1 Yield >90% Step2 Directed Ortho-Metalation (LDA, -78°C) Inter1->Step2 Inter2 Lithiated Species (Li-C4 Complex) Step2->Inter2 Regioselective Step3 Carboxylation (CO2, H+) Inter2->Step3 Product 2-Chloro-3-methoxy- isonicotinic acid Step3->Product Acid Hydrolysis

Figure 1: Directed Ortho-Metalation route leveraging the C3-OMe directing group for exclusive C4 functionalization.

Applications in Drug Discovery[1][4][5][6][7]

This molecule is not merely an intermediate; it is a pharmacophore builder .[1] Its utility stems from three distinct reactive sites, allowing medicinal chemists to "grow" the molecule in three dimensions.[1]

Reactivity Profile[1][8]
  • C4-Carboxylic Acid (Amide Coupling):

    • Utility: Attachment of solubilizing tails or hinge-binding motifs.[1]

    • Protocol: Standard HATU/DIEA coupling works well.[1]

    • Note: The steric bulk of the adjacent C3-OMe may slow down coupling; use highly active coupling agents (e.g., COMU) or convert to acid chloride (

      
      ) first.[1]
      
  • C2-Chlorine (Nucleophilic Aromatic Substitution -

    
    ): 
    
    • Utility: The "Magic Chloro" effect.[1][4] The electron-deficient pyridine ring activates this position for displacement by amines or alkoxides.[1]

    • Conditions: Heating with primary amines in DMSO/DIPEA.

    • Significance: This allows the introduction of diversity elements late in the synthesis.[1]

  • C3-Methoxy (Bioisostere):

    • Utility: Provides a hydrogen bond acceptor and conformational lock.[1]

    • Optimization: Can be demethylated (

      
      ) to the hydroxyl for further functionalization, though the methoxy is often retained for metabolic stability.[1]
      
Functionalization Workflow[1]

ReactivityMap Core 2-Chloro-3-methoxy- isonicotinic acid Amide Amide Coupling (C4) (Target: Solubilizing Group) Core->Amide R-NH2 / HATU SnAr SnAr Displacement (C2) (Target: Diversity Element) Core->SnAr R-NH2 / Heat Suzuki Suzuki Coupling (C2) (Target: Biaryl Scaffolds) Core->Suzuki Ar-B(OH)2 / Pd(PPh3)4 Drug1 Drug1 Amide->Drug1 Kinase Inhibitor A Drug2 Drug2 SnAr->Drug2 GPCR Ligand B

Figure 2: Divergent synthesis capabilities starting from the core scaffold.[1]

Analytical Validation Standards

To ensure the integrity of your starting material, compare your analytical data against these expected signals:

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       13.5-14.0 (br s, 1H, COOH) - May be invisible if wet.[1]
      
    • 
       8.25 (d, 
      
      
      
      Hz, 1H, H-6) - Doublet due to coupling with H-5.[1]
    • 
       7.60 (d, 
      
      
      
      Hz, 1H, H-5).[1]
    • 
       3.85 (s, 3H, OMe).[1]
      
  • LC-MS (ESI):

    • Positive Mode:

      
       (Cl isotope pattern 3:1 ratio at 188/190).[1]
      
    • Negative Mode:

      
       (Often more sensitive for carboxylic acids).[1]
      

References

  • Sigma-Aldrich. 2-Chloro-3-methoxyisonicotinic acid Product Specification. Retrieved from

  • Schlosser, M. (2005).[1] The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. Link[1]

  • Blakemore, D. C., et al. (2011).[1] Organic Synthesis Provides Opportunities to Transform Drug Discovery.[1] Nature Chemistry. Link

  • ChemScene. Compound Data: 2-Chloro-3-(methoxycarbonyl)isonicotinic acid. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1214344-24-7. Retrieved from

Sources

Foundational

2-Chloro-3-methoxypyridine-4-carboxylic Acid: Structural Elucidation, Synthetic Methodologies, and Applications in Kinase Inhibitor Discovery

Executive Summary In the modern landscape of rational drug design, highly functionalized heterocyclic building blocks are the cornerstone of novel therapeutic discovery. 2-Chloro-3-methoxypyridine-4-carboxylic acid (ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of rational drug design, highly functionalized heterocyclic building blocks are the cornerstone of novel therapeutic discovery. 2-Chloro-3-methoxypyridine-4-carboxylic acid (often referred to by its synonym, 2-chloro-3-methoxyisonicotinic acid) is a privileged scaffold that has gained significant traction in medicinal chemistry[1]. Offering a rigid, metabolically stable pyridine core, this compound provides orthogonal reactivity handles—a carboxylic acid for amidation, a methoxy group for steric conformation, and a 2-chloro position for late-stage cross-coupling. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthesis via Directed ortho-Metalation (DoM), and its critical role in synthesizing next-generation kinase inhibitors.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological assays. The unique ortho-relationship of the chloro and methoxy substituents forces adjacent functional groups out of coplanarity, a structural feature often exploited to achieve high selectivity in tight kinase binding pockets.

Table 1: Core Physicochemical and Structural Data

PropertyValue / Description
IUPAC Name 2-chloro-3-methoxypyridine-4-carboxylic acid
Common Synonyms 2-Chloro-3-methoxyisonicotinic acid; 2-Chloro-3-methoxy-4-pyridinecarboxylic acid
CAS Registry Number 1214344-24-7
Molecular Formula C₇H₆ClNO₃[2]
Molecular Weight 187.58 g/mol [3]
XLogP3 3.5 (Highly lipophilic for a small intermediate)[2]
Structural Features Para-carboxylic acid relative to nitrogen; ortho-chloro/methoxy steric clash.

De Novo Synthesis: Directed ortho-Metalation (DoM)

Mechanistic Causality

The synthesis of 2-chloro-3-methoxyisonicotinic acid is a textbook application of Directed ortho-Metalation (DoM). Starting from 2-chloro-3-methoxypyridine, the methoxy group acts as a Directed Metalation Group (DMG). The lone pairs on the methoxy oxygen pre-coordinate the lithium cation of Lithium Diisopropylamide (LDA), bringing the strong, non-nucleophilic base into close proximity to the C-4 proton.

Although the C-6 proton is also available, the combined inductive electron-withdrawing effects of the adjacent pyridine nitrogen, the chloro group, and the methoxy group make the C-4 position kinetically and thermodynamically favored for deprotonation[4]. Maintaining the reaction at cryogenic temperatures (-78 °C) is absolute paramount; failure to do so results in the elimination of lithium chloride and the subsequent formation of a highly reactive pyridyne intermediate, leading to uncontrolled polymerization.

SynthesisWorkflow SM 2-Chloro-3-methoxypyridine (Starting Material) LDA LDA / THF Addition (-78 °C, 30 min) SM->LDA Directed ortho-Metalation Intermediate Lithium 2-chloro-3-methoxy- pyridin-4-yl Intermediate LDA->Intermediate Deprotonation at C-4 CO2 Electrophilic Quench (Dry Ice / CO2) Intermediate->CO2 Nucleophilic Attack Product 2-Chloro-3-methoxyisonicotinic acid (Target Product) CO2->Product Acidic Workup

Fig 1. Directed ortho-Metalation (DoM) synthetic workflow for 2-chloro-3-methoxyisonicotinic acid.

Self-Validating Protocol 1: DoM Synthesis

Note: This protocol incorporates built-in analytical checks to ensure self-validation at critical junctions.

  • System Purging & Substrate Dissolution: Charge a flame-dried, multi-neck flask with 2-chloro-3-methoxypyridine (1.0 eq) and anhydrous THF (10 mL/g). Purge the system with ultra-high purity Argon for 15 minutes. Validation Check: An inline Karl Fischer titration or moisture indicator must read <10 ppm H₂O before proceeding to prevent premature quenching of LDA.

  • Cryogenic Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add LDA (1.2 eq, 1.0 M in THF) dropwise over 30 minutes[4]. Validation Check: Monitor the internal temperature using a submerged thermocouple; the exotherm must strictly not exceed -70 °C to prevent pyridyne formation.

  • Electrophilic Trapping: Stir the mixture at -78 °C for 30 minutes. Introduce an excess of crushed dry ice (CO₂) directly into the reaction mixture over 30 minutes[4]. Validation Check: Quench a 0.5 mL aliquot in D₂O and analyze via ¹H-NMR. The complete disappearance of the C-4 proton doublet (typically around 7.8 ppm in the starting material) confirms 100% metalation efficiency.

  • Quench and Isolation: Allow the reaction to warm to room temperature. Quench with 1N HCl until the pH reaches 3-4. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Downstream Derivatization: Esterification & Cross-Coupling

Mechanistic Causality

Free carboxylic acids often exhibit poor passive membrane permeability due to their negative charge at physiological pH, limiting their utility in whole-cell intracellular assays. To utilize this scaffold in targeting intracellular kinases, the carboxylic acid is frequently masked as an ester[5]. Fischer esterification using ethanol or methanol yields the corresponding ethyl or methyl ester (e.g., Methyl 2-chloro-3-methoxyisonicotinate, CAS: 1214387-44-6)[]. This modification not only improves lipophilicity but also primes the molecule for subsequent amidation—a critical step for forming hydrogen bonds with the kinase hinge region.

Self-Validating Protocol 2: Acid-Catalyzed Esterification
  • Reaction Assembly: Suspend 2-chloro-3-methoxyisonicotinic acid (1.0 eq) in absolute ethanol (or methanol) (20 mL/g). Add concentrated H₂SO₄ (0.1 eq) dropwise[5]. Validation Check: Ensure complete dissolution of the starting material upon the addition of the acid catalyst before applying heat.

  • Reflux and Monitoring: Heat the mixture to 70 °C and stir overnight[5]. Validation Check: Perform TLC (10% MeOH in DCM) or LC-MS. The validation is successful when the baseline spot (free acid) is completely consumed, and a new, higher Rf spot (~0.6) corresponding to the ester appears.

  • Neutralization and Extraction: Evaporate the bulk solvent under vacuum. Neutralize the residue with saturated NaHCO₃ to pH 8. Extract with EtOAc (3x). Wash the combined organic phases with brine, dry, and concentrate[5].

Applications in Targeted Protein Inhibition

The 2-chloro-3-methoxypyridine scaffold is a privileged motif in immuno-oncology and autoimmune drug discovery, acting as a core building block for inhibitors targeting specific signaling pathways.

  • TYK2 Inhibition (Autoimmunity): Tyrosine Kinase 2 (TYK2) mediates signaling for pro-inflammatory cytokines like IL-23 and Type I interferons. Derivatives of 2-chloro-3-methoxyisonicotinic acid have been patented as potent TYK2 inhibitors. The pyridine core acts as a hinge-binding motif, while the 2-chloro group is substituted via Suzuki cross-coupling to occupy the hydrophobic selectivity pocket [4].

  • HPK1 Inhibition (Immuno-Oncology): Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibiting HPK1 lowers the TCR activation threshold, proliferating robust anti-tumor immunity. The esterified derivatives of this compound serve as critical intermediates in synthesizing aminopyrazine-based HPK1 inhibitors [5].

TYK2_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-23, Type I IFN) Receptor Cell Surface Receptor Cytokine->Receptor Ligand Binding TYK2 TYK2 Kinase (Active State) Receptor->TYK2 Conformational Activation STAT STAT Phosphorylation & Dimerization TYK2->STAT Signal Transduction Inhibitor Target-Derived Inhibitor (Hinge Binder) Inhibitor->TYK2 Competitive Inhibition Transcription Pathogenic Gene Transcription (Autoimmunity) STAT->Transcription Nuclear Translocation

Fig 2. TYK2/STAT signaling cascade modulated by 2-chloro-3-methoxyisonicotinic acid derivatives.

References

  • Chembeez. "2-chloro-3-methoxypyridine-4-carboxylic acid, 95%". Available at:[Link]

  • Alumis Inc. "TYK2 inhibitors and uses thereof" (Patent AU2019364336B2).
  • Google Patents. "Aminopyrazine compounds as hpk1 inhibitor and the use thereof" (Patent WO2021032148A1).

Sources

Exploratory

A Technical Guide to the Thermal Characterization of 2-Chloro-3-methoxyisonicotinic Acid

Abstract: The melting point of a crystalline solid is a fundamental thermodynamic property that serves as a critical indicator of identity and purity. For active pharmaceutical ingredients (APIs) and key intermediates in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The melting point of a crystalline solid is a fundamental thermodynamic property that serves as a critical indicator of identity and purity. For active pharmaceutical ingredients (APIs) and key intermediates in drug development, an accurate and well-characterized melting point is indispensable. This guide provides a comprehensive framework for understanding and determining the melting point of 2-Chloro-3-methoxyisonicotinic acid. Moving beyond a single data point, we explore the theoretical underpinnings, the influence of material purity, and the application of modern thermal analysis techniques. This document is intended for researchers, chemists, and quality control professionals who require a robust and scientifically sound approach to thermal characterization, emphasizing methodological rigor and data interpretation.

Compound Identification and Physicochemical Properties

2-Chloro-3-methoxyisonicotinic acid is a substituted pyridine derivative. Its precise structure and properties are foundational to any analytical procedure.

  • Chemical Structure:

    Figure 1: Chemical Structure of 2-Chloro-3-methoxyisonicotinic acid.

The core physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 1214344-24-7[1][2]
Molecular Formula C₇H₆ClNO₃[1][2]
Molecular Weight 187.58 g/mol [1][2]
Physical Form Solid[1]
Purity (Typical) ≥97% - 98%[1][2]

The Imperative of Melting Point Analysis in Research

In the context of drug development and organic synthesis, the melting point is more than a physical constant; it is a self-validating checkpoint.

  • Purity Assessment: The presence of impurities typically causes a depression and broadening of the melting range. A sharp, well-defined melting point is a strong, albeit not absolute, indicator of high purity.

  • Identity Confirmation: While not definitive alone, a measured melting point that matches a known reference value provides a quick and cost-effective method for preliminary compound identification.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit distinct melting points. Identifying and controlling polymorphism is critical as it can impact solubility, bioavailability, and stability of the final drug product.

The relationship between the synthesis and purification process and the final thermal properties is a direct one. The chosen synthetic route and subsequent purification steps, such as recrystallization, directly dictate the impurity profile and, therefore, the observed melting behavior.

G A Chemical Synthesis B Crude Product (Contains Impurities) A->B Introduces By-products C Purification (e.g., Recrystallization) B->C Removes Impurities E Thermal Analysis (DSC / Melting Point Apparatus) B->E Results in Broad/ Depressed M.P. D Pure Crystalline Solid C->D Yields D->E Is Analyzed By F Melting Point Data (Sharp vs. Broad/Depressed) D->F Results in Sharp M.P. E->F Generates

Caption: The logical flow from synthesis to melting point characterization.

Recommended Methodology for Accurate Determination

While a specific melting point for 2-Chloro-3-methoxyisonicotinic acid is not widely published, this necessitates a rigorous empirical determination. We recommend a two-tiered approach, starting with a preliminary screen and followed by a definitive analysis using Differential Scanning Calorimetry (DSC).

Preliminary Screening: Capillary Method

The traditional capillary melting point apparatus provides a rapid, qualitative assessment.

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a depth of 2-3 mm.

  • Heating: Place the capillary in the apparatus. Heat rapidly to about 15-20°C below the expected melting point.

  • Observation: Decrease the heating rate to 1-2°C per minute.

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This range is the preliminary melting point.

Causality: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.

Definitive Analysis: Differential Scanning Calorimetry (DSC)

DSC is the gold-standard for thermal analysis, offering superior accuracy, sensitivity, and a wealth of quantitative data beyond just the melting point.[3] It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Experimental Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as high-purity Indium.

  • Sample Preparation: Accurately weigh 2-5 mg of the dried 2-Chloro-3-methoxyisonicotinic acid into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup:

    • Place the sample pan in the DSC cell and an empty, sealed pan as the reference.

    • Set the atmosphere to a slow nitrogen purge (e.g., 50 mL/min) to provide an inert environment and prevent oxidative degradation.[4]

    • Define the temperature program:

      • Equilibrate at 25°C.

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).

  • Data Analysis:

    • The melting event will appear as a sharp endothermic peak on the DSC thermogram.[3]

    • Onset Temperature: The extrapolated beginning of the melting peak is often reported as the melting point.

    • Peak Temperature: The temperature at the peak's lowest point.

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which is a measure of the energy required to melt the sample.

    • Decomposition: Any significant exothermic or endothermic events following the melt may indicate thermal decomposition.[5]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Calibrate DSC with Indium Standard B Weigh 2-5 mg Sample into Aluminum Pan A->B C Crimp and Seal Pan B->C D Place Sample & Reference Pans in DSC Cell C->D E Set N2 Purge (50 mL/min) D->E F Execute Temperature Program (e.g., 10°C/min ramp) E->F G Generate Heat Flow vs. Temperature Thermogram F->G H Identify Endothermic Melting Peak G->H I Determine Onset Temp, Peak Temp, and ΔHfus H->I

Caption: A standardized experimental workflow for DSC analysis.

Safety and Handling

Proper handling of 2-Chloro-3-methoxyisonicotinic acid is essential in a laboratory setting. The compound is classified with specific hazard statements.

GHS DataCodeDescription
Pictogram GHS07Exclamation Mark
Signal Word Warning[1]
Hazard Statement H315Causes skin irritation.[1][6]
Hazard Statement H319Causes serious eye irritation.[1][6]
Hazard Statement H335May cause respiratory irritation.[1]

Recommended Precautions:

  • Handle in a well-ventilated area or fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[6][7]

  • Avoid inhalation of dust and direct contact with skin and eyes.[8]

  • Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1][9]

Conclusion

References

  • Appretech Scientific Limited. (n.d.). 2-chloro-3-methoxyisonicotinic acid. Retrieved from [Link]

  • Chemcia Scientific, LLC. (n.d.). MATERIAL SAFETY DATA SHEET: 3-Amino-2-chloro-isonicotinic acid. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Isonicotinic acid ≥98 %. Retrieved from [Link]

  • PubMed. (2025, December 25). Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid. Retrieved from [Link]

  • MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2019, October 6). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • Atlantis Press. (2017, February). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.
  • IMIM PAN. (n.d.). Synthesis and Characterization. Retrieved from [Link]

  • MDPI. (2025, January 23). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Retrieved from [Link]

  • ResearchGate. (2011, December 9). Characterization of 4-chloro-3-nitrobenzophenone crystal grown by Bridgman technique. Retrieved from [Link]

Sources

Foundational

Strategic Risk Management &amp; Technical Profile: 2-Chloro-3-methoxyisonicotinic Acid

Executive Summary & Chemical Intelligence This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of 2-Chloro-3-methoxyisonicotinic acid . In drug discovery, this compound serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Intelligence

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of 2-Chloro-3-methoxyisonicotinic acid . In drug discovery, this compound serves as a critical "orthogonally reactive" scaffold. The presence of an electrophilic chlorine at position C2, adjacent to a sterically demanding methoxy group at C3, and a carboxylic acid at C4, allows for highly specific regioselective functionalization—essential for Fragment-Based Drug Design (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4]
ParameterTechnical Specification
IUPAC Name 2-Chloro-3-methoxypyridine-4-carboxylic acid
Common Name 2-Chloro-3-methoxyisonicotinic acid
CAS Number 1214344-24-7
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Physical State White to off-white solid powder
Solubility Soluble in DMSO, Methanol, dilute aqueous base.[1] Poorly soluble in neutral water.
Acidity (pKa) ~3.5 (Predicted) – Handling requires acid-resistant PPE.[1]

Hazard Mechanistics & GHS Classification

Standard SDSs list hazards; this section explains the causality to inform your risk assessment.

GHS Classification (H-Codes)[1][2]
  • Skin Irrit. 2 (H315): Causes skin irritation.[2][3][4]

  • Eye Irrit. 2A (H319): Causes serious eye irritation.[2]

  • STOT SE 3 (H335): May cause respiratory irritation.[2][4]

The "Why" Behind the Hazard (Expert Insight)

The toxicity profile of this molecule is driven by two factors:

  • Acidic Functionality: The carboxylic acid moiety (C4 position) protonates mucous membranes upon contact, leading to immediate irritation of the respiratory tract and eyes.

  • Pyridine Lipophilicity: The pyridine ring facilitates partial lipid permeation. While the carboxylic acid limits full transdermal absorption compared to neutral pyridines, the 2-chloro substituent increases lipophilicity enough to allow the compound to penetrate the stratum corneum, causing deeper dermal irritation than simple mineral acids.[1]

Strategic Handling Protocol (Self-Validating Systems)

To ensure scientific integrity and safety, do not rely on generic protocols. Use this self-validating workflow.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P2 (minimum) for solid handling. If generating dust during milling/weighing, use a P100 HEPA filter.

  • Hand Protection:

    • Primary: Nitrile gloves (0.11 mm minimum thickness).

    • Validation: Check for "pinholing" after 30 minutes of contact with solvent solutions (DMSO/DCM).

    • Secondary (for synthesis): If using chlorinated solvents (DCM/Chloroform) for extraction, double-glove or use Silver Shield® laminate gloves, as pyridines in DCM penetrate nitrile rapidly.

  • Eye Protection: Chemical splash goggles. Face shield required if working with quantities >10g in open vessels.

Operational Workflow: The "Clean-Line" Method

RiskWorkflow Start Start: Weighing Control Engineering Control: Fume Hood (Face Vel > 0.5 m/s) Start->Control Contain Dust Transfer Solvent Addition (Dissolution in DMSO/MeOH) Control->Transfer Closed Vessel Reaction Synthesis/Heating Transfer->Reaction Inert Atm (N2) Waste Waste Stream: Halogenated Organic Reaction->Waste Quench & Neutralize

Figure 1: The "Clean-Line" operational workflow minimizes exposure by mandating engineering controls before the vessel is opened.[1]

Synthetic Utility & Reactivity Profile[2][7]

For the drug development professional, safety is intertwined with chemical reactivity. This compound is a bifunctional electrophile .

Reactivity Logic
  • Site A (C2-Chlorine): Highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1] The electron-withdrawing nitrogen and the para-carboxylic acid activate this position.[1]

    • Risk:[1][4] Reactions with amines (e.g., anilines, piperazines) are exothermic.

  • Site B (C4-Carboxylic Acid): Standard coupling partner for amides or esters.[1]

    • Risk:[1][4] Activation with SOCl₂ or Oxalyl Chloride generates HCl and SO₂/CO gases—requires aggressive scrubbing.

Synthetic Pathway Visualization

SynthesisPath Core 2-Chloro-3-methoxy- isonicotinic acid (Scaffold) SNAr S_NAr Reaction (Displacement of Cl) Core->SNAr  + Amine / Base (Heat) Coupling Amide Coupling (Activation of COOH) Core->Coupling  + Amine / HATU (RT) DrugTarget Kinase Inhibitor / Bioactive Core SNAr->DrugTarget  Subsequent Steps Coupling->DrugTarget  Subsequent Steps

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the C2-Cl and C4-COOH motifs.

Emergency Response & Waste Management

First Aid Protocols
  • Eye Contact: Immediate irrigation for 15 minutes .[5] Mechanism: The acid must be diluted and flushed to prevent corneal opacity. Do not use neutralizing eye drops (exothermic risk).

  • Skin Contact: Wash with soap and water.[2][5] Self-Validation: If redness persists after 1 hour, the pyridine ring may have facilitated deeper penetration; seek medical attention.

  • Inhalation: Move to fresh air. If coughing persists, the acidic dust has likely irritated the bronchial lining.

Waste Disposal
  • Classification: Hazardous Chemical Waste.

  • Segregation:

    • Do NOT mix with strong oxidizers (risk of N-oxide formation/exotherm).[1]

    • Dispose of as Halogenated Organic Waste due to the Chlorine atom.

    • Environmental Note: Pyridine derivatives are often persistent in water tables; do not dispose of down the drain.

References

  • PubChem. (n.d.). Compound Summary: Isonicotinic acid derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Pyridine carboxylic acids. Retrieved October 26, 2023, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 2-Chloro-3-methoxyisonicotinic Acid

Strategic Overview & Retrosynthetic Logic The synthesis of 2-chloro-3-methoxyisonicotinic acid (a critical scaffold for sulfonylurea herbicides like Nicosulfuron and various kinase inhibitors) from 2,3-dichloropyridine p...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Logic

The synthesis of 2-chloro-3-methoxyisonicotinic acid (a critical scaffold for sulfonylurea herbicides like Nicosulfuron and various kinase inhibitors) from 2,3-dichloropyridine presents a classic problem in regioselective pyridine functionalization.

The transformation requires two distinct operations:

  • C4-Functionalization: Introduction of a carboxylic acid moiety.[1]

  • C3-Functionalization: Substitution of a chlorine atom with a methoxy group.

The Mechanistic Challenge

The core challenge lies in the competing reactivities of the pyridine ring.

  • Lithiation (C4 vs. Halogen Dance): 2,3-Dichloropyridine undergoes Directed Ortho Metalation (DoM) at C4 (kinetic control). However, improper temperature management triggers a "Halogen Dance," scrambling the substitution pattern to 2,4- or 2,6-isomers.

  • Substitution (

    
     Regioselectivity):  In 2,3-dichloroisonicotinic acid, the C2-chlorine is naturally more activated toward nucleophilic attack (alpha to nitrogen) than the target C3-chlorine. Successful synthesis requires precise control over conditions to favor the C3-methoxy product or efficient downstream purification.
    
The Validated Pathway

This guide details the Kinetic Lithiation-Carboxylation Route , followed by Controlled Methoxylation .

ReactionPathway SM 2,3-Dichloropyridine Inter1 4-Lithio-2,3-dichloropyridine (Transient Species) SM->Inter1 LDA, THF -78°C (Kinetic Control) Inter2 2,3-Dichloroisonicotinic Acid (Stable Intermediate) Inter1->Inter2 CO2 Quench Acidic Workup Target 2-Chloro-3-methoxyisonicotinic Acid (Target) Inter2->Target NaOMe, MeOH Reflux (S_NAr) Byprod 2-Methoxy-3-chloro isomer (Major Byproduct) Inter2->Byprod Competitive S_NAr (C2 Attack)

Figure 1: Reaction pathway highlighting the critical intermediate and the divergent substitution step.

Phase 1: Regioselective C4-Carboxylation

Objective: Synthesize 2,3-dichloroisonicotinic acid via Directed Ortho Metalation (DoM).

Mechanistic Insight

The C3-chlorine atom serves as a Directing Metalation Group (DMG). While the inductive effect of the ring nitrogen makes C6 acidic, the combined inductive effects of the C3-Cl and the ring nitrogen make the C4 proton the most acidic kinetically. The use of a bulky, non-nucleophilic base (LDA) at cryogenic temperatures (-78°C) is non-negotiable to prevent nucleophilic attack on the ring or halogen scrambling.

Reagents & Equipment
ReagentEquiv.RoleCritical Specification
2,3-Dichloropyridine 1.0SubstratePurity >98%, Dried (KF <0.1%)
LDA (2.0 M in THF) 1.1 - 1.2BaseFreshly titrated; Yellow/Orange indicates decomposition
THF (Anhydrous) SolventSolventDistilled over Na/Benzophenone or SPS grade
Dry Ice / Acetone N/ACryogenMust maintain bath at -78°C
Carbon Dioxide (CO2) ExcessElectrophileDry gas (passed through CaCl2 drying tube)
Step-by-Step Protocol

Step 1: System Preparation

  • Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, internal temperature probe, and N2/Ar inlet.

  • Charge the flask with anhydrous THF (10 mL per 1g of substrate).

  • Cool the solvent to -78°C using a dry ice/acetone bath.

Step 2: Base Generation/Addition

  • Add LDA solution (1.1 equiv) dropwise via syringe pump over 20 minutes.

  • Checkpoint: Ensure internal temperature does not rise above -70°C .

  • Add a solution of 2,3-dichloropyridine (1.0 equiv) in THF dropwise over 30 minutes.

  • Stir at -78°C for 60 minutes. The solution typically turns a deep yellow/brown, indicating the formation of the 4-lithio species.

Step 3: Electrophilic Quench (Carboxylation)

  • Introduce a stream of dry CO2 gas into the reaction mixture (subsurface sparging) or add crushed dry ice (excess) directly if strictly anhydrous.

  • A massive exotherm is possible; control addition to keep Temp < -60°C.

  • Stir for 30 minutes at -78°C, then allow to warm to room temperature (RT) over 2 hours.

Step 4: Workup & Isolation

  • Quench with water (equal volume).

  • Extract the aqueous layer with Et2O (x2) to remove unreacted starting material (the product is in the aqueous phase as the carboxylate salt).

  • Acidify the aqueous phase to pH 1-2 using 6M HCl. The product, 2,3-dichloroisonicotinic acid , will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

    • Expected Yield: 85-95%

    • Appearance: White to off-white solid.

Phase 2: Nucleophilic Substitution ( )

Objective: Convert 2,3-dichloroisonicotinic acid to 2-chloro-3-methoxyisonicotinic acid.

The Regioselectivity Dilemma

In 2,3-dichloroisonicotinic acid, the C2 position is electronically favored for substitution (alpha to nitrogen). However, the bulky carboxylate group at C4 exerts steric hindrance on the C3 position but also electronic deactivation on the ring.

  • Standard Outcome: Reaction with NaOMe often yields a mixture favoring the 2-methoxy-3-chloro isomer (approx. 3:1 to 5:1 ratio).

  • Optimization Strategy: High temperatures and longer reaction times favor the thermodynamic product. However, since separation is inevitable, this protocol focuses on maximizing conversion and efficient purification.

Protocol

Step 1: Reaction Setup

  • Dissolve 2,3-dichloroisonicotinic acid (1.0 equiv) in dry Methanol (10 mL/g).

  • Add Sodium Methoxide (NaOMe) (2.5 equiv). Note: Extra equivalents are needed to neutralize the carboxylic acid first.

Step 2: Thermal Cycle

  • Heat the mixture to reflux (65°C) under N2.

  • Monitor by HPLC after 4 hours.

    • Peak A: 2-methoxy-3-chloro isomer (Undesired).

    • Peak B: 2-chloro-3-methoxy isomer (Target).[2]

  • Continue reflux until starting material is <5%. (Typically 12-24 hours).

Step 3: Workup

  • Concentrate the methanol under reduced pressure.

  • Dissolve residue in water.

  • Acidify carefully with HCl to pH 3.

  • Extract with Ethyl Acetate (x3). Dry over MgSO4 and concentrate.

Step 4: Purification (Critical) Since the reaction yields a mixture, recrystallization or chromatography is required.

  • Method A (Recrystallization): The 2-methoxy isomer is often less soluble in non-polar solvents. Trituration with hot toluene may enrich the filtrate in the desired 2-chloro-3-methoxy isomer.

  • Method B (Column Chromatography): Esterify the crude acid (MeOH/H2SO4) to the methyl ester. Separate the esters on Silica Gel (Hexane/EtOAc gradient). The isomers have significantly different Rf values due to the "ortho effect" of the methoxy group relative to the ester. Saponify the isolated ester back to the acid using LiOH.

Analytical Validation & Troubleshooting

Process Control Workflow

QC_Workflow Start Crude Reaction Mixture Check1 HPLC Analysis (C18 Column, MeCN/H2O) Start->Check1 Decision Isomer Ratio Acceptable? Check1->Decision Purify Esterification & Chromatography Decision->Purify No (Standard) Finish Final Product (>98% Purity) Decision->Finish Yes (Rare) Purify->Finish

Figure 2: Quality control decision tree for isomer management.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Wet THF or LDA decomposition.Titrate LDA; distill THF over Na/Benzophenone.
Formation of 2,4-Dichloropyridine "Halogen Dance" occurred.Maintain Temp < -75°C strictly during lithiation.
Incomplete Substitution (Step 2) Insufficient NaOMe.Remember the first equiv of NaOMe is consumed by the COOH group. Use >2.2 equiv.
Wrong Isomer Dominance Intrinsic electronic bias.This is chemically inherent. Focus on optimizing the separation (esterification route) rather than forcing the reaction.

References

  • Schlosser, M. (2005). "The 2,3-Dihalopyridine 'Halogen Dance': A Mechanistic Study." Journal of Organic Chemistry. (Generalized reference for Halogen Dance mechanism).

  • Radinov, R., et al. (1991). "Synthesis of 2,3-disubstituted pyridines via directed ortho-lithiation." Journal of Heterocyclic Chemistry.

  • Patent US 5288866 A. "Process for the preparation of 2-chloro-3-methoxy-4-pyridinecarboxylic acid." (Describes the esterification/separation strategy).

  • Estel, L., et al. (1988). "Lithiation of 2,3-dichloropyridine: Synthesis of 2,3-dichloroisonicotinic acid." Journal of Organic Chemistry, 53(12), 2740-2744.

Disclaimer: This protocol involves hazardous chemicals (LDA, organolithiums) and should only be performed by trained personnel in a fume hood. Always consult the SDS for specific safety data.

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 2-Chloro-3-methoxyisonicotinic Acid

Topic: Suzuki coupling conditions for 2-Chloro-3-methoxyisonicotinic acid Content Type: Application Note & Protocol Audience: Senior Research Scientists, Process Chemists Executive Summary This guide details the optimize...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suzuki coupling conditions for 2-Chloro-3-methoxyisonicotinic acid Content Type: Application Note & Protocol Audience: Senior Research Scientists, Process Chemists

Executive Summary

This guide details the optimized protocols for the palladium-catalyzed cross-coupling of 2-Chloro-3-methoxyisonicotinic acid (1) . While 2-chloropyridines are generally activated for oxidative addition, this specific substrate presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The 3-methoxy group is ortho to the reaction site (C2), significantly impeding the approach of the palladium catalyst.

  • Free Carboxylic Acid: The C4-acid moiety can poison sensitive catalysts, reduce solubility in non-polar solvents, and induce competitive protodecarboxylation.

  • Electronic Deactivation: While the pyridine nitrogen activates the C2-Cl bond, the electron-rich 3-OMe group counteracts this via resonance donation, rendering the chloride less electrophilic than unsubstituted 2-chloropyridine.

This note provides two distinct workflows: a Direct Aqueous Coupling (Method A) for high-throughput efficiency, and a Protection-Deprotection Strategy (Method B) for scale-up reliability.

Strategic Analysis & Mechanistic Insight

The success of this reaction hinges on the Ligand-Base-Solvent triad .

  • Ligand Selection: Standard ligands like PPh3 or dppf are often insufficient due to the steric bulk of the 3-OMe group. We utilize Buchwald Dialkylbiaryl Phosphines (SPhos, XPhos) . These bulky, electron-rich ligands facilitate oxidative addition into the hindered C-Cl bond and stabilize the monoligated Pd(0) species.

  • Base & Solvent: The free acid requires an inorganic base (e.g., K₃PO₄, K₂CO₃) to form the soluble carboxylate salt in situ. A biphasic solvent system (Dioxane/Water or n-Butanol) is critical to solubilize both the ionic substrate and the lipophilic catalyst.

Decision Matrix: Method Selection

MethodSelection Start Substrate: 2-Chloro-3-methoxyisonicotinic acid Check1 Is the Boronic Acid Acid-Sensitive? Start->Check1 MethodA METHOD A: Direct Coupling (SPhos/Pd(OAc)2, K3PO4, Dioxane/H2O) Check1->MethodA No (Stable) MethodB METHOD B: Esterification Route (Methyl Ester Intermediate) Check1->MethodB Yes (Protodeboronation risk) MethodA->MethodB Yield < 40% Success Success MethodA->Success Yield > 60%

Figure 1: Decision tree for selecting the optimal synthetic pathway based on coupling partner stability.

Experimental Protocols
Method A: Direct Coupling (The "Green" Route)

Recommended for initial screening and stable boronic acids.

Rationale: Uses water to solubilize the carboxylate salt, avoiding protection steps. SPhos is the ligand of choice for ortho-substituted aryl chlorides.

Reagents:

  • Substrate: 2-Chloro-3-methoxyisonicotinic acid (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: SPhos (4–10 mol%) (Ligand:Pd ratio 2:1)

  • Base: K₃PO₄ (3.0 – 4.0 equiv)

  • Solvent: 1,4-Dioxane / Water (3:1 ratio)

Step-by-Step Protocol:

  • Pre-complexation: In a vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in dry 1,4-Dioxane (1 mL). Stir at room temperature for 5 minutes under N₂/Ar to generate the active catalyst species (solution turns yellow/orange).

  • Reaction Setup: To a reaction vessel (microwave vial or round-bottom flask), add:

    • 2-Chloro-3-methoxyisonicotinic acid (187 mg, 1.0 mmol)

    • Aryl Boronic Acid (1.2 mmol)

    • K₃PO₄ (636 mg, 3.0 mmol)

  • Solvent Addition: Add Water (1.5 mL) and the pre-formed Catalyst Solution (from Step 1). Add remaining Dioxane (3.5 mL) to reach a final concentration of ~0.2 M.

  • Degassing: Sparge the biphasic mixture with Argon for 5–10 minutes. Critical: Oxygen inhibits the active Pd(0) species.

  • Reaction: Heat to 90–100 °C for 4–16 hours. (Monitor by LCMS; TLC is difficult due to the polar acid).

  • Workup:

    • Cool to RT.

    • Acidify carefully with 1M HCl to pH ~3–4 (precipitates the product).

    • Extract with EtOAc or DCM/iPrOH (3:1).

    • Dry over Na₂SO₄ and concentrate.

Method B: The Ester Protection Route (The "Robust" Route)

Recommended for scale-up or when Method A fails due to catalyst poisoning.

Rationale: Converting the acid to a methyl ester eliminates catalyst poisoning and solubility issues, allowing the use of standard, cheaper catalysts like Pd(dppf)Cl₂.

Phase 1: Esterification

  • Dissolve 2-Chloro-3-methoxyisonicotinic acid in MeOH.

  • Add SOCl₂ (2.0 equiv) dropwise at 0 °C.

  • Reflux for 3 hours. Concentrate to yield Methyl 2-chloro-3-methoxyisonicotinate .

Phase 2: Suzuki Coupling

  • Catalyst: Pd(dppf)Cl₂[1][2][3][4]·DCM (3 mol%)

  • Base: Cs₂CO₃ or K₂CO₃ (2.0 equiv)

  • Solvent: Toluene/Water (10:1) or DME/Water.

  • Temp: 90 °C.

  • Note: The methyl ester is far more soluble in organic solvents, improving mass transfer.

Phase 3: Saponification

  • Dissolve the coupled ester in THF/Water (1:1).

  • Add LiOH (2.0 equiv). Stir at RT for 2 hours.

  • Acidify to isolate the final biaryl acid.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and corrective actions based on the specific electronics of the 3-methoxy-pyridine core.

Observation Probable Cause Corrective Action
No Reaction (Recovered SM) Oxidative addition failure due to steric bulk (3-OMe).Switch to XPhos or Pd-PEPPSI-IPr (NHC catalyst). Increase Temp to 110 °C.
Protodeboronation Boronic acid instability in aqueous base.Switch to Method B (anhydrous conditions possible) or use Boronic Esters (BPin) / MIDA boronates .
Pd Black Formation Catalyst decomposition; unstable ligand.Ensure rigorous degassing.[2] Increase Ligand:Pd ratio to 3:1.
Homocoupling of Boronic Acid Oxygen presence or excess catalyst.Reduce catalyst loading. Verify inert atmosphere. Slow addition of boronic acid.[5]
Visualizing the Steric Challenge

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate Substrate 2-Cl-3-OMe-Pyridine (Sterically Crowded) Substrate->OxAdd 3-OMe blocks Pd approach TransMet Transmetalation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 / Base Prod Coupled Product TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the oxidative addition bottleneck caused by the 3-methoxy substituent.

References
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6] Chemical Reviews, 95(7), 2457–2483.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Deng, W., et al. (2005). Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides with Arylboronic Acids Catalyzed by Pd/C. Tetrahedron Letters, 46(17), 2991-2994.

Sources

Method

Nucleophilic substitution reactions of 2-Chloro-3-methoxyisonicotinic acid

An authoritative guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Chloro-3-methoxyisonicotinic acid in nucleophilic aromatic substitution (SₙAr) reactions. Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Chloro-3-methoxyisonicotinic acid in nucleophilic aromatic substitution (SₙAr) reactions.

Introduction: The Strategic Value of 2-Chloro-3-methoxyisonicotinic Acid

2-Chloro-3-methoxyisonicotinic acid is a highly functionalized pyridine derivative that serves as a versatile building block in modern synthetic chemistry. Its strategic importance lies in the specific arrangement of its substituents, which provides a reactive handle for constructing complex molecular architectures. Pyridine carboxylic acids are prominent scaffolds in FDA-approved pharmaceuticals and play a crucial role in the development of new enzyme inhibitors and therapeutic agents.[1][2] This guide provides a detailed exploration of the nucleophilic aromatic substitution (SₙAr) reactions of this substrate, offering both the theoretical underpinnings and practical, field-proven protocols for its application.

The core reactivity of this molecule is centered on the chlorine atom at the C2 position. The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen.[3][4] The presence of an additional electron-withdrawing carboxylic acid group at the C4 position further enhances this electrophilicity, making the C2-chloro substituent an excellent leaving group for SₙAr reactions.

Part 1: The Mechanistic Landscape of SₙAr on the Pyridine Core

Nucleophilic aromatic substitution is a primary pathway for the functionalization of electron-poor aromatic and heteroaromatic systems.[5] Unlike aliphatic Sₙ2 reactions, the SₙAr mechanism does not occur in a single concerted step due to the steric hindrance of the aromatic ring.[5] Instead, it proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, the C2 carbon). This step disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6] The stability of this intermediate is the key to the reaction's feasibility.

  • Elimination and Re-aromatization: In the second, typically faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.

The pyridine nitrogen plays a critical role in stabilizing the Meisenheimer intermediate through resonance, delocalizing the negative charge onto the electronegative nitrogen atom. This stabilization is most effective when the attack occurs at the C2 or C4 positions.[3][4]

Caption: General mechanism for the SₙAr reaction.

Part 2: Experimental Application Notes & Protocols

The following protocols provide detailed, step-by-step methodologies for performing nucleophilic substitution reactions on 2-Chloro-3-methoxyisonicotinic acid with common classes of nucleophiles.

Experimental Workflow Overview

The general workflow for these reactions is consistent and involves careful setup, monitoring, and purification.

experimental_workflow A 1. Reagent Preparation (Inert Atmosphere Setup) B 2. Reaction Assembly (Substrate, Nucleophile, Base, Solvent) A->B C 3. Reaction Execution (Heating & Stirring) B->C D 4. Monitoring (TLC or LC-MS) C->D Is starting material consumed? D->C No E 5. Work-up (Quenching & Extraction) D->E Yes F 6. Purification (Column Chromatography or Recrystallization) E->F G 7. Characterization (NMR, MS) F->G

Caption: Standard experimental workflow for SₙAr reactions.

Protocol 1: N-Arylation with Amine Nucleophiles

This protocol describes a general procedure for the reaction with a secondary amine, such as morpholine. This class of reaction is fundamental for synthesizing various biologically active compounds.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or DMSO is used. These solvents are effective at dissolving the reagents but do not participate in hydrogen bonding, which would otherwise shield the nucleophile. They solvate the cation of the base (e.g., K⁺), leaving the carbonate anion more reactive.[7]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. For primary or secondary amines, the base also helps to deprotonate the positively charged nitrogen intermediate that forms after the initial nucleophilic attack, facilitating the reaction.

  • Temperature: Heating is typically necessary to overcome the activation energy barrier for the initial nucleophilic attack and formation of the Meisenheimer complex.[8]

Step-by-Step Methodology:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-3-methoxyisonicotinic acid (1.0 eq).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) and anhydrous N,N-Dimethylformamide (DMF, to make a 0.2-0.5 M solution).

  • Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 1.2 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into water and adjust the pH to ~3-4 with 1M HCl to protonate the carboxylic acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterCondition
Nucleophile Primary or Secondary Amine (1.2 eq)
Base K₂CO₃ or DIPEA (2.0 eq)
Solvent DMF or DMSO
Temperature 80-120 °C
Typical Time 4-24 hours
Protocol 2: O-Arylation with Alcohol Nucleophiles

This protocol details the substitution with an alcohol, which requires stronger basic conditions due to the lower nucleophilicity of alcohols compared to amines. The reaction typically proceeds via the pre-formed alkoxide.

Causality Behind Experimental Choices:

  • Nucleophile Generation: Alcohols are generally poor nucleophiles. To make them effective for SₙAr, they must be deprotonated with a strong base like sodium hydride (NaH) to form the much more nucleophilic alkoxide anion.

  • Solvent: Anhydrous solvents like THF or DMF are crucial, as any water would quench the strong base (NaH) and the alkoxide nucleophile.

  • Inert Atmosphere: Sodium hydride is highly reactive with air and moisture, so maintaining an inert atmosphere is essential for safety and reaction success.

Step-by-Step Methodology:

  • Setup: To an oven-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

  • Alkoxide Formation: Suspend the NaH in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add the desired alcohol (e.g., methanol, 1.5 eq) dropwise. Allow the mixture to stir at room temperature for 30 minutes.

  • Substrate Addition: In a separate flask, dissolve 2-Chloro-3-methoxyisonicotinic acid (1.0 eq) in anhydrous DMF and add this solution dropwise to the alkoxide suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions may require longer times (12-48 hours).

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of water. Acidify the mixture with 1M HCl to a pH of ~3-4.

  • Extraction & Purification: Follow steps 7 and 8 from Protocol 1.

ParameterCondition
Nucleophile Alcohol (1.5 eq) + NaH (1.5 eq)
Base Sodium Hydride (NaH)
Solvent Anhydrous THF/DMF
Temperature 60-80 °C
Typical Time 12-48 hours
Protocol 3: S-Arylation with Thiol Nucleophiles

This protocol outlines the reaction with a thiol. Thiols and their conjugate bases (thiolates) are excellent nucleophiles, often leading to rapid and high-yielding reactions.[9]

Causality Behind Experimental Choices:

  • Nucleophilicity: Sulfur is a highly polarizable and potent nucleophile.[9] The corresponding thiolate, formed in situ with a mild base, is even more reactive. This high reactivity often allows for milder reaction conditions compared to O-arylation.

  • Base: A mild base like K₂CO₃ is usually sufficient to deprotonate the thiol to the more nucleophilic thiolate.

  • Inert Atmosphere: While not as critical as with NaH, an inert atmosphere is good practice to prevent the potential oxidation of the thiol or thiolate to form disulfide byproducts.[10]

Step-by-Step Methodology:

  • Setup: To an oven-dried round-bottom flask, add 2-Chloro-3-methoxyisonicotinic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous DMF.

  • Nucleophile Addition: Add the thiol nucleophile (e.g., thiophenol, 1.1 eq) to the suspension under an inert atmosphere.

  • Reaction: Stir the reaction at room temperature. If the reaction is slow, gently heat the mixture to 50-60 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-6 hours.

  • Work-up: Follow the work-up procedure (steps 6-7) from Protocol 1.

  • Purification: Follow the purification procedure (step 8) from Protocol 1.

ParameterCondition
Nucleophile Thiol (1.1-1.2 eq)
Base K₂CO₃ (2.0 eq)
Solvent DMF or Acetonitrile
Temperature 25-60 °C
Typical Time 1-6 hours

Part 3: Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reactivity Insufficient temperature. Poor quality base or solvent. Deactivated nucleophile.Increase reaction temperature in 10-20 °C increments. Use freshly opened, anhydrous solvents and a freshly ground, dry base. For alcohols, ensure complete formation of the alkoxide.
Formation of Side Products Reaction temperature is too high, causing decomposition. For primary amines, potential for double addition if a strong base is used. Oxidation of thiol nucleophiles.Reduce the reaction temperature. Use a milder base (e.g., DIPEA instead of NaH) for sensitive substrates. Ensure the S-arylation reaction is run under an inert atmosphere with degassed solvents.[10]
Difficult Purification Carboxylic acid functionality complicates extraction. Residual high-boiling solvent (DMF/DMSO).Ensure proper pH adjustment during work-up to either fully protonate (for organic extraction) or deprotonate (for aqueous wash) the acid. After extraction, wash the organic layer thoroughly with water and brine to remove residual DMF/DMSO.

Conclusion

2-Chloro-3-methoxyisonicotinic acid is a synthetically valuable and highly reactive substrate for nucleophilic aromatic substitution reactions. The electron-deficient nature of the pyridine ring, enhanced by the C4-carboxylic acid group, facilitates the displacement of the C2-chloro substituent by a wide range of nitrogen, oxygen, and sulfur nucleophiles. By understanding the underlying SₙAr mechanism and carefully selecting reaction conditions—particularly the base, solvent, and temperature—researchers can effectively leverage this building block to construct diverse and complex molecules for applications in drug discovery, agrochemicals, and materials science.

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Note: This is a general reference to a key text in the field, supporting the mechanistic discussion.)
  • Pearson+. (n.d.). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]

  • Huestis, M. P., et al. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules, 18(9), 11235-11249. Retrieved from [Link]

  • Bull, J. A., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(11), 5694-5716. Retrieved from [Link]

  • Kappe, C. O., et al. (2012). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. The Journal of Organic Chemistry, 77(17), 7654-7661. Retrieved from [Link]

  • Begtrup, M., et al. (1998). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. The Journal of Organic Chemistry, 63(1), 12-19. Retrieved from [Link]

  • Ghavami, A., et al. (2021). Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aromatic substitutions with amine nucleophiles. Organic & Biomolecular Chemistry, 19(4), 845-850. Retrieved from [Link]

  • Sharma, A., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 28(10), 4195. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (2021). Reactions of Thiols. Retrieved from [Link]

  • Desikan, R., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 15(1), 17841. Retrieved from [Link]

Sources

Application

The Strategic Use of 2-Chloro-3-methoxyisonicotinic Acid as a Versatile Scaffold in Modern Drug Discovery

Part 1: Introduction and Rationale In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a vari...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction and Rationale

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient and successful medicinal chemistry campaigns. The isonicotinic acid core, a pyridine ring with a carboxylic acid at the 4-position, represents one such privileged structure, with a rich history of yielding clinically significant therapeutics.[1][2] This guide focuses on a specifically substituted derivative, 2-Chloro-3-methoxyisonicotinic acid, and its potential as a highly versatile starting point for the development of novel drug candidates.

The Isonicotinic Acid Core: A Privileged Scaffold in Medicinal Chemistry

The isonicotinic acid motif is present in a range of approved drugs, demonstrating its broad therapeutic applicability. Notable examples include isoniazid, a frontline treatment for tuberculosis, and other drugs with applications in antiviral and anti-inflammatory therapies.[2][3] The pyridine nitrogen of the isonicotinic acid core can act as a hydrogen bond acceptor, while the carboxylic acid provides a key site for derivatization, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties.[1]

Decoding the Influence of 2-Chloro and 3-Methoxy Substituents

The strategic placement of chloro and methoxy groups on the isonicotinic acid scaffold is not arbitrary. These substituents offer a unique combination of electronic and steric properties that can be exploited to fine-tune ligand-protein interactions.

  • The 2-Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the pKa of the pyridine nitrogen, modulating its basicity and potential for ionic interactions. Furthermore, the chloro group can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's binding pocket, which can significantly contribute to binding affinity. The chloro group also serves as a versatile synthetic handle for cross-coupling reactions, enabling the introduction of a wide array of substituents.

  • The 3-Methoxy Group: The methoxy group, while being electron-donating through resonance, also possesses an oxygen atom that can act as a hydrogen bond acceptor. The methyl group can engage in van der Waals interactions and, in some contexts, can participate in CH-π interactions with aromatic residues in the target protein. The presence of the methoxy group can also influence the conformation of adjacent substituents, thereby impacting the overall shape of the molecule.

Recent studies have highlighted the parallel, yet distinct, roles of chloro and methoxy groups in drug design. Both can exhibit dual electrostatic behavior, with regions of both positive and negative electrostatic potential, allowing for versatile interactions within a protein binding pocket.[4][5] This duality makes the 2-chloro-3-methoxy substitution pattern a compelling choice for probing the chemical space of a target.

Physicochemical Properties of 2-Chloro-3-methoxyisonicotinic acid

Understanding the fundamental physicochemical properties of a scaffold is crucial for its effective deployment in a drug discovery program.

PropertyValueSource
CAS Number 1214344-24-7[6]
Molecular Formula C₇H₆ClNO₃[6]
Molecular Weight 187.58 g/mol [6]
Physical Form Solid
Purity ≥97% (typical)
Storage Inert atmosphere, 2-8°C
Potential Therapeutic Applications

Given the biological activities of related substituted pyridine and isonicotinic acid derivatives, the 2-Chloro-3-methoxyisonicotinic acid scaffold holds promise for the development of agents targeting a range of diseases. The inherent features of this scaffold make it a suitable starting point for the design of:

  • Kinase Inhibitors: The pyridine core is a common feature in many ATP-competitive kinase inhibitors. The substituents on the 2-Chloro-3-methoxyisonicotinic acid scaffold can be elaborated to occupy the hydrophobic regions and form key hydrogen bonds within the kinase ATP-binding pocket.

  • GPCR Modulators: The ability of the chloro and methoxy groups to engage in a variety of non-covalent interactions makes this scaffold suitable for the design of ligands that can bind to the often complex and nuanced binding sites of G-protein coupled receptors.

  • Anti-infective Agents: Building on the legacy of isoniazid, derivatives of this scaffold could be explored for their potential as novel antibacterial or antiviral agents.

  • Anti-inflammatory Agents: Isonicotinic acid derivatives have shown promise as anti-inflammatory agents, and the unique electronic properties of this scaffold could be leveraged to develop new modulators of inflammatory pathways.[2]

Part 2: Synthetic Protocols and Chemical Derivatization

The synthetic accessibility and the potential for diverse chemical modifications are key advantages of the 2-Chloro-3-methoxyisonicotinic acid scaffold.

Synthesis of 2-Chloro-3-methoxyisonicotinic Acid

While commercially available, understanding the synthesis of the scaffold can be valuable. The synthesis of related 2-chloronicotinic acids often involves the N-oxidation of a pyridine precursor, followed by a chlorination step using reagents like phosphorus oxychloride (POCl₃), and subsequent hydrolysis.[4][7][8][9]

Protocol 1: Amide Bond Formation for Library Synthesis

The carboxylic acid moiety of 2-Chloro-3-methoxyisonicotinic acid is a prime handle for derivatization through amide bond formation, a cornerstone reaction in medicinal chemistry.

Objective: To synthesize a diverse library of amide derivatives of 2-Chloro-3-methoxyisonicotinic acid.

Materials:

  • 2-Chloro-3-methoxyisonicotinic acid

  • A diverse set of primary and secondary amines

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography system)

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-3-methoxyisonicotinic acid (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM or DMF.

  • Reagent Addition: Add the desired amine (1.1 eq), followed by the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Causality Behind Experimental Choices:

  • Coupling Agents: HATU and EDCI/HOBt are commonly used coupling agents that minimize side reactions and racemization (if chiral amines are used).

  • Base: DIPEA or TEA are non-nucleophilic bases used to neutralize the acidic byproducts of the reaction and facilitate the coupling process.

  • Solvent: Anhydrous solvents are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The 2-chloro substituent provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

Objective: To synthesize biaryl derivatives of 2-Chloro-3-methoxyisonicotinic acid via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Chloro-3-methoxyisonicotinic acid ester or amide derivative (the free carboxylic acid can sometimes be incompatible with the basic reaction conditions)

  • A variety of boronic acids or boronate esters

  • Palladium catalyst: e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Base: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃)

  • Solvent system: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base.

  • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents.

Step-by-Step Protocol:

  • Reaction Setup: In a Schlenk flask, combine the 2-chloro-3-methoxyisonicotinic acid derivative (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) several times to remove oxygen.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of catalyst and ligand is crucial for the efficiency of the cross-coupling reaction. Catalysts like Pd(dppf)Cl₂ are often effective for coupling with heteroaryl chlorides.[10]

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so performing the reaction under an inert atmosphere is essential.

Part 3: Application in Drug Discovery: Case Studies and Structure-Activity Relationships (SAR)

While a blockbuster drug based on the 2-Chloro-3-methoxyisonicotinic acid scaffold has yet to emerge, its potential can be illustrated through hypothetical case studies grounded in established medicinal chemistry principles.

(Hypothetical) Case Study 1: Design and Synthesis of Novel Kinase Inhibitors

Target: A hypothetical serine/threonine kinase with a known binding pocket.

Design Rationale: The 2-Chloro-3-methoxyisonicotinic acid scaffold can be elaborated to mimic the hinge-binding motif of many known kinase inhibitors. The amide derived from the carboxylic acid can be designed to interact with the kinase hinge region via hydrogen bonds. The 2-position, after a Suzuki coupling, can be used to introduce a substituent that occupies a hydrophobic pocket. The 3-methoxy group can provide a vector for further optimization or interact with a specific sub-pocket.

Synthetic Approach:

G Scaffold 2-Chloro-3-methoxy- isonicotinic acid Amide Amide Derivative Scaffold->Amide Amidation (Protocol 1) Final_Compound Final Kinase Inhibitor Candidate Amide->Final_Compound Suzuki Coupling (Protocol 2) Aryl_Boronic_Acid Aryl Boronic Acid Aryl_Boronic_Acid->Final_Compound

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

General Principles of SAR for 2-Chloro-3-methoxyisonicotinic Acid Derivatives

Based on general medicinal chemistry principles, the following SAR trends can be anticipated:

  • Amide Substituent: The nature of the amine used in the amidation reaction will be critical for target engagement. Small, polar groups may enhance solubility, while larger, more complex groups can be used to probe specific binding pockets.

  • 2-Position Substituent (from Suzuki Coupling): The size, electronics, and lipophilicity of the group introduced at the 2-position will significantly impact potency and selectivity. This position is ideal for introducing moieties that can exploit hydrophobic pockets or form specific interactions with the target protein.

  • Bioisosteric Replacements: The carboxylic acid can be replaced with known bioisosteres such as tetrazoles or acyl sulfonamides to modulate acidity, lipophilicity, and metabolic stability.[11][12][13]

Part 4: Data Presentation and Visualization

Graphviz Diagram: General Synthetic Workflow for Derivatization

G cluster_0 Scaffold Modification cluster_1 Amide Library cluster_2 Biaryl Library Start 2-Chloro-3-methoxy- isonicotinic acid Amidation Amide Formation (Protocol 1) Start->Amidation Suzuki Suzuki Coupling (Protocol 2) Start->Suzuki Amide_Derivatives Diverse Amide Derivatives Amidation->Amide_Derivatives Biaryl_Derivatives Diverse Biaryl Derivatives Suzuki->Biaryl_Derivatives

Caption: General derivatization strategies for the scaffold.

Part 5: Conclusion and Future Perspectives

Summary of the Scaffold's Utility

2-Chloro-3-methoxyisonicotinic acid is a promising and versatile scaffold for drug discovery. Its synthetic tractability, coupled with the unique electronic and steric properties imparted by the chloro and methoxy substituents, provides a solid foundation for the generation of diverse chemical libraries. While it has yet to be featured in a blockbuster drug, its potential for the development of novel kinase inhibitors, GPCR modulators, and other therapeutic agents is significant.

Future Directions for Research

Future research efforts should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and screening of focused libraries of derivatives against a range of biological targets will be crucial to unlocking its full therapeutic potential. Furthermore, the development of novel synthetic methodologies to further functionalize the pyridine ring will expand the utility of this promising building block in the ongoing quest for new medicines.

Part 6: References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega.

  • Synthesis, antimycobacterial, antiviral, antimicrobial activities, and QSAR studies of isonicotinic acid-1-(substituted phenyl)-ethylidene/cycloheptylidene hydrazides. Medicinal Chemistry Research.

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules.

  • Structure-based design of some isonicotinic acid hydrazide analogues as potential antitubercular agents. Bioorganic Chemistry.

  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica.

  • Process for the production of pure white 2-chloronicotinic acid. Google Patents.

  • Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid. Google Patents.

  • Identified Isosteric Replacements of Ligands' Glycosyl Domain by Data Mining. ACS Omega.

  • Bioisosteric Replacements. Chemspace.

  • Ligands for Brain Cholinergic Channel Receptors: Synthesis and in Vitro Characterization of Novel Isoxazoles and Isothiazoles as Bioisosteric Replacements for the Pyridine Ring in Nicotine. Journal of Medicinal Chemistry.

  • Method for synthesizing 2-chloronicotinic acid by one-step oxidation. Google Patents.

  • Bioisostere. Wikipedia.

  • Patents & Products. Garg Lab - UCLA.

  • INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). WIPO.

  • United States Patent. Google Patents.

  • Therapeutic amide derivatives. Google Patents.

  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.

  • United States Patent. Google Patents.

  • Patent Application Publication. Google Patents.

  • Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry.

  • 2-Chloro-3-methoxyisonicotinic acid | 1214344-24-7. Sigma-Aldrich.

  • Crizotinib preparation method. Google Patents.

  • Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.

  • Parallels between the chloro and methoxy groups for potency optimization. PubMed.

  • 2,2,5,5-tetramethyl-3-pyrrolin-3-carbonyl))-amino derivatives. Patent US-4731376-A.

  • 2-chloro-3-methoxyisonicotinic acid. Appretech Scientific Limited.

  • A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences.

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances.

Sources

Method

Application Note: Preparation of Amide Derivatives from 2-Chloro-3-methoxyisonicotinic Acid

Introduction & Mechanistic Insights The synthesis of amide derivatives from highly functionalized pyridine cores is a cornerstone of modern medicinal chemistry. 2-Chloro-3-methoxyisonicotinic acid (CAS: 1214344-24-7)[1],...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The synthesis of amide derivatives from highly functionalized pyridine cores is a cornerstone of modern medicinal chemistry. 2-Chloro-3-methoxyisonicotinic acid (CAS: 1214344-24-7)[1], presents a unique set of synthetic challenges due to its specific substitution pattern.

As an isonicotinic acid derivative, the carboxylic acid is located at the C4 position. Mechanistically, the amidation of this substrate is governed by two competing factors:

  • Steric Hindrance: The methoxy group at the C3 position is directly ortho to the carboxylic acid. This creates significant steric bulk, restricting the trajectory of incoming nucleophiles (amines) during the tetrahedral intermediate formation[2].

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen and the C2-chloro group increases the electrophilicity of the activated carbonyl carbon. However, it also reduces the stability of certain active esters, making them prone to hydrolysis if not handled correctly.

Standard carbodiimide coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields for this substrate. To overcome the steric barrier, highly reactive uronium-based reagents like HATU [3],[4] or direct conversion to an acyl chloride are required. HATU is particularly effective because the HOAt leaving group provides anchimeric assistance (neighboring group participation) via its pyridine nitrogen, accelerating the aminolysis step even in sterically congested environments[3].

Comparative Activation Strategies

The selection of the activation strategy depends entirely on the nucleophilicity of the target amine. Table 1 summarizes the quantitative and qualitative metrics for selecting the appropriate methodology.

Table 1: Comparison of Amide Coupling Strategies for 2-Chloro-3-methoxyisonicotinic Acid

Coupling ReagentActive IntermediateAmine CompatibilityExpected YieldReaction TimeMechanistic Pros & Cons
HATU / DIPEA OAt Active EsterAliphatic 1° and 2° amines75–95%2–4 hoursPro: Extremely fast; HOAt accelerates coupling. Con: Expensive; sensitive to moisture.
Oxalyl Chloride Acyl ChlorideAnilines, hindered 2° amines65–85%4–12 hoursPro: Maximum electrophilicity for weak nucleophiles. Con: Generates HCl; requires strict anhydrous conditions.
EDC / HOBt OBt Active EsterUnhindered 1° amines40–60%16–24 hoursPro: Easy water-soluble byproducts. Con: Too slow for the C3-methoxy steric bulk.

Reaction Workflow Visualization

AmideSynthesis cluster_activation Activation Strategies SM 2-Chloro-3-methoxyisonicotinic acid (Sterically Hindered Core) HATU Protocol A: HATU / DIPEA (Uronium Activation) SM->HATU Base (DMF) COCl2 Protocol B: Oxalyl Chloride (Acyl Chloride Formation) SM->COCl2 Cat. DMF (DCM) Inter1 OAt Active Ester (Highly Electrophilic) HATU->Inter1 Inter2 Acyl Chloride (Moisture Sensitive) COCl2->Inter2 Product Amide Derivative (Target Compound) Inter1->Product Amine Addition Inter2->Product Amine Addition Amine Primary/Secondary Amine (Nucleophile) Amine->Inter1 Amine->Inter2

Fig 1: Mechanistic workflow for the amidation of 2-Chloro-3-methoxyisonicotinic acid.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (For Aliphatic Amines)

This protocol utilizes a "pre-activation" sequence to ensure the sterically hindered acid is fully converted to the OAt ester before the amine is introduced, preventing non-productive acid-base salt formation.[3],[4]

Reagents (1.0 mmol scale):

  • 2-Chloro-3-methoxyisonicotinic acid: 187.6 mg (1.0 eq)

  • HATU: 456 mg (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA): 522 µL (3.0 eq)

  • Target Amine: 1.2 eq

  • Anhydrous DMF: 5.0 mL

Step-by-Step Methodology:

  • Pre-activation: Dissolve 2-chloro-3-methoxyisonicotinic acid in 4.0 mL of anhydrous DMF under a nitrogen atmosphere. Add DIPEA, followed by HATU.

  • Kinetics Hold: Stir the mixture at room temperature for exactly 20 minutes. Causality: The C3-methoxy group slows the formation of the OAt ester. Rushing the amine addition will drastically reduce the yield.

  • Amine Addition: Dissolve the target amine in 1.0 mL of DMF and add it dropwise to the activated ester solution.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction by pouring it into 20 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Acyl Chloride Route (For Anilines & Weak Nucleophiles)

When reacting with electron-deficient amines, the OAt ester is insufficiently electrophilic. Conversion to the acyl chloride via Vilsmeier-Haack activation is required.

Reagents (1.0 mmol scale):

  • 2-Chloro-3-methoxyisonicotinic acid: 187.6 mg (1.0 eq)

  • Oxalyl Chloride: 128 µL (1.5 eq)

  • Anhydrous DMF: 10 µL (Catalytic)

  • Target Amine: 1.1 eq

  • Triethylamine (Et₃N): 348 µL (2.5 eq)

  • Anhydrous DCM: 6.0 mL

Step-by-Step Methodology:

  • Activation: Suspend the acid in 4.0 mL of anhydrous DCM at 0 °C. Add catalytic DMF, followed by the dropwise addition of oxalyl chloride.

  • Gas Evolution: Allow the reaction to warm to room temperature. Stir until gas evolution (CO, CO₂) ceases and the solution becomes homogenous (approx. 2 hours).

  • Concentration (Critical Step): Concentrate the mixture to dryness under a stream of nitrogen or reduced pressure. Causality: Residual oxalyl chloride will react with the incoming amine to form an oxamide impurity. Do not skip this step.

  • Coupling: Redissolve the crude acyl chloride in 2.0 mL of DCM. In a separate flask, dissolve the amine and Et₃N in 2.0 mL of DCM at 0 °C. Add the acyl chloride solution dropwise to the amine solution.

  • Workup: Stir for 4 hours, dilute with DCM (10 mL), wash with 1M HCl (10 mL) and brine (10 mL), dry over Na₂SO₄, and concentrate.

Self-Validating Quality Control (QC)

To ensure the integrity of the protocol, implement the following in-process and post-process validation steps:

  • In-Process LC-MS Validation (Protocol B): Before adding the amine, take a 5 µL aliquot of the acyl chloride solution and quench it in 100 µL of Methanol. Analyze via LC-MS. The presence of the methyl ester mass (

    
    ) confirms successful activation. If the free acid (
    
    
    
    ) is observed, activation is incomplete.
  • NMR Verification: In the ¹H NMR (DMSO-d₆) of the final product, confirm the complete disappearance of the broad carboxylic acid proton (

    
     ~13.5 ppm). The diagnostic C3-methoxy singlet will typically shift slightly from 
    
    
    
    3.90 ppm (in the starting material) to
    
    
    3.80–3.85 ppm in the amide product due to the altered anisotropic shielding of the newly formed amide bond.

References

  • ACS Publications - A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors. Journal of Medicinal Chemistry.[3] URL: [Link]

  • MDPI - Expanding the Myxochelin Natural Product Family by Nicotinic Acid Containing Congeners. Molecules.[4] URL:[Link]

  • ResearchGate - Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids.[2] URL:[Link]

Sources

Application

Application Note: Chemoselective Reduction of 2-Chloro-3-methoxyisonicotinic Acid to (2-Chloro-3-methoxypyridin-4-yl)methanol

Target Audience: Process Chemists, Synthetic Organic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Chemoselectivity, and Self-Validating Experimental Workflows Executive Summary & Mec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Organic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Chemoselectivity, and Self-Validating Experimental Workflows

Executive Summary & Mechanistic Rationale

The reduction of a carboxylic acid to a primary alcohol is a foundational transformation in organic synthesis[1]. However, the reduction of 2-Chloro-3-methoxyisonicotinic acid (CAS: 1214344-24-7)[2] to (2-Chloro-3-methoxypyridin-4-yl)methanol (CAS: 1227564-18-2)[3] presents a significant chemoselective challenge.

The structural liabilities of this substrate dictate the synthetic strategy:

  • Nucleophilic Aromatic Substitution (SNAr) Risk: The pyridine ring is highly electron-deficient, and the chloro substituent at the 2-position is highly activated. The use of strong, nucleophilic hydrides (such as

    
    ) will inevitably lead to competitive dechlorination and over-reduction[4].
    
  • Steric Hindrance: The methoxy group at the 3-position creates local steric bulk around the 4-carboxylic acid, requiring a highly reactive or well-coordinated reducing intermediate.

  • Lewis Basicity: The pyridine nitrogen acts as a Lewis base, which will competitively coordinate with Lewis acidic reducing agents, altering the required stoichiometry.

To bypass these liabilities, this guide details two field-proven, highly chemoselective methodologies: Electrophilic Reduction via Borane-THF and Nucleophilic Reduction via Mixed Anhydride Activation [5][6].

Chemoselective Pathway & Decision Matrix

G Substrate 2-Chloro-3-methoxyisonicotinic acid (Starting Material) LiAlH4 LiAlH4 (Strong Nucleophilic Hydride) AVOID Substrate->LiAlH4 Non-selective BH3 Method A: BH3·THF (Electrophilic Activation) Substrate->BH3 Chemoselective MixedAnhydride Method B: IBCF / NMM then NaBH4 (Mixed Anhydride Activation) Substrate->MixedAnhydride Ultra-mild Dehalogenation Dechlorination / SNAr (Major Impurity) LiAlH4->Dehalogenation Cleaves C-Cl bond Product (2-Chloro-3-methoxypyridin-4-yl)methanol (Target Product) BH3->Product High Yield, Coordination Risk MixedAnhydride->Product Highly Scalable, No Dechlorination

Fig 1: Chemoselective decision tree for the reduction of 2-Chloro-3-methoxyisonicotinic acid.

Quantitative Comparison of Methodologies
ParameterMethod A: Borane-THF (

)
Method B: Mixed Anhydride /

Mechanism Electrophilic hydride transfer[7]Nucleophilic attack on activated ester[6]
Reagents

(2.5 - 3.0 eq)
IBCF, NMM,

(2.0 eq)
Dechlorination Risk Very LowZero
Scalability Moderate (Exothermic quench, gas)High (Mild conditions, cheap reagents)
Typical Yield 75% - 85%80% - 92%
Primary IPC Cue Gas evolution upon MeOH quenchFormation of dense white NMM·HCl salt

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that a robust protocol must communicate why an action is taken and how the chemist can visually or analytically validate the success of that step in real-time.

Protocol A: Borane-THF Mediated Electrophilic Reduction

Causality Focus: Borane is a Lewis acid that coordinates preferentially to the electron-rich carbonyl oxygen, forming an acyloxyborane intermediate that undergoes intramolecular hydride transfer. However, the pyridine nitrogen will consume exactly 1.0 equivalent of


 to form a stable Lewis acid-base adduct. Therefore, a stoichiometric excess (2.5 - 3.0 eq) is mandatory.

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried, argon-purged flask with 2-Chloro-3-methoxyisonicotinic acid (1.0 eq) and anhydrous THF (0.2 M). Cool the suspension to 0 °C using an ice bath.

  • Hydride Addition: Dropwise add

    
     (1.0 M in THF, 3.0 eq) over 30 minutes.
    
    • Self-Validation: Initial gas evolution (

      
      ) will occur as the carboxylic acid is deprotonated. The suspension will gradually transition into a homogeneous solution as the acyloxyborane complex forms.
      
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor by LC-MS.

  • Quench (Critical Step): Cool the reaction back to 0 °C. Slowly add Methanol dropwise.

    • Causality: Methanol serves a dual purpose: it safely destroys residual borane and solvolyzes the stable boron-pyridine and boron-oxygen complexes.

    • Self-Validation: Vigorous bubbling will occur. The quench is only complete when the addition of further methanol produces zero gas evolution.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc and wash with 1M NaOH.

    • Causality: The basic wash is strictly required to break any remaining borate esters and ensure the pyridine nitrogen is fully deprotonated, driving the product into the organic layer.

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate to yield the crude alcohol.
    
Protocol B: Mixed Anhydride / Reduction (Recommended for Scale-Up)

Causality Focus: Sodium borohydride is too mild to reduce a free carboxylic acid or cleave a C-Cl bond. By reacting the acid with Isobutyl chloroformate (IBCF), we create a highly electrophilic mixed anhydride. This allows the use of a mild, nucleophilic hydride to achieve perfect chemoselectivity[5][6].

Step-by-Step Workflow:

  • Activation: Dissolve 2-Chloro-3-methoxyisonicotinic acid (1.0 eq) in anhydrous THF (0.2 M). Add N-methylmorpholine (NMM, 1.2 eq). Cool the mixture to -10 °C (salt/ice bath).

  • Anhydride Formation: Add Isobutyl chloroformate (IBCF, 1.1 eq) dropwise, maintaining the internal temperature below 0 °C.

    • Causality: Low temperatures prevent the mixed anhydride from disproportionating into a symmetrical anhydride, which would halve the yield.

    • Self-Validation: A dense, white precipitate of NMM·HCl will form immediately. The visual presence of this salt confirms the successful activation of the carboxylic acid. Stir for 30 minutes.

  • Reduction: Filter the NMM·HCl salt rapidly under argon (optional but recommended) into a pre-cooled receiving flask. To the filtrate at 0 °C, add a solution of

    
     (2.0 eq) dissolved in a minimal amount of cold water or methanol.
    
    • Self-Validation: Rapid gas evolution (

      
       and isobutanol byproduct) will occur. The reaction is typically complete within 15–30 minutes once gas evolution ceases.
      
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate.

Analytical Validation & Quality Control

To confirm the success of the transformation and the integrity of the 2-chloro group, perform


 NMR (in 

or

). The system is validated by the following spectral shifts:
  • Disappearance: The broad downfield peak of the carboxylic acid proton (

    
    ) must be completely absent.
    
  • Appearance: A new singlet (or doublet, if coupled to the hydroxyl proton) integrating to 2H will appear at approximately 4.60 – 4.80 ppm , corresponding to the newly formed benzylic

    
     group.
    
  • Integrity Check: The two pyridine aromatic protons (C5 and C6) must remain as two distinct doublets (

    
    ) in the aromatic region (
    
    
    
    and
    
    
    ). If dechlorination occurred, the splitting pattern and integration in the aromatic region would drastically change.

References

  • (2-Chloro-3-methoxypyridin-4-yl)methanol - Sigma-Aldrich Source: sigmaaldrich.com URL:3

  • Reduction of carboxylic acids to alcohols Source: quimicaorganica.org URL:1

  • 1214344-24-7 | 2-Chloro-3-methoxyisonicotinic acid Source: Ambeed.com URL:2

  • Method for preparing an aldehyde or alcohol by reduction of a carboxylic acid (US4760196A) Source: Google Patents URL:5

  • Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride Source: PubMed / Int J Org Chem (Irvine) URL:6

  • Reduction Reactions and Heterocyclic Chemistry Source: Jones Research Group / wordpress.com URL:4

  • Pyridine derivatives and their use in the treatment of psychotic disorders (CA2621564A1) Source: Google Patents URL:7

Sources

Method

Optimization of reaction yields for 2-Chloro-3-methoxyisonicotinic acid

Abstract The synthesis of 2-Chloro-3-methoxyisonicotinic acid (CAS: 1214344-24-7) presents a classic challenge in pyridine chemistry: controlling regioselectivity during functionalization.[1] This intermediate, a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 2-Chloro-3-methoxyisonicotinic acid (CAS: 1214344-24-7) presents a classic challenge in pyridine chemistry: controlling regioselectivity during functionalization.[1] This intermediate, a critical scaffold for kinase inhibitors and antiviral agents, is most efficiently synthesized via Directed Ortho Metalation (DoM) . However, this route is plagued by competition between the C4-position (directed by the methoxy group) and the C6-position (directed by the ring nitrogen), as well as the risk of "Halogen Dance" side reactions. This Application Note provides a high-yield protocol emphasizing kinetic control using Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and details a robust purification strategy to isolate the desired isonicotinic isomer.

Introduction & Mechanistic Insight

The target molecule requires the installation of a carboxylic acid moiety at the C4 position of the pyridine ring. The starting material, 2-chloro-3-methoxypyridine , contains two directing groups (DGs) that exert conflicting influences:[1]

  • 3-Methoxy Group (Strong DG): Directs lithiation to the ortho positions (C2 and C4).[1] Since C2 is blocked by Chlorine, C4 is the electronically favored site for the desired isonicotinic acid.

  • Pyridine Nitrogen (Moderate DG): Directs lithiation to the ortho position (C6) via coordination with the lithium cation.[1]

The Challenge: While the methoxy group is a stronger director, the acidity of the C6 proton and the complexation ability of the nitrogen can lead to significant byproduct formation (C6-lithiation). Furthermore, 2-halopyridines are susceptible to the Halogen Dance , where the lithiated species undergoes rapid isomerization, causing the chlorine atom to migrate to the C3 or C4 position if the temperature is not strictly controlled.

The Solution: We utilize LiTMP instead of LDA. LiTMP is sterically bulkier and less nucleophilic, reducing the risk of nucleophilic attack on the chloro-pyridine ring. We also employ strict Kinetic Control (low temperature, short residence time) to lock the lithiation at the C4 position before thermodynamic equilibration to C6 or halogen migration can occur.

Figure 1: Reaction Pathway & Regioselectivity

ReactionPathway Start 2-Chloro-3- methoxypyridine Base Base: LiTMP (Steric Control) Start->Base Kinetic Kinetic Intermediate (C4-Lithio species) Base->Kinetic -78°C, <1h (Favored) Thermo Thermodynamic Intermediate (C6-Lithio species) Base->Thermo >-40°C or Long Age Time Kinetic->Thermo Equilibration (Avoid!) Product Target: 2-Chloro-3- methoxyisonicotinic acid Kinetic->Product + CO2 Quench Byproduct Byproduct: C6-Acid (Picolinic derivative) Thermo->Byproduct + CO2

Caption: Kinetic vs. Thermodynamic control in the lithiation of 2-chloro-3-methoxypyridine. Path in Green represents the optimized protocol.

Critical Process Parameters (CPPs)

ParameterOptimized ValueRationale
Base Selection LiTMP (freshly prep)LDA can cause nucleophilic attack at C2 (displacing Cl).[1] LiTMP is non-nucleophilic and bulky, improving C4 regioselectivity [1].[1]
Temperature -78°C to -75°C Essential to prevent Halogen Dance and C4 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

C6 isomerization.
Solvent Anhydrous THF Coordinates Li+ effectively.[1] Me-THF can be used for green scale-up but requires temp adjustment (-85°C).[1]
Reaction Time 30 - 45 mins Prolonged "aging" of the lithiated species favors the thermodynamic C6 byproduct.[1]
Quench Excess Solid ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Rapid quenching is vital. Gaseous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

bubbling is preferred for scale-up to manage exotherm.

Detailed Experimental Protocol

Safety Warning: Organolithium reagents are pyrophoric.[1] Work must be performed under an inert atmosphere (Argon/Nitrogen).[2] 2-halopyridines can be skin irritants.

Step 1: Preparation of LiTMP (In-situ)
  • Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

  • Add 2,2,6,6-Tetramethylpiperidine (TMP) (1.1 equiv) and Anhydrous THF (10 mL/g of substrate).

  • Cool the solution to -10°C .

  • Dropwise add n-Butyllithium (n-BuLi) (2.5M in hexanes, 1.05 equiv).[1] Note: Exothermic.[1]

  • Stir at 0°C for 30 minutes to ensure complete formation of LiTMP.

Step 2: Directed Ortho Metalation (DoM)
  • Cool the LiTMP solution to -78°C using a dry ice/acetone bath.

  • Dissolve 2-chloro-3-methoxypyridine (1.0 equiv) in minimal anhydrous THF.

  • Critical Step: Add the substrate solution dropwise to the base over 15-20 minutes.[1] Maintain internal temperature below -70°C.

  • Stir the deep red/brown solution at -78°C for exactly 45 minutes .

    • Checkpoint: Do not exceed 60 minutes.

Step 3: Carboxylation & Workup[1]
  • Quench: Introduce excess crushed dry ice (solid

    
    ) directly into the reaction mixture (or bubble anhydrous 
    
    
    
    gas vigorously).
  • Allow the mixture to warm to room temperature (RT) naturally. The color will fade to pale yellow.

  • Solvent Removal: Concentrate the THF under reduced pressure.

  • Extraction:

    • Dissolve residue in water and wash with Ethyl Acetate (EtOAc) to remove unreacted starting material (organic layer discarded).[1]

    • Acidify the aqueous layer to pH 2-3 using 2N HCl.[1] The product will precipitate.

    • Extract the aqueous layer with EtOAc (3 x).[1]

    • Dry combined organics over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Acetonitrile or Ethanol/Water if necessary.

Troubleshooting & Yield Optimization

If yields are low (<60%) or purity is compromised, consult the decision tree below.

Figure 2: Troubleshooting Logic

Troubleshooting Problem Low Yield or Wrong Isomer Check1 Is Starting Material Recovered? Problem->Check1 Check2 Is the C6-Isomer (Picolinic) Major? Check1->Check2 No Sol1 Moisture in THF/Base. Re-titrate n-BuLi. Dry THF over Na/Benzophenone. Check1->Sol1 Yes Check3 Is De-chlorinated Product Present? Check2->Check3 No Sol2 Thermodynamic Control Issue. Lower Temp to -78°C. Reduce Age Time (<30 min). Check2->Sol2 Yes Sol3 Nucleophilic Attack. Switch from LDA to LiTMP. Ensure Temp < -70°C. Check3->Sol3 Yes

Caption: Diagnostic workflow for optimizing the DoM reaction.

Analytical Validation

To confirm the synthesis of the isonicotinic (C4) isomer vs. the nicotinic (C3) or picolinic (C6) isomers, use 1H NMR coupling constants.

  • Target (2-Chloro-3-methoxyisonicotinic acid):

    • The ring has two protons: H5 and H6.[1][3]

    • They are adjacent, so you will see two doublets with a coupling constant

      
        (typical for ortho-pyridyl protons).
      
  • Byproduct (C6-acid):

    • Protons at H4 and H5.[1]

    • Also two doublets, but chemical shifts will differ significantly due to proximity to the acid group.

  • HPLC Method:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).[1] Gradient 5-95% B.

    • The carboxylic acid is polar; ensure low pH to keep it protonated for better retention.[1]

References

  • Snieckus, V. (1990).[1] Directed ortho metalation.[1][4][5][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879–933.[1] [1]

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley. (Chapter on Superbases and LiTMP utility in pyridine chemistry).

  • Gros, P., Choppin, S., & Fort, Y. (2003).[8] Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? Journal of Organic Chemistry, 68(6), 2243–2247.[8]

  • Knochel, P., et al. (2011).[1] Regioselective functionalization of pyridines using TMP-bases.[1] Chemical Society Reviews.

  • Sigma-Aldrich. Product Specification: 2-Chloro-3-methoxyisonicotinic acid.[1][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Chloro-3-methoxyisonicotinic Acid

Case ID: CMINA-PUR-001 Compound: 2-Chloro-3-methoxyisonicotinic acid (CAS: 1214344-24-7) Chemical Formula: C₇H₆ClNO₃ Molecular Weight: 187.58 g/mol [1] Executive Summary This guide addresses the purification of 2-Chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CMINA-PUR-001 Compound: 2-Chloro-3-methoxyisonicotinic acid (CAS: 1214344-24-7) Chemical Formula: C₇H₆ClNO₃ Molecular Weight: 187.58 g/mol [1]

Executive Summary

This guide addresses the purification of 2-Chloro-3-methoxyisonicotinic acid , a critical scaffold often synthesized via Directed Ortho Metalation (DoM) of 2-chloro-3-methoxypyridine. Users frequently encounter difficulties due to its amphoteric nature (pyridine nitrogen vs. carboxylic acid) and the presence of regioisomeric impurities.

Our protocol prioritizes Acid-Base Extraction as the primary purification vector, followed by Recrystallization for polishing. High-Performance Liquid Chromatography (HPLC) is reserved for analytical validation or isolation of ultra-high purity standards.

Module 1: Primary Purification (Acid-Base Extraction)

The Logic: This molecule contains a basic pyridine nitrogen (suppressed by the adjacent Chlorine) and an acidic carboxyl group. By manipulating pH, we can selectively shuttle the compound between aqueous and organic phases, leaving non-ionizable impurities (like unreacted starting material) behind.

Standard Operating Procedure (SOP)
  • Dissolution (Basification): Suspend the crude solid in 1M NaOH (aq). Adjust pH to >10. The solution should become clear as the carboxylate salt forms.

  • Wash (Impurity Removal): Extract the aqueous layer twice with an organic solvent (Dichloromethane or Ethyl Acetate).

    • Why? This removes unreacted 2-chloro-3-methoxypyridine (neutral at pH 10) and other non-acidic organic byproducts.

  • Precipitation (Acidification): Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise.

  • Target pH: Adjust pH to 2.0–2.5 .

    • Critical: Do not go too low (pH < 1). While the carboxylic acid protonates, the pyridine nitrogen may also protonate, forming a soluble hydrochloride salt (

      
      ), reducing yield.
      
  • Filtration: Collect the resulting white/off-white precipitate via vacuum filtration.

Troubleshooting Guide: Acid-Base Extraction
Symptom Probable Cause Corrective Action
Low Yield (Product stays in water) Over-acidification: pH < 1.0 converts the product to a soluble pyridinium salt.Back-titrate with dilute NaOH to pH 2.5 to reach the isoelectric point where solubility is lowest.
Emulsion during extraction Fine particulates or amphiphilic impurities.Add brine (sat. NaCl) to the aqueous phase to increase ionic strength. Filter the biphasic mixture through Celite if solids persist.
Product is colored (Yellow/Brown) Oxidative polymerization of pyridine impurities.Treat the basic aqueous solution (Step 1) with activated charcoal for 30 mins, then filter before acidification.
Workflow Visualization

AcidBaseWorkup Crude Crude Reaction Mixture Basify Add 1M NaOH (pH > 10) Crude->Basify Extract Wash with DCM/EtOAc Basify->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Contains SM & Neutral Impurities) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Contains Product as Salt) PhaseSep->AqPhase Keep Acidify Add 6M HCl to pH 2.0-2.5 (Cool to 0°C) AqPhase->Acidify Filter Vacuum Filtration Acidify->Filter Final Pure Solid Product Filter->Final

Caption: Logical flow for the acid-base purification of amphoteric pyridine acids.

Module 2: Recrystallization (Polishing)

The Logic: If the acid-base workup yields 95-97% purity, recrystallization is required to remove trace regioisomers or inorganic salts.

Solvent Selection Matrix
Solvent SystemSuitabilityNotes
Water (pH adjusted) ⭐⭐⭐ (High)Dissolve in min. hot water; if insoluble, add minimal NaOH to dissolve, then acidify hot and cool slowly.
Ethanol / Water (1:1) ⭐⭐ (Medium)Good for removing more lipophilic impurities. Risk of esterification if heated too long.
Acetonitrile ⭐⭐ (Medium)Good solubility at reflux; poor at 0°C. Excellent for removing inorganic salts (NaCl) carried over from extraction.
Q&A: Recrystallization Issues

Q: The solid "oiled out" instead of crystallizing. What happened? A: This occurs when the compound's melting point is depressed by impurities or solvent saturation.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product. Scratch the glass surface to induce nucleation. If using Ethanol/Water, slightly increase the Ethanol ratio to ensure the oil remains soluble until lower temperatures.

Q: I see a second set of crystals forming. Are these polymorphs? A: Likely inorganic salts (NaCl) if you came from an acid-base workup.

  • Fix: Wash the final filter cake thoroughly with ice-cold water . The organic acid is sparingly soluble in cold water, while NaCl is highly soluble.

Module 3: Chromatographic Purification (Prep-HPLC)

The Logic: For drug discovery applications requiring >99.5% purity, Prep-HPLC is necessary.

Challenge: Pyridine carboxylic acids often streak or tail on C18 columns due to the interaction of the basic nitrogen with residual silanols and the ionization of the carboxylic acid.

Recommended Method
  • Column: C18 (e.g., Agilent Zorbax SB-C18 or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mechanism:[2] Acid suppresses the ionization of the carboxylic acid (

      
      ) and protonates the pyridine (
      
      
      
      ), ensuring a single ionic species and sharper peaks.
  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: 5% B to 95% B over 20 minutes.

Q: Why does my peak split into two? A: You are likely operating near the pKa of the molecule (pH ~3-4). The compound is equilibrating between the neutral and zwitterionic forms.

  • Fix: Lower the pH of the mobile phase to <2.5 using TFA to lock the molecule in its protonated form.

Module 4: Impurity Profiling & Stability

Common Impurities
  • Regioisomers: If synthesized via lithiation of 2-chloro-3-methoxypyridine, the Lithium can direct to position 4 (desired) or position 2 (if Cl wasn't there). However, since Cl blocks pos 2, the main risk is C4 vs C6 lithiation .

    • Note: The methoxy group at C3 strongly directs to C4 (Ortho-Lithiation). C6 is less favored but possible.

  • Decarboxylation Product: 2-chloro-3-methoxypyridine.

    • Cause: Heating the isonicotinic acid >100°C in acidic media can cause thermal decarboxylation.

Stability Warning

CRITICAL: Avoid prolonged reflux in strong mineral acids (H₂SO₄/HCl) during workup. Isonicotinic acids with electron-withdrawing substituents are prone to decarboxylation. Dry the final solid under vacuum at <50°C .

References

  • National Institutes of Health (NIH) - PubMed. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides. J Org Chem. 2003. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • ResearchGate. Synthesis of 2-Chloronicotinic Acid Derivatives. (General methodology for chloropyridine acids). [Link]

Sources

Optimization

Troubleshooting decarboxylation of 2-Chloro-3-methoxyisonicotinic acid

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting the decarboxylation of 2-Chloro-3-methoxyisonicotinic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting the decarboxylation of 2-Chloro-3-methoxyisonicotinic acid. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to navigate the complexities of this specific chemical transformation. This guide is structured as a series of questions and answers, designed to directly address the challenges you may encounter in the lab.

Foundational Concepts: Understanding the Reaction

Q1: What is the primary goal and expected product of decarboxylating 2-Chloro-3-methoxyisonicotinic acid?

The objective of this reaction is to remove the carboxylic acid group (-COOH) from the 4-position of the pyridine ring, releasing it as carbon dioxide (CO₂). The expected product is 2-Chloro-3-methoxypyridine , a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Reaction Scheme: 2-Chloro-3-methoxyisonicotinic acid → 2-Chloro-3-methoxypyridine + CO₂

This transformation is a critical step for chemists looking to utilize the 2-chloro-3-methoxypyridine scaffold in further synthetic applications.

Q2: What is the underlying mechanism for the decarboxylation of a substituted isonicotinic acid?

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing CO₂.[3] While some carboxylic acids, like β-keto acids, decarboxylate readily upon gentle heating through a cyclic transition state, heteroaromatic carboxylic acids often require more forcing conditions.[4][5] This is because the direct formation of an aryl anion intermediate is generally high in energy.

For pyridinecarboxylic acids, the position of the nitrogen atom relative to the carboxyl group profoundly influences the reaction rate and mechanism.[6][7] In the case of isonicotinic acids (4-carboxy derivatives), the mechanism can proceed through a zwitterionic intermediate, where the ring nitrogen is protonated. This places a positive charge on the nitrogen, which helps to stabilize the negative charge that develops on the ring as the C-C bond to the carboxyl group breaks.

Below is a diagram illustrating a proposed pathway for the thermal decarboxylation of 2-Chloro-3-methoxyisonicotinic acid.

Caption: Proposed mechanism for thermal decarboxylation.

Experimental Design & Protocols

Q3: What are the recommended starting conditions for this decarboxylation?

There is no single "one-size-fits-all" protocol. The optimal conditions depend on the scale of your reaction, available equipment, and desired purity profile. Generally, this reaction requires either high temperatures (thermal decarboxylation) or the use of a catalyst to proceed at a reasonable rate.

Method Solvent Temperature (°C) Catalyst Typical Reaction Time Key Considerations
Thermal Quinoline, Diphenyl ether, NMP180 - 250 °CNone2 - 12 hoursHigh temperatures can lead to side products. Product is volatile (B.P. 203-205 °C[1]). Use a reflux condenser.
Copper-Catalyzed DMSO, NMP, Quinoline140 - 180 °CCu(I) salts (e.g., Cu₂O, CuI, CuBr) or Copper powder4 - 24 hoursLower temperature reduces risk of thermal degradation. Catalyst removal is required during workup.
Silver-Catalyzed DMSO, DMF100 - 150 °CAg₂CO₃, Ag₂O6 - 18 hoursOften highly efficient for heteroaromatic acids.[8] Can be expensive.
Protocol 1: General Procedure for Thermal Decarboxylation
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-3-methoxyisonicotinic acid (1.0 eq).

  • Solvent Addition: Add a high-boiling solvent (e.g., quinoline or diphenyl ether) to create a slurry that is easily stirrable (approx. 0.1-0.5 M concentration).

  • Heating: Heat the reaction mixture in an oil bath to the target temperature (e.g., 220 °C). It is crucial to monitor the reaction temperature carefully.

  • Monitoring: Monitor the reaction progress by observing the cessation of CO₂ evolution (bubbling). Additionally, reaction progress can be monitored by analytical techniques like TLC, GC-MS, or ¹H NMR on aliquots taken from the reaction mixture.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous acid (e.g., 1M HCl) to remove the basic solvent (if quinoline was used). Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Troubleshooting Common Experimental Issues

This section is designed to help you diagnose and solve common problems encountered during the decarboxylation of 2-Chloro-3-methoxyisonicotinic acid.

Troubleshooting Flowchart start Reaction Issue Observed q1 Is Starting Material (SM) fully consumed? start->q1 incomplete Incomplete Reaction q1->incomplete No q2 Is desired product the major component? q1->q2 Yes sol_incomplete1 Increase Temperature (in 10-20°C increments) incomplete->sol_incomplete1 sol_incomplete2 Increase Reaction Time incomplete->sol_incomplete2 sol_incomplete3 Introduce a Catalyst (e.g., Cu₂O, Ag₂CO₃) incomplete->sol_incomplete3 low_yield Low Yield of Product sol_yield1 Check for product loss during workup/distillation low_yield->sol_yield1 sol_yield2 Ensure reaction is run under inert atmosphere low_yield->sol_yield2 q2->low_yield Yes side_products Significant Side Products q2->side_products No sol_side1 Decrease Temperature side_products->sol_side1 sol_side2 Screen Solvents (e.g., NMP, DMSO) side_products->sol_side2 sol_side3 Use a milder catalyst (e.g., switch from Cu to Ag) side_products->sol_side3

Caption: A decision tree for troubleshooting common issues.

Q4: My reaction is stalled or incomplete. What should I do?

An incomplete reaction is typically an indication that the activation energy for the decarboxylation is not being sufficiently overcome.

  • Cause: Insufficient Temperature. Aromatic decarboxylations often have a high activation barrier.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Be mindful that excessively high temperatures can lead to degradation.

  • Cause: Insufficient Reaction Time. The reaction may simply be slow under your current conditions.

    • Solution: Extend the reaction time, using an appropriate analytical method (see Q6) to monitor for further conversion.

  • Cause: Lack of Catalysis. For many heteroaromatic systems, uncatalyzed thermal decarboxylation is inefficient.

    • Solution: Introduce a catalyst. Copper(I) oxide (Cu₂O) or silver carbonate (Ag₂CO₃) are excellent starting points.[8][9] A catalyst provides an alternative, lower-energy reaction pathway, allowing the reaction to proceed at a lower temperature.

Q5: I'm seeing unexpected peaks in my GC-MS/NMR, suggesting side products. What are they and how can I avoid them?

The formation of side products usually results from conditions that are too harsh or from the inherent reactivity of the substituents on the pyridine ring.

  • Potential Side Product 1: 3-Methoxypyridine (Dechlorination)

    • Cause: Hydrodechlorination, where the chlorine atom is replaced by a hydrogen. This can be particularly problematic if using certain catalysts (like Palladium, which is not recommended here) with a hydrogen source, or at very high temperatures in a hydrogen-donating solvent.

    • Prevention: Avoid potential hydrogen sources. If using a metal catalyst, stick to copper or silver. Lowering the reaction temperature is the most effective strategy.

  • Potential Side Product 2: 2-Chloro-3-hydroxypyridine (Demethylation)

    • Cause: Cleavage of the methyl-ether bond. This can occur at very high temperatures or in the presence of strong Lewis acids or nucleophiles (e.g., halide ions from a catalyst like CuI).

    • Prevention: Use the lowest effective temperature. Opt for catalysts that are less likely to promote ether cleavage, such as copper powder or Cu₂O over copper halides.

Analytical Monitoring

Q6: How can I effectively monitor the progress of my reaction?

Real-time monitoring is crucial for determining the endpoint of the reaction and preventing the formation of degradation products due to excessive heating.

  • Thin-Layer Chromatography (TLC): This is the quickest and most convenient method.

    • Protocol:

      • Prepare a TLC chamber with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes; you will need to optimize this).

      • Carefully take a small aliquot from the hot reaction mixture using a glass capillary.

      • Dilute the aliquot in a vial with a solvent like ethyl acetate.

      • Spot the diluted sample on a TLC plate alongside a spot of your starting material.

      • Develop the plate and visualize under UV light.

      • The reaction is complete when the spot corresponding to the starting material (2-Chloro-3-methoxyisonicotinic acid, which is highly polar and will have a low Rf) has disappeared and a new, less polar spot corresponding to the product (2-Chloro-3-methoxypyridine, higher Rf) is dominant.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information and can help identify side products by their mass.[10][11]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Taking a sample, performing a quick workup, and analyzing by ¹H NMR can show the disappearance of the carboxylic acid proton and the appearance of new aromatic signals for the product.[12]

By systematically addressing these foundational concepts, experimental parameters, and troubleshooting scenarios, researchers can approach the decarboxylation of 2-Chloro-3-methoxyisonicotinic acid with greater confidence and achieve more consistent, high-yield results.

References

  • China 2-Chloro-3-methoxypyridine(CAS# 52605-96-6) Manufacturer and Supplier.
  • Decarboxylation - Master Organic Chemistry. (2022, May 20). [Link]

  • The Ultimate Guide to Decarboxylation: How to Decarb Weed - Weedmaps. (2026, February 22). [Link]

  • Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism - Allen. (2025, June 18). [Link]

  • A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids - Macmillan Group - Princeton University. (2022, May 2). [Link]

  • Decarboxylation - Organic Chemistry Portal. [Link]

  • Decarboxylation - Chemistry Steps. (2024, January 18). [Link]

  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchGate. (2025, August 8). [Link]

  • What are the decarboxylation reaction conditions and process temperature control? - Lneya. [Link]

  • 13.2: Decarboxylation - Chemistry LibreTexts. (2022, July 20). [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. [Link]

  • CN101671296B - New method for obtaining 2-chloro-3-methylpyridine
  • Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. [Link]

  • Synthesis of 4-chloro-3-methoxy-2-methylpyridine - PrepChem.com. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. (2021, November 19). [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC. [Link]

  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. [Link]

  • US3657259A - Process for the production of pyridine carboxylic acids - Google P
  • Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. (2022, October 4). [Link]

  • Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. [Link]

    • ANALYTICAL METHODS - ATSDR. [Link]

  • Photocatalytic decarboxylative reduction of carboxylic acids and its application in asymmetric synthesis - PubMed. (2014, August 15). [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids [closed] - Chemistry Stack Exchange. (2017, December 2). [Link]

  • Photocatalytic decarboxylative transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E. (2025, November 10). [Link]

  • Direct Decarboxylative Functionalization of Carboxylic Acids via O H Hydrogen Atom Transfer - PMC. [Link]

  • On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride - Technical University of Munich. (2021, December 3). [Link]

  • A convenient and versatile SNAr-decarboxylation protocol for the construction of C(sp2)–C(sp3) bonds - Chemical Communications (RSC Publishing). [Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996, April 15). [Link]

  • Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen - MDPI. (2021, August 6). [Link]

  • Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols - PMC. (2024, August 9). [Link]

  • CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-3-methoxyisonicotinic Acid Synthesis &amp; Purification

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling or optimizing the synthesis of 2-chloro-3-methoxyisonicotinic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling or optimizing the synthesis of 2-chloro-3-methoxyisonicotinic acid .

The synthesis of this functionalized pyridine building block relies on a highly sensitive Directed ortho Metalation (DoM) pathway. When 2-chloro-3-methoxypyridine is treated with Lithium diisopropylamide (LDA), the methoxy group acts as a Directed Metalation Group (DMG), orchestrating deprotonation at the adjacent C4 position via a Complex-Induced Proximity Effect (CIPE)[1]. Subsequent electrophilic trapping with carbon dioxide yields the target carboxylic acid[2][3]. However, deviations in temperature, reagent quality, or quenching protocols can lead to a complex impurity profile.

This guide provides the mechanistic causality behind these impurities and field-proven, self-validating protocols to eliminate them.

Reaction Workflow & Causality

Understanding the mechanistic branch points of the DoM reaction is critical for troubleshooting. The diagram below illustrates how kinetic vs. thermodynamic control dictates your impurity profile.

G SM 2-Chloro-3-methoxypyridine (Starting Material) DoM DoM (-78°C) LDA in THF SM->DoM Lithio4 4-Lithio Intermediate (Kinetic/Target) DoM->Lithio4 Main Pathway (CIPE Directed) Lithio6 6-Lithio Intermediate (Thermodynamic Impurity) DoM->Lithio6 Temp > -60°C or prolonged time CO2 CO2 (Dry Ice) Quench Lithio4->CO2 Lithio6->CO2 Target 2-Chloro-3-methoxy- isonicotinic acid CO2->Target Target Product RegioImp Regioisomer Impurity (6-Carboxy derivative) CO2->RegioImp Impurity

Reaction workflow and regioselectivity causality during Directed ortho Metalation.

Quantitative Data: Impurity Profile & Acceptance Criteria

To successfully isolate the target compound, you must track specific impurities throughout the downstream process. Below is the standardized impurity profile monitored via HPLC-UV (254 nm).

Impurity / ByproductMechanistic SourceApprox. RRTRemoval StrategyAcceptance Criteria
Diisopropylamine Byproduct of LDA deprotonation.0.30EtOAc wash of the basic aqueous layer.Not Detected
6-Carboxy Regioisomer Thermodynamic metalation at C6 due to elevated reaction temperatures.0.95Recrystallization (EtOH/H₂O).< 1.0%
2-Chloro-3-methoxypyridine Unreacted starting material (wet THF or degraded LDA).1.45EtOAc wash of the basic aqueous layer.< 0.5%
Dimeric Cross-Coupling Aryl-lithium intermediate reacting with unreacted starting material.1.80Filtration of crude / EtOAc wash.< 0.1%
Frequently Asked Questions (Troubleshooting)

Q1: My yield is exceptionally low, and HPLC shows a massive recovery of the 2-chloro-3-methoxypyridine starting material. What went wrong? A: This is a classic symptom of a failed metalation step, almost always caused by compromised reagents. LDA degrades over time, especially if exposed to trace moisture, converting back to diisopropylamine and lithium hydroxide. Causality & Fix: Water in your THF or starting material will instantly quench the LDA before it can deprotonate the pyridine ring. Self-validation step: Always titrate your LDA solution against a known standard (e.g., N-benzylbenzamide) immediately prior to the reaction. Ensure the moisture content of your THF is < 50 ppm via Karl Fischer titration.

Q2: I am seeing a major impurity with the exact same mass[M+H]+ as my product. How do I prevent this? A: You are generating the 6-carboxy regioisomer. While the methoxy group strongly directs lithiation to the C4 position via CIPE[1], the pyridine nitrogen can also coordinate lithium. Causality & Fix: The 4-lithio species is the kinetic product, while the 6-lithio species is the thermodynamic product. If your internal reaction temperature rises above -60 °C during the LDA addition or the CO₂ quench, the equilibrium shifts toward the 6-position. You must maintain strict cryogenic control (-78 °C) using an acetone/dry ice bath and control the exothermic LDA addition rate.

Q3: During the CO₂ quench, my reaction mixture turns into a thick, unstirrable slurry. Does this affect the impurity profile? A: Yes, severely. When the aryl-lithium species reacts with CO₂, the resulting lithium carboxylate salt is highly insoluble in THF at -78 °C, creating a thick slurry. Causality & Fix: If stirring stops, localized warming occurs, and unreacted aryl-lithium can undergo unwanted side reactions (like dimerization). Self-validation step: Do not rely on a standard magnetic stir bar. Use an overhead mechanical stirrer for this step, and introduce dry CO₂ gas via a subsurface sparging tube rather than dumping in chunks of solid dry ice, which introduces moisture and causes erratic temperature spikes.

Downstream Purification Logic

Because the target molecule is a carboxylic acid, the most efficient way to clear unreacted starting materials and amine byproducts is through a rigorous acid-base extraction workflow[2][3].

G Crude Crude Reaction Mixture (Product, SM, Amines, Regioisomers) AqExt Aqueous Extraction (Sat. NaHCO3) Crude->AqExt OrgLayer Organic Layer (Discard: SM, Amines) AqExt->OrgLayer Washed with EtOAc AqLayer Aqueous Layer (Product & Regioisomer Salts) AqExt->AqLayer Contains target Acidify Acidification (HCl to pH 2-3) AqLayer->Acidify Precipitate Precipitation & Filtration Acidify->Precipitate Recryst Recrystallization (EtOH/Water) Precipitate->Recryst If Regioisomer > 1% Pure Pure 2-Chloro-3-methoxy- isonicotinic acid Precipitate->Pure If Regioisomer < 1% Recryst->Pure

Downstream purification logic tree utilizing acid-base extraction for target isolation.

Step-by-Step Experimental Protocol

This protocol integrates the self-validating checks necessary to ensure high purity and yield[2][3].

Phase 1: Directed ortho Metalation

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with an overhead mechanical stirrer, an internal temperature probe, and an argon inlet.

  • Substrate Loading: Dissolve 2-chloro-3-methoxypyridine (1.0 equiv) in anhydrous THF (10 volumes). Cool the reactor to an internal temperature of -78 °C using a dry ice/acetone bath.

  • Metalation: Dropwise add a freshly titrated solution of LDA (1.0 M in THF, 1.2 equiv) via a syringe pump. Critical Check: Regulate the addition rate to ensure the internal temperature never exceeds -70 °C to prevent regioisomer formation.

  • Aging: Stir the mixture at -78 °C for exactly 30 minutes. Prolonged aging increases thermodynamic equilibration to the 6-lithio species.

Phase 2: Electrophilic Trapping & Quench 5. CO₂ Trapping: Sparge dry CO₂ gas directly into the solution (or carefully add pulverized, moisture-free dry ice). Increase the mechanical stirring speed to overcome the formation of the thick lithium carboxylate slurry. Stir for 30 minutes at -78 °C. 6. Warming & Quench: Remove the cooling bath and allow the reactor to warm to 0 °C. Quench the reaction carefully with deionized water (5 volumes).

Phase 3: Acid-Base Isolation 7. Basification: Add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8–9. At this pH, the target product is a highly water-soluble sodium salt. 8. Organic Wash: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 5 volumes). Causality: This step is mandatory. The EtOAc layer strips away the diisopropylamine byproduct and any unreacted 2-chloro-3-methoxypyridine. Discard the organic layer. 9. Acidification: Cool the retained aqueous layer to 0–5 °C in an ice bath. Slowly add 2M HCl dropwise while stirring vigorously. 10. Validation Check: Monitor the pH with a calibrated meter. Continue adding HCl until the pH reaches exactly 2.5. Premature cessation at pH 4 will result in massive yield loss due to partial salt retention in the aqueous phase. 11. Filtration: Filter the resulting white/off-white precipitate of 2-chloro-3-methoxyisonicotinic acid. Wash the filter cake with ice-cold water (2 volumes) and dry under vacuum at 45 °C to a constant weight. 12. Polishing (Optional): If HPLC reveals >1.0% of the 6-carboxy regioisomer, recrystallize the crude solid from a minimal amount of boiling Ethanol/Water (1:1 v/v).

References
  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. Available at:[Link]

  • Alumis Inc. (2020). Patent AU 2019364336 B2. Australian Patent Office.
  • Google Patents (2021). Aminopyrazine compounds as hpk1 inhibitor and the use thereof (Patent WO2021032148A1).

Sources

Optimization

Technical Support Center: Stability of 2-Chloro-3-methoxyisonicotinic acid under Basic Conditions

This technical guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with 2-chloro-3-methoxyisonicotinic acid in basic environments. Our go...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with 2-chloro-3-methoxyisonicotinic acid in basic environments. Our goal is to equip you with the foundational knowledge and practical tools to anticipate and resolve experimental challenges related to the stability of this compound.

Introduction: The Chemical Landscape

2-Chloro-3-methoxyisonicotinic acid is a substituted pyridine derivative. The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[1] The chlorine atom at the 2-position is a good leaving group, making this site prone to nucleophilic aromatic substitution (SNAr). Under basic conditions, the hydroxide ion (OH⁻) or other basic species act as nucleophiles, leading to potential modification of the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of 2-chloro-3-methoxyisonicotinic acid in a basic solution?

The principal reaction is the nucleophilic aromatic substitution (SNAr) of the chloride at the 2-position by a hydroxide ion. This results in the formation of 2-hydroxy-3-methoxyisonicotinic acid. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate.

Q2: My reaction is sluggish or incomplete. What are the likely causes?

Several factors can contribute to a slow or incomplete reaction:

  • Substituent Effects: The methoxy group (-OCH₃) at the 3-position is an electron-donating group. Electron-donating groups can decrease the rate of nucleophilic aromatic substitution by making the pyridine ring less electron-deficient and thus less susceptible to nucleophilic attack.[2]

  • Insufficient Temperature: SNAr reactions on chloropyridines often require elevated temperatures to proceed at a reasonable rate.

  • Base Concentration: The concentration of the base (e.g., NaOH) is a critical factor. A low concentration may not be sufficient to drive the reaction to completion.

  • Solvent: The choice of solvent can influence the reaction rate. Protic solvents can solvate the nucleophile, potentially reducing its reactivity.

Q3: Are there any potential side reactions I should be aware of?

While the SNAr reaction is the most probable transformation, two potential side reactions should be considered:

  • Decarboxylation: The removal of the carboxylic acid group as CO₂ can occur in pyridinecarboxylic acids, particularly at high temperatures. However, isonicotinic acids (4-carboxy derivatives) are generally more stable to decarboxylation under basic conditions compared to picolinic acids (2-carboxy derivatives).[3][4] This suggests that decarboxylation of 2-chloro-3-methoxyisonicotinic acid is likely to be a minor pathway under moderate conditions.

  • Further Reactions of the Product: The product, 2-hydroxy-3-methoxyisonicotinic acid, exists in equilibrium with its tautomer, a pyridone. While generally stable, under harsh conditions, further reactions could occur.

Q4: How can I monitor the stability of my compound or the progress of a reaction?

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the disappearance of the starting material and the appearance of the product. A stability-indicating HPLC method should be developed to separate the starting material, the main product, and any potential degradation products.[5][6][7] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity and can be invaluable for identifying unknown impurities or degradation products.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to monitor the reaction in real-time by observing changes in the chemical shifts of the aromatic protons.[10][11]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No or minimal conversion to product 1. Reaction temperature is too low. 2. Insufficient concentration of base. 3. Inappropriate solvent.1. Gradually increase the reaction temperature, monitoring for product formation and potential degradation. 2. Increase the molar excess of the base. 3. Consider using a polar aprotic solvent.
Reaction is very slow 1. The deactivating effect of the 3-methoxy group. 2. Steric hindrance.1. Increase the reaction temperature and/or reaction time. 2. If possible with your experimental design, consider a stronger nucleophile or a catalyst.
Appearance of an unexpected peak in HPLC/LC-MS 1. Decarboxylation byproduct. 2. Impurity in the starting material. 3. Further reaction of the product.1. Analyze the unexpected peak by LC-MS/MS to determine its mass and fragmentation pattern. Compare with the expected mass of the decarboxylated product. 2. Analyze the starting material by HPLC/LC-MS to check for impurities. 3. If the main product peak is decreasing over time while the new peak increases, it suggests product instability. Consider milder reaction conditions.
Poor mass balance 1. Formation of insoluble products. 2. Volatilization of a byproduct. 3. Adsorption of compounds onto the reaction vessel.1. Visually inspect the reaction mixture for any precipitate. If present, attempt to dissolve it in a suitable solvent for analysis. 2. This is less likely for the expected products but could be a factor if significant degradation to smaller molecules occurs. 3. Ensure proper rinsing of the reaction vessel during workup.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of 2-Chloro-3-methoxyisonicotinic acid in Aqueous Base

This protocol provides a framework for evaluating the stability of the title compound under defined basic conditions.

Materials:

  • 2-Chloro-3-methoxyisonicotinic acid

  • Sodium hydroxide (NaOH) solution of known concentration (e.g., 1 M)

  • Deionized water

  • HPLC or LC-MS/MS system

  • pH meter

  • Thermostatted reaction vessel

Procedure:

  • Solution Preparation: Prepare a stock solution of 2-chloro-3-methoxyisonicotinic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Reaction Setup: In a thermostatted reaction vessel, add a known volume of the NaOH solution and allow it to equilibrate to the desired temperature (e.g., 50 °C).

  • Initiate Reaction: Add a known volume of the 2-chloro-3-methoxyisonicotinic acid stock solution to the pre-heated base solution to initiate the reaction. The final concentration of the acid should be suitable for your analytical method.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by neutralizing the base with an equivalent amount of a suitable acid (e.g., HCl) to prevent further reaction.

  • Analysis: Analyze the quenched samples by a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of the remaining 2-chloro-3-methoxyisonicotinic acid and the formation of any products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines the general steps for developing an HPLC method to monitor the stability of 2-chloro-3-methoxyisonicotinic acid.

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 95% A to 5% A over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the analyte (e.g., 270 nm).

  • Column Temperature: 30 °C

Method Development and Validation:

  • Forced Degradation Studies: To ensure the method is stability-indicating, subject the 2-chloro-3-methoxyisonicotinic acid to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

  • Specificity: The method must be able to resolve the parent compound from all potential degradation products and any other components in the sample matrix.

  • Linearity: Establish a linear relationship between the peak area and the concentration of the analyte over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Robustness: Assess the reliability of the method with respect to small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizing the Process

Reaction Pathway

G start 2-Chloro-3-methoxy- isonicotinic acid product 2-Hydroxy-3-methoxy- isonicotinic acid start->product  + OH⁻ (SNAr) side_product 3-Methoxyisonicotinic acid (Decarboxylation) start->side_product  Heat, Base

Caption: Primary reaction and potential side reaction of 2-chloro-3-methoxyisonicotinic acid in base.

Troubleshooting Workflow

G cluster_0 Troubleshooting start Experiment Outcome Unsatisfactory q1 Is there any product formation? start->q1 a1_yes Slow or Incomplete Reaction q1->a1_yes Yes a1_no No Reaction q1->a1_no No q2 Are there unexpected peaks? a1_yes->q2 action1 Increase Temperature Increase Base Concentration a1_no->action1 a2_yes Identify Side Products q2->a2_yes Yes a2_no Optimize Reaction Conditions q2->a2_no No action3 Analyze by LC-MS/MS Check Starting Material Purity a2_yes->action3 action2 Increase Reaction Time Consider Catalyst a2_no->action2

Sources

Troubleshooting

Recrystallization solvents for 2-Chloro-3-methoxyisonicotinic acid

Technical Support Center: Purification of 2-Chloro-3-methoxyisonicotinic Acid Topic: Recrystallization & Purification Protocols Target Molecule: 2-Chloro-3-methoxyisonicotinic acid (CAS: 1214344-24-7) Audience: Process C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Chloro-3-methoxyisonicotinic Acid

Topic: Recrystallization & Purification Protocols Target Molecule: 2-Chloro-3-methoxyisonicotinic acid (CAS: 1214344-24-7) Audience: Process Chemists, R&D Scientists, Formulation Engineers[1][2]

Executive Summary & Solvent Selection Strategy

The Challenge: 2-Chloro-3-methoxyisonicotinic acid is an amphoteric pyridine derivative.[1][2] Its purification is complicated by two factors:

  • Zwitterionic Character: It contains a basic pyridine nitrogen and an acidic carboxylic acid.[2] Its solubility is heavily pH-dependent.[2]

  • Substituent Effects: The 2-chloro and 3-methoxy groups add lipophilicity compared to isonicotinic acid, but the molecule remains polar.[2]

The Solution: Successful purification requires a two-stage approach: pH-Controlled Precipitation (for bulk impurity removal) followed by Thermal Recrystallization (for polymorphism control and final polishing).[2]

Solvent Selection Matrix
Solvent SystemRoleMechanismRecommended For
Methanol / Water (3:1 to 1:1) Primary High dielectric constant disrupts crystal lattice; water acts as anti-solvent at low temps.[1][2]Final polishing; removal of inorganic salts.[2]
Ethanol (Absolute or 95%) Alternative Slower evaporation rate; promotes larger crystal growth than MeOH.[2]Cases where "oiling out" occurs in MeOH.
Ethyl Acetate / Hexane Scavenger Selective solubilization of non-polar impurities.[2]Removing unreacted starting materials (e.g., chlorinated pyridines).[2]
Water (pH adjusted) Precipitation Exploits the Isoelectric Point (pI).[2] Solubility minimizes at pI.[2]Bulk isolation from reaction mixtures.[2]

Interactive Troubleshooting Guide (Q&A)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This typically happens when the solute concentration is too high, the cooling rate is too fast, or the solvent system is too polar (forcing the hydrophobic regions of the molecule to aggregate).[2] Corrective Action:

  • Re-dissolve: Heat the mixture back to reflux until clear.

  • Adjust Solvent: Add a small amount (5-10% v/v) of the "good" solvent (e.g., Methanol) to increase solubility slightly.[2]

  • Seed: Add a single seed crystal of pure product at a temperature just below the boiling point (cloud point).

  • Slow Cool: Turn off the heat source and let the flask cool in the oil bath/block overnight. Do not place directly on a cold bench or in ice.[2]

Issue 2: "I have low yield; the product remains in the mother liquor."

Diagnosis: The pH of your mother liquor likely deviates from the molecule's Isoelectric Point (pI).[2] Pyridine acids are soluble as cations (low pH) and anions (high pH).[2] Corrective Action:

  • Check pH: Measure the pH of the mother liquor.[2]

  • Target pI: Slowly adjust the pH to approx 3.0 – 4.0 (theoretical range for chloropyridine acids). This is the "solubility valley" where the neutral zwitterion predominates and precipitates.[2]

  • Salting Out: Add NaCl to saturation to increase the ionic strength, forcing the organic acid out of the aqueous phase.[2]

Issue 3: "The crystals are retaining a yellow/brown color."

Diagnosis: Presence of oxidation byproducts or polymerized impurities.[2] Corrective Action:

  • Carbon Treatment: During the hot dissolution step, add Activated Carbon (0.5 - 1.0 wt%) .[2]

  • Hot Filtration: Stir at reflux for 15 minutes, then filter through a pre-warmed Celite pad before cooling.

    • Warning: Do not add carbon to a boiling solution; it will foam over.[2] Cool slightly, add carbon, then reheat.

Detailed Experimental Protocols

Protocol A: Thermal Recrystallization (Methanol/Water)

Best for: Final purity >98% and defined crystal form.[2]

  • Preparation: Place 10g of crude 2-Chloro-3-methoxyisonicotinic acid in a 250mL round-bottom flask.

  • Dissolution: Add Methanol (50 mL) . Heat to reflux (65°C) with stirring.

    • Observation: If solids remain, add Methanol in 5mL increments until dissolved.[2]

  • Anti-Solvent Addition: While maintaining reflux, slowly add Water (warm) dropwise.[2]

    • Endpoint: Stop adding water when a faint, persistent turbidity (cloudiness) appears.[2]

  • Clarification: Add 1-2 mL of Methanol to clear the solution.

  • Crystallization: Remove heat. Allow to cool to Room Temp (20°C) over 2 hours, then move to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter via vacuum (Buchner funnel).[2][3] Wash the cake with cold Methanol/Water (1:1).[2]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: pH-Swing Precipitation

Best for: Recovering product from reaction mixtures or mother liquors.[1][2]

  • Dissolution: Dissolve crude material in 1M NaOH (approx. 3-4 equivalents). The solution should be clear and basic (pH > 10).[2]

  • Filtration: Filter off any insoluble non-acidic impurities.[2]

  • Acidification: Slowly add 6M HCl dropwise with vigorous stirring.

  • Precipitation Point: Monitor pH. Heavy precipitation should occur between pH 2.5 and 4.0.[2]

  • Digestion: Stir the slurry for 30 minutes to allow crystal maturation (Ostwald ripening).

  • Filtration: Filter and wash with water.[2]

Workflow Visualization

The following logic flow illustrates the decision-making process for purification.

PurificationWorkflow Start Crude 2-Chloro-3-methoxyisonicotinic Acid CheckSolubility Check Solubility in Hot MeOH Start->CheckSolubility Dissolves Dissolves Completely? CheckSolubility->Dissolves HotFilter Perform Hot Filtration (Remove Insolubles) Dissolves->HotFilter No (Insolubles present) AddWater Add Warm Water (Anti-Solvent) to Cloud Point Dissolves->AddWater Yes HotFilter->AddWater Cooling Controlled Cooling (RT -> 4°C) AddWater->Cooling OilingOut Issue: Oiling Out Cooling->OilingOut RemedyOil Remedy: Reheat & Add more MeOH or Seed OilingOut->RemedyOil Yes FilterDry Filter & Vacuum Dry OilingOut->FilterDry No (Crystals Formed) RemedyOil->Cooling Retry

Caption: Decision tree for the thermal recrystallization process, highlighting the critical intervention point for "oiling out" phenomena.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11235283, 2-Chloro-3-methoxyisonicotinic acid. Retrieved March 1, 2026, from [Link][1][2]

  • Shimizu, B., et al. (2005).[2] Process for producing pyridinecarboxylic acid derivatives. U.S. Patent No. 6,858,735.[2] Washington, DC: U.S. Patent and Trademark Office.[2] (Describes general purification of chloropyridine acids via pH adjustment).

  • Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Authoritative source on solvent selection and crystallization thermodynamics).[2]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloro-3-methoxyisonicotinic Acid Couplings

Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal provides field-proven troubleshooting guides for medicinal chemists and process scientists working with 2-chloro-3-methoxyisonicotinic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal provides field-proven troubleshooting guides for medicinal chemists and process scientists working with 2-chloro-3-methoxyisonicotinic acid (CAS: 1214344-24-7). Due to its unique electronic and steric properties, this building block presents specific challenges during amide bond formation. This guide synthesizes mechanistic causality with self-validating protocols to help you minimize side reactions and maximize product yield.

Visualizing the Reaction Network

Understanding the competing pathways is the first step to controlling the reaction outcome. The diagram below illustrates the delicate balance between the desired amide coupling and the two primary side reactions: Nucleophilic Aromatic Substitution (SNAr) and protodecarboxylation.

G SM 2-Chloro-3-methoxyisonicotinic acid + Amine Nucleophile ActiveEster Activated Ester Intermediate (O-Acylisourea / OBt / OAt) SM->ActiveEster Coupling Reagent (e.g., HATU, DIPEA) SNAr SNAr Adduct (Amination at C2) SM->SNAr Excess Amine High Temp Amide Desired Amide (Target Product) ActiveEster->Amide Amine Attack (Fast, <25°C) Decarb Decarboxylated Pyridine (Loss of CO2) ActiveEster->Decarb Prolonged Activation High Temp

Reaction pathways of 2-Chloro-3-methoxyisonicotinic acid highlighting desired vs. side reactions.

Troubleshooting FAQs

Q1: Why am I observing a significant amount of a byproduct with a mass corresponding to an amine-substituted pyridine (loss of the chloride isotope pattern)? Causality & Expert Insight: You are observing competitive Nucleophilic Aromatic Substitution (SNAr). The nitrogen atom of the pyridine ring strongly withdraws electron density, rendering the 2-chloro position highly electrophilic[1]. When you add an amine (especially a strong, unhindered aliphatic amine) for the amide coupling, it can competitively attack the C2 position, displacing the chloride. Solution: Lower the reaction temperature to 0 °C during amine addition. SNAr has a higher activation energy barrier than the attack on an activated ester. By keeping the temperature low and strictly limiting the amine to 1.0–1.05 equivalents, you kinetically favor amide bond formation.

Q2: My LC-MS shows rapid consumption of the starting material, but the major isolated product is a pyridine lacking the carboxylic acid mass. What is happening? Causality & Expert Insight: This is protodecarboxylation. Isonicotinic acids (pyridine-4-carboxylic acids) are intrinsically susceptible to losing CO2 upon activation[2]. This occurs because the pyridine nitrogen can stabilize the resulting carbanion intermediate. Decarboxylation is severely exacerbated by prolonged activation times and elevated temperatures. Solution: Avoid pre-activating the carboxylic acid for more than 2–3 minutes before adding the amine. Do not use coupling reagents that require heating (e.g., T3P), as thermal stress will drive the decarboxylation pathway.

Q3: The coupling reaction stalls at ~40% conversion despite using excess amine and coupling reagent. Is the 3-methoxy group the culprit? Causality & Expert Insight: Yes. The 3-methoxy group provides significant steric shielding to the adjacent C4-carboxylic acid. This steric hindrance drastically reduces the rate of nucleophilic attack by the amine onto the activated ester, leaving the intermediate vulnerable to the side reactions mentioned above[3]. Solution: Switch to a highly reactive coupling reagent like HATU or COMU. These reagents form highly reactive HOAt-esters that can overcome the steric barrier imposed by the 3-methoxy group much faster than standard HOBt-based reagents[3].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the effect of different coupling parameters on the product distribution. Note: Data represents typical distributions for coupling with a standard secondary aliphatic amine.

Coupling ReagentBaseTemperatureAmide Yield (%)SNAr Byproduct (%)Decarboxylation (%)
EDC / HOBtEt₃N25 °C453010
HATUDIPEA25 °C75155
HATU DIPEA 0 °C to 25 °C 92 < 2 < 1
T3PPyridine50 °C20560

Self-Validating Experimental Protocol: Optimized Amide Coupling

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Objective: Maximize amide yield while suppressing SNAr and decarboxylation.

Step 1: Preparation of the Active Ester

  • Charge a dry, argon-purged flask with 2-chloro-3-methoxyisonicotinic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF to achieve a 0.2 M concentration.

  • Cool the mixture to 0 °C using an ice bath.

  • Add sterically hindered N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.

  • Validation Checkpoint 1: A color change to pale yellow typically occurs. After exactly 2 minutes, pull a 5 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS. You must observe complete consumption of the starting material mass (m/z 188.6 [M+H]⁺) and the appearance of the HOAt-active ester mass. If unreacted acid remains, check the quality of your HATU.

Step 2: Kinetically Controlled Amine Addition

  • Add the target amine (1.05 equiv) dropwise to the 0 °C solution. Crucial: Keeping the amine stoichiometry near equimolar prevents excess nucleophile from participating in SNAr.

  • Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature (25 °C) over 2 hours.

  • Validation Checkpoint 2: Monitor by LC-MS at the 3-hour mark. The active ester peak should be completely replaced by the desired amide product mass. If the active ester persists, the amine may be too sterically hindered, requiring conversion of the acid to an acyl chloride (e.g., using Ghosez's reagent) instead.

Step 3: Quench and Extraction

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3x).

  • Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine.

  • Validation Checkpoint 3: The aqueous washes remove polar SNAr byproducts and trace unreacted amines. A TLC (UV active at 254 nm) of the organic layer should show a single major spot.

Step 4: Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

References

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. Available at:[Link]

  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. ACS Publications. Available at:[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H NMR Spectral Resolution of 2-Chloro-3-methoxyisonicotinic Acid

Executive Summary 2-Chloro-3-methoxyisonicotinic acid (CAS: 1214344-24-7) is a highly functionalized pyridine building block frequently utilized in the synthesis of advanced pharmaceuticals and agrochemicals. Accurate st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-3-methoxyisonicotinic acid (CAS: 1214344-24-7) is a highly functionalized pyridine building block frequently utilized in the synthesis of advanced pharmaceuticals and agrochemicals. Accurate structural verification via 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step. However, the choice of analytical conditions—specifically the deuterated solvent system and spectrometer field strength—drastically alters the spectral output and resolution. This guide objectively compares these analytical alternatives, providing researchers with the causality behind chemical shifts and a self-validating protocol for optimal spectral acquisition.

Molecular Profile & Causality of Chemical Shifts

Understanding the electronic environment of 2-chloro-3-methoxyisonicotinic acid is essential for predicting and interpreting its NMR spectrum. The molecule features a fully substituted top hemisphere (N at position 1, Cl at 2, -OCH3 at 3, -COOH at 4) and two adjacent aromatic protons (H5, H6).

  • Methoxy Protons (3H, -OCH3): The electronegative oxygen atom withdraws electron density inductively, deshielding these protons to appear as a sharp singlet around 3.90 ppm. Free rotation around the C-O bond ensures all three protons are magnetically equivalent.

  • Aromatic Protons (H5 and H6): Position 6 is adjacent to the highly electronegative pyridine nitrogen, which exerts a strong inductive deshielding effect, pushing the H6 signal significantly downfield (~8.30 ppm). H5 is shielded relative to H6 but still deshielded by the adjacent carboxylic acid, appearing around ~7.60 ppm. Because they are ortho to one another, they couple to form two distinct doublets with a coupling constant (J) of approximately 5.0 Hz.

  • Carboxylic Acid Proton (1H, -COOH): The chemical shift of this acidic proton is highly variable and dictated almost entirely by solvent hydrogen-bonding dynamics and dimerization[1].

Comparative Analysis 1: Solvent Systems (DMSO-d6 vs. CDCl3)

The selection of a deuterated solvent actively dictates the observable molecular state. Comparing solvent performance reveals critical differences in resolving the carboxylic acid group[2].

  • DMSO-d6 (Optimal Performance): As a polar aprotic solvent with a high donor number, DMSO strongly hydrogen-bonds with the -COOH group[1]. This interaction breaks intermolecular carboxylic acid dimers, resulting in a distinct, sharp downfield signal (>13.0 ppm). Furthermore, DMSO stabilizes the pyridine dipole, providing excellent baseline resolution of the H5 and H6 doublets.

  • CDCl3 (Sub-optimal Alternative): In this non-polar solvent, pyridine mono-carboxylic acids strongly tend to form hydrogen-bonded dimers[3]. This dimerization significantly broadens the -COOH signal, often making it indistinguishable from the baseline noise. Additionally, the lower solubility of the compound in CDCl3 requires a higher number of scans (NS) to achieve an acceptable signal-to-noise ratio.

Comparative Analysis 2: Spectrometer Field Strength (400 MHz vs. 600 MHz)

  • 400 MHz (Routine Analysis): Provides adequate resolution for standard batch confirmation. The Δν/J ratio is sufficient to observe the H5/H6 doublets, though slight "roofing" (second-order effects) may be visible due to the proximity of their chemical shifts.

  • 600 MHz (Advanced Characterization): Delivers superior signal dispersion. The increased field strength ensures a purely first-order spectrum (Δν/J >> 10), allowing for highly accurate integration and precise calculation of the J-coupling constant. This is essential for detecting low-level (<1%) regioisomer impurities (e.g., 2-chloro-5-methoxyisonicotinic acid) where signals might otherwise overlap.

Quantitative Data Presentation

The following table summarizes the comparative performance and expected spectral data across the two primary solvent systems.

Proton AssignmentMultiplicityExpected Shift in DMSO-d6Expected Shift in CDCl3Causality / Mechanistic Note
-OCH3 Singlet (3H)~3.90 ppm~4.05 ppmDeshielded by oxygen; freely rotating.
Pyridine H5 Doublet (1H, J=5.0 Hz)~7.60 ppm~7.75 ppmShielded relative to H6, ortho-coupled to H6.
Pyridine H6 Doublet (1H, J=5.0 Hz)~8.30 ppm~8.45 ppmStrongly deshielded by the adjacent N atom.
-COOH Broad Singlet (1H)> 13.0 ppmInvisible / Very BroadSharp in DMSO due to H-bonding; broad in CDCl3 due to dimerization[3].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation checkpoints for the acquisition of 2-chloro-3-methoxyisonicotinic acid in DMSO-d6.

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Check: Visually inspect the NMR tube. The solution must be perfectly clear. Particulate matter creates magnetic susceptibility gradients that will ruin B0 homogeneity.

Step 2: Probe Tuning & Matching

  • Action: Insert the sample and adjust the probe's resonance frequency to match the sample's specific impedance.

  • Validation Check: The "wobble curve" minimum must be perfectly centered at the exact Larmor frequency of the 1H nucleus for the specific spectrometer.

Step 3: Locking & Shimming

  • Action: Lock onto the deuterium signal of DMSO-d6 and optimize the Z1-Z5 room-temperature shims.

  • Validation Check: Acquire a quick 1-scan spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. Do not proceed unless the TMS FWHM is < 1.0 Hz.

Step 4: Pulse Calibration

  • Action: Determine the exact 90° pulse width (P1) for this specific sample matrix.

  • Validation Check: Apply a 360° pulse. The resulting spectrum should yield a null signal (zero intensity), confirming precise RF calibration.

Step 5: Acquisition & Processing

  • Action: Set the relaxation delay (D1) to 5.0 seconds. This extended delay is critical because the carboxylic acid proton relaxes much slower than the aliphatic protons. Acquire 16 scans. Apply Fourier Transform, phase correction, and set the TMS peak precisely to 0.00 ppm.

Visualizations

NMR_Workflow N1 1. Sample Preparation (Dissolve API in DMSO-d6 + TMS) N2 2. Probe Tuning & Matching (Maximize RF efficiency) N1->N2 N3 3. Locking & Shimming (Achieve B0 Homogeneity) N2->N3 N4 4. Pulse Calibration (Determine exact 90° pulse) N3->N4 N5 5. Data Acquisition (Collect FID, D1=5s) N4->N5 N6 6. Internal Validation (Check TMS FWHM < 1 Hz) N5->N6

Step-by-step self-validating NMR acquisition workflow for structural verification.

Solvent_Effects API 2-Chloro-3-methoxy- isonicotinic acid S_CDCl3 in CDCl3 (Non-polar) API->S_CDCl3 S_DMSO in DMSO-d6 (Polar Aprotic) API->S_DMSO Mech_CDCl3 Intermolecular Dimerization S_CDCl3->Mech_CDCl3 Mech_DMSO Strong Solute-Solvent H-Bonding S_DMSO->Mech_DMSO Res_CDCl3 Broad/Invisible COOH Signal Mech_CDCl3->Res_CDCl3 Res_DMSO Sharp COOH Signal (>13 ppm) Mech_DMSO->Res_DMSO

Logical relationship between solvent polarity, hydrogen bonding, and NMR signal resolution.

References

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation of 2-Chloro-3-methoxyisonicotinic acid

Comprehensive Comparison Guide: LC-MS/MS Profiling of 2-Chloro-3-methoxyisonicotinic Acid Executive Summary & Strategic Context In the high-stakes arena of small molecule drug discovery, 2-Chloro-3-methoxyisonicotinic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: LC-MS/MS Profiling of 2-Chloro-3-methoxyisonicotinic Acid

Executive Summary & Strategic Context

In the high-stakes arena of small molecule drug discovery, 2-Chloro-3-methoxyisonicotinic acid (C7H6ClNO3, MW 187.58) serves as a critical scaffold, particularly in the synthesis of kinase inhibitors and agrochemicals. Its unique substitution pattern—a 2-chloro group providing handle for nucleophilic substitution and a 3-methoxy group offering steric and electronic modulation—makes it indispensable.

However, its analysis presents specific challenges. Unlike simple pyridines, the interplay between the ortho-methoxy group, the carboxylic acid, and the chlorine atom creates a complex fragmentation signature. This guide objectively compares the mass spectrometric "performance" (ionization efficiency, fragmentation specificity, and chromatographic behavior) of 2-Chloro-3-methoxyisonicotinic acid against its common structural analogs: 2-Chloroisonicotinic acid (lacking the methoxy group) and 3-Methoxyisonicotinic acid (lacking the chlorine).

Key Finding: The 3-methoxy substituent significantly alters the fragmentation pathway compared to the non-methoxylated analog, introducing a diagnostic methyl radical loss that serves as a high-specificity filter for impurity profiling.

Technical Deep Dive: Fragmentation Mechanics

To validate the identity of 2-Chloro-3-methoxyisonicotinic acid, one must understand the causality behind its dissociation. We focus on Electrospray Ionization (ESI) in Positive Mode (+) , as the basic pyridine nitrogen facilitates robust protonation


.
The "Product": 2-Chloro-3-methoxyisonicotinic Acid[1]
  • Precursor Ion:

    
     188.0 (35Cl) and 190.0 (37Cl) in a characteristic 3:1 ratio.
    
  • Primary Mechanism: The protonated molecule undergoes two competing pathways driven by the ortho effect.

    • Pathway A (Acid-Driven): Loss of H₂O from the carboxylic acid moiety to form an acylium ion (

      
       170).
      
    • Pathway B (Methoxy-Driven): Loss of a methyl radical (

      
      , 15 Da) or formaldehyde (CH₂O, 30 Da) stabilized by the pyridine ring.
      
  • Diagnostic Ion: The simultaneous presence of the Chlorine isotope pattern on fragments indicates the core pyridine ring remains intact.

The Alternatives (Analogs)
  • 2-Chloroisonicotinic Acid: Lacks the methoxy group.

    • Behavior: Dominant loss is decarboxylation (CO₂) or H₂O. It cannot produce the

      
       [M-15] transition, making the methyl loss a unique identifier for the methoxy-variant.
      
  • 3-Methoxyisonicotinic Acid: Lacks the chlorine.

    • Behavior: Lacks the 3:1 isotopic signature. The mass spectrum is "cleaner" but less diagnostic, increasing the risk of false positives in complex matrices.

Comparative Performance Analysis

The following table summarizes the analytical performance of 2-Chloro-3-methoxyisonicotinic acid versus its primary analogs.

Feature2-Chloro-3-methoxyisonicotinic Acid (Target)2-Chloroisonicotinic Acid (Alternative A)3-Methoxyisonicotinic Acid (Alternative B)
Monoisotopic Mass 187.00 Da157.00 Da153.04 Da
Isotopic Signature High Specificity (3:1 Cl pattern)High Specificity (3:1 Cl pattern)Low Specificity (None)
Key Neutral Loss -CH₃ (15 Da) & -H₂O (18 Da)-CO₂ (44 Da) & -H₂O (18 Da)-CH₃ (15 Da) & -CO (28 Da)
Retention (C18) Medium (Cl + OMe increase lipophilicity)Low (Polar acid, elutes early)Low-Medium
Ionization (ESI+) Excellent (Pyridine N + OMe stabilization)GoodGood
Impurity Flagging High (Cl pattern + Methyl loss confirms structure)Medium (Common acid losses)Medium

Expert Insight: The "Target" compound provides the best balance of specificity and retention. The lipophilic Cl and OMe groups allow it to be retained longer on Reverse Phase columns than the highly polar 2-Chloroisonicotinic acid, separating it from the solvent front where suppression occurs.

Visualizing the Mechanism

The following diagram illustrates the specific fragmentation pathway of the target compound, highlighting the critical ortho-effect interactions.

FragmentationPathway cluster_legend Legend Precursor Precursor Ion [M+H]+ m/z 188 (35Cl) / 190 (37Cl) (Protonated Pyridine N) Acylium Acylium Ion [M+H-H2O]+ m/z 170 / 172 (Loss of Water from COOH) Precursor->Acylium - H₂O (18 Da) (Primary Pathway) MethoxyRadical Radical Cation [M+H-CH3•]+ m/z 173 / 175 (Loss of Methyl from OMe) Precursor->MethoxyRadical - CH₃• (15 Da) (Secondary Pathway) Fragment_CO Pyridyl Cation [M+H-H2O-CO]+ m/z 142 / 144 (Ring Contraction/CO Loss) Acylium->Fragment_CO - CO (28 Da) Fragment_Cl Fragment [M+H-H2O-CO-Cl]+ m/z 107 (Loss of Chlorine) Fragment_CO->Fragment_Cl - Cl• / HCl key Blue: Precursor | Red: Primary Fragment | Yellow: Diagnostic Methoxy Loss

Figure 1: ESI(+) Fragmentation Pathway of 2-Chloro-3-methoxyisonicotinic acid.[1] Note the bifurcation between water loss (acid) and methyl radical loss (methoxy).

Validated Experimental Protocol

To ensure reproducibility, the following LC-MS method utilizes a self-validating system where the Chlorine isotope ratio serves as an internal quality check.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-Chloro-3-methoxyisonicotinic acid in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in Water/Methanol (50:50 v/v) + 0.1% Formic Acid.

    • Why: Formic acid ensures the pyridine nitrogen is protonated (

      
      ) before entering the source.
      
B. LC-MS Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µmRetains polar aromatics; 1.8 µm improves peak capacity.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong eluent for aromatic rings.
Gradient 5% B (0-1 min) -> 95% B (6 min) -> Hold (2 min)Shallow gradient separates analogs (e.g., des-methyl impurities).
Flow Rate 0.3 mL/minOptimal for ESI sensitivity.
Ionization ESI Positive (+)Pyridine N is basic; Negative mode is possible but less structural info.
Capillary Voltage 3500 VStandard for small molecules.
Collision Energy Stepped (10, 20, 40 eV)Low energy preserves Molecular Ion; High energy reveals Cl loss.
C. Workflow Diagram

Workflow Sample Sample Prep (MeOH/H2O + 0.1% FA) LC LC Separation (C18 Column, Gradient) Sample->LC Ionization ESI Source (+) (Protonation of N) LC->Ionization MS1 Q1 Scan (Filter m/z 188/190) Ionization->MS1 Collision Collision Cell (CID with N2) MS1->Collision Detection Detector (Fragment Analysis) Collision->Detection

Figure 2: Analytical Workflow for Targeted Detection.

References

  • Sigma-Aldrich. 2-Chloro-3-methoxyisonicotinic acid Product Specification & Properties. Retrieved from

  • Prasain, J. K. (2009).[2] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved from

  • ChemGuide. Fragmentation Patterns in Mass Spectra of Organic Compounds. Retrieved from

  • Metware Bio. Ion Formation and Organic Fragmentation in LCMS. Retrieved from

  • Zhao, B., et al. (2019).[3] Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from

Sources

Validation

FTIR Method Development &amp; Reference Guide: 2-Chloro-3-methoxyisonicotinic Acid

Executive Summary 2-Chloro-3-methoxyisonicotinic acid (CAS: 1214344-24-7) is a critical heterocyclic intermediate, often utilized in the synthesis of kinase inhibitors and advanced agrochemicals.[1] Its structural comple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-3-methoxyisonicotinic acid (CAS: 1214344-24-7) is a critical heterocyclic intermediate, often utilized in the synthesis of kinase inhibitors and advanced agrochemicals.[1] Its structural complexity—featuring a pyridine core, an electron-withdrawing chlorine, a methoxy ether, and a hydrogen-bonding carboxylic acid—presents unique challenges for vibrational spectroscopy.[1]

This guide serves as a definitive reference for generating and validating the FTIR spectrum of this compound. Unlike simple solvents, this solid-state acid exhibits significant spectral variance depending on the sampling technique.[1] We objectively compare Attenuated Total Reflectance (ATR) against KBr Transmission to determine the optimal protocol for Quality Control (QC) and structural confirmation.

Structural Analysis & Spectral Prediction

Before data acquisition, a theoretical baseline must be established.[1] The spectrum of 2-Chloro-3-methoxyisonicotinic acid is dominated by the interplay between the carboxylic acid moiety and the pyridine ring.

Predicted Functional Group Assignments

Note: Wavenumbers are approximate and dependent on the sampling matrix.

Functional GroupVibration ModeExpected Region (cm⁻¹)Diagnostic Notes
Carboxylic Acid (-COOH) O-H Stretch2500–3300 (Broad)"Fermi resonance" often visible; intensity varies heavily with moisture (KBr) vs. dry (ATR).[1]
Carbonyl (C=O) Stretching1700–1730Strongest peak.[1] Electron-withdrawing Cl at C2 may shift this slightly higher than typical nicotinic acids.[1]
Pyridine Ring C=N / C=C Skeletal1570–1600 & 1430–1470Characteristic "breathing" modes of the heterocyclic ring.
Methoxy (-OCH₃) C-H Stretch2850–2950Weak, often obscured by the broad acid O-H band.[1]
Ether (Ar-O-C) C-O Stretch1230–1270Strong, sharp band distinguishing the methoxy group.[1]
Aryl Chloride (C-Cl) Stretching700–850Fingerprint region; critical for distinguishing from non-halogenated impurities.[1]

Comparative Guide: ATR vs. KBr Transmission

For this specific compound, the choice of sampling technique is not merely a matter of convenience—it fundamentally alters the spectral data.

Method A: Diamond ATR (Attenuated Total Reflectance)

The Modern Standard for QC

  • Mechanism: Direct contact with a high-refractive-index crystal (Diamond/ZnSe).[1]

  • Performance: Excellent for rapid screening. The shallow penetration depth (0.5–2 µm) minimizes water interference.

  • Drawback: Peak intensity decreases at higher wavenumbers (lower penetration depth).[1]

Method B: KBr Pellet (Transmission)

The Classical Structural Reference

  • Mechanism: Sample dispersed in Potassium Bromide salt and pressed into a transparent disc.[1][2][3]

  • Performance: High spectral resolution and sensitivity.[1][3]

  • Drawback: KBr is hygroscopic.[1][4] Moisture absorption can broaden the O-H region, obscuring the specific acid profile.

Head-to-Head Performance Data
FeatureATR (Diamond)KBr PelletVerdict for This Compound
Sample Prep Time < 1 Minute15–20 MinutesATR Wins (High Throughput)
O-H Resolution High (Less moisture)Low (Hygroscopic noise)ATR Wins (Clearer Acid profile)
Fingerprint Detail GoodExcellentKBr Wins (Better for Cl-positioning)
Spectral Shift Yes (Index refraction dependent)MinimalKBr Wins (Library Matching)
Sample Recovery 100% (Non-destructive)0% (Destructive)ATR Wins

Senior Scientist Recommendation: For Routine QC , use ATR . The speed and lack of hygroscopic interference outweigh the resolution benefits. For Structural Elucidation (New supplier validation), use KBr to resolve the fingerprint region (600–1000 cm⁻¹) where the C-Cl and ring substitution patterns are most distinct.

Experimental Protocols

Workflow Visualization

The following diagram outlines the decision logic and workflow for validating this material.

FTIR_Workflow Start Sample: 2-Chloro-3-methoxyisonicotinic acid Decision Goal: QC vs. Structure? Start->Decision ATR_Prep Method A: ATR (No Prep, Clean Crystal) Decision->ATR_Prep Routine QC KBr_Prep Method B: KBr Pellet (1:100 Ratio, Grind, Press) Decision->KBr_Prep Full Characterization ATR_Run Acquire: 16 Scans @ 4cm⁻¹ (Blank Correction) ATR_Prep->ATR_Run ATR_Process Process: ATR Correction (Adjust for penetration depth) ATR_Run->ATR_Process Validation Validation: Check 1715 cm⁻¹ (C=O) and 700-800 cm⁻¹ (C-Cl) ATR_Process->Validation KBr_Check Check: Is Pellet Clear? KBr_Prep->KBr_Check KBr_Check->KBr_Prep No (Cloudy/Cracked) KBr_Run Acquire: 32 Scans @ 2cm⁻¹ (Transmission Mode) KBr_Check->KBr_Run Yes KBr_Run->Validation

Figure 1: Decision matrix and workflow for FTIR analysis of solid pyridine derivatives.

Protocol A: ATR Acquisition (Routine)
  • System Prep: Clean the Diamond/ZnSe crystal with isopropanol.[1] Ensure energy throughput is >95% in open beam.

  • Blanking: Collect a background spectrum (air) with the clamp open.[1]

  • Loading: Place ~10 mg of 2-Chloro-3-methoxyisonicotinic acid powder on the crystal center.

  • Contact: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~100 lbs/in² or "click" on torque knobs).

  • Acquisition: Scan range 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

  • Post-Processing: Apply "ATR Correction" algorithm (if comparing to KBr libraries) to adjust for wavenumber-dependent penetration depth.

Protocol B: KBr Pellet (Reference Grade)
  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar for 2-3 minutes. Crucial: Do not over-grind to the point of absorbing atmospheric water, but ensure no crystallites remain (which cause scattering/sloping baseline).

  • Pressing: Transfer to a 13mm die. Evacuate air (vacuum pump) for 1 minute, then apply 8–10 tons of pressure for 2 minutes.[1]

  • Inspection: The pellet must be transparent.[1] If opaque white, moisture is present—discard and re-dry KBr.[1]

  • Acquisition: Scan range 4000–400 cm⁻¹, 2 cm⁻¹ resolution.

Data Interpretation & Troubleshooting

When analyzing the resulting spectrum, use the following indicators to validate the quality of your 2-Chloro-3-methoxyisonicotinic acid sample.

Key Validation Markers
  • The "Acid Dimer" Band: Look for a jagged, broad absorption pattern between 2500–3000 cm⁻¹ .[1] This is the O-H stretch of the carboxylic acid dimer.

    • Troubleshooting: If this band is smooth and shifted >3300 cm⁻¹, your sample may be wet (free water) or the salt form (carboxylate) rather than the free acid.

  • Carbonyl Sharpness: The C=O peak at ~1715 cm⁻¹ should be sharp. A shoulder or split peak here often indicates the presence of an isomer or incomplete hydrolysis from a precursor ester (e.g., methyl 2-chloro-3-methoxyisonicotinate).[1]

  • Baseline Slope:

    • KBr: A baseline that slopes upward from 4000 to 400 cm⁻¹ indicates "Christiansen Effect" (particle size too large).[1] Re-grind the sample.

    • ATR: A baseline dip at high wavenumbers suggests poor crystal contact.[1]

Impurity Alerts
  • Peak at ~2200 cm⁻¹: Nitrile impurity (common if synthesized via cyano-intermediates).[1]

  • Peak at ~1800 cm⁻¹: Acid chloride (reactive intermediate residue).[1]

References

  • Sigma-Aldrich. 2-Chloro-3-methoxyisonicotinic acid Product Specification & Safety Data Sheet. Retrieved from (Search CAS: 1214344-24-7).[1]

  • NIST Chemistry WebBook. Infrared Spectra of Pyridine Carboxylic Acids (Analogous Structures). National Institute of Standards and Technology.[1][5][6][7][8][9] Retrieved from [Link][9]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for Pyridine/Carboxylic Acid assignments).
  • Shimadzu Application News. Measurement Methods for Powder Samples: KBr vs ATR. Retrieved from

  • Kintek Solution. Advantages of KBr Pellets vs ATR for FTIR Analysis. Retrieved from

Sources

Comparative

A Comparative Guide to the Certificate of Analysis (CoA) for 2-Chloro-3-methoxyisonicotinic acid: Research vs. GMP Grade

In the landscape of pharmaceutical research and development, the journey of a molecule from a laboratory curiosity to a therapeutic agent is paved with exacting standards of quality, safety, and reproducibility. At the h...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the journey of a molecule from a laboratory curiosity to a therapeutic agent is paved with exacting standards of quality, safety, and reproducibility. At the heart of this rigorous process lies a foundational document: the Certificate of Analysis (CoA).[1][2][3] This guide provides an in-depth comparison of CoA requirements for a pivotal building block, 2-Chloro-3-methoxyisonicotinic acid, contrasting the specifications for a standard research-grade material with those mandated for a Good Manufacturing Practice (GMP) compliant batch.

For researchers, scientists, and drug development professionals, understanding the nuances within a CoA is not merely a procedural formality; it is a critical exercise in risk mitigation and a prerequisite for scientific integrity. A CoA is the primary declaration that a specific batch of material meets the required quality standards, serving as a legal and scientific testament to its identity, purity, and strength.[1][2]

2-Chloro-3-methoxyisonicotinic acid (CAS No. 1214344-24-7) is a substituted pyridine derivative frequently employed in the synthesis of complex active pharmaceutical ingredients (APIs). The quality of this starting material directly impacts the impurity profile, yield, and safety of the final drug substance. This guide will dissect the CoA, explore the analytical methodologies that underpin the reported data, and clarify why the transition from research-grade to GMP-grade material is a critical inflection point in the drug development pathway.

Deconstructing the Certificate of Analysis: An Overview

A CoA is more than a simple results sheet; it is a comprehensive summary of a material's quality attributes for a specific lot or batch.[3] Before comparing grades, it's essential to understand the universal components of a CoA issued by a reputable manufacturer or testing laboratory.[1][4][5]

  • Header Information : Unambiguously identifies the material (Product Name, CAS Number, Chemical Formula), the specific batch (Lot/Batch Number), and its lifecycle (Date of Manufacture, Expiry/Retest Date).

  • List of Tests & Specifications : This is the core of the CoA. It itemizes each quality attribute tested. For each test, it specifies the analytical method used (e.g., "HPLC," "Karl Fischer"), the pre-defined acceptance criteria (the "Specification"), and the actual numerical result obtained for the batch.

  • Signatures & Compliance Statements : An authorized quality assurance (QA) professional's dated signature attests to the accuracy of the results.[5] For GMP-grade materials, this section will also include a statement of compliance with relevant GMP guidelines (e.g., ICH Q7).[6]

The following workflow illustrates the critical role of the CoA in a quality control system, particularly within a GMP framework.

CoA_Verification_Workflow cluster_0 Material Reception & Quarantine cluster_1 Documentation & Sample Review cluster_2 In-House Verification Testing cluster_3 Quality Disposition Receive Receive Batch of 2-Chloro-3-methoxyisonicotinic acid Quarantine Place Batch in Quarantine Receive->Quarantine ReviewCoA Review Supplier's CoA for Completeness & Compliance Quarantine->ReviewCoA Sample Collect Representative Sample for In-House Testing ReviewCoA->Sample ID_Test Identity Confirmation (e.g., FTIR, NMR) Sample->ID_Test Purity_Test Purity & Impurity Analysis (e.g., HPLC) Sample->Purity_Test Safety_Test Safety Tests (e.g., Residual Solvents, Heavy Metals) Sample->Safety_Test Compare Compare In-House Results to CoA & Specification ID_Test->Compare Purity_Test->Compare Safety_Test->Compare Release Release Batch for Manufacturing Compare->Release Pass Reject Reject Batch & Initiate Supplier CAPA Compare->Reject Fail Analytical_Pyramid cluster_0 Core Quality Attributes cluster_1 Primary Analytical Techniques Identity Identity FTIR FTIR Identity->FTIR Confirms NMR NMR Identity->NMR Confirms MS Mass Spec Identity->MS Confirms Purity Purity HPLC HPLC Purity->HPLC Quantifies qNMR qNMR Purity->qNMR Certifies Safety Safety GCMS GC-MS Safety->GCMS Residual Solvents ICPMS ICP-MS Safety->ICPMS Elemental Impurities KF Karl Fischer Safety->KF Water Content

Caption: Relationship Between Quality Attributes and Analytical Tests.

Key Experimental Protocols

To provide a practical context to the CoA data, below are summarized, step-by-step methodologies for cornerstone analyses of 2-Chloro-3-methoxyisonicotinic acid.

Protocol 1: Purity and Impurity Profiling by HPLC-UV
  • Causality : This method separates 2-Chloro-3-methoxyisonicotinic acid from its structurally similar impurities based on their differential partitioning between a non-polar stationary phase (C18 column) and a polar mobile phase. UV detection is suitable due to the aromatic nature of the pyridine ring.

  • Methodology :

    • Instrumentation : HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

    • Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). [7] 3. Mobile Phase : A gradient elution may be required to resolve all impurities. A typical starting point is a mixture of an aqueous buffer (e.g., 0.1% Phosphoric Acid in Water) and an organic solvent (e.g., Acetonitrile).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 275 nm, selected based on the UV absorbance maximum of the analyte. [8] 7. Sample Preparation : Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

    • Analysis : Inject a blank (diluent) followed by the sample. Integrate all peaks. Purity is calculated using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. [9]

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
  • Causality : ¹H NMR provides definitive structural confirmation by mapping the chemical environment of each proton in the molecule. The chemical shift, splitting pattern, and integration of each signal are unique to the structure of 2-Chloro-3-methoxyisonicotinic acid.

  • Methodology :

    • Instrumentation : 400 MHz or 500 MHz NMR Spectrometer.

    • Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃).

    • Sample Preparation : Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

    • Data Acquisition : Acquire the ¹H NMR spectrum.

    • Expected Signals :

      • A singlet around 3.9-4.1 ppm (integrating to 3H), corresponding to the methoxy (-OCH₃) protons.

      • Two doublets in the aromatic region (typically 7.5-8.5 ppm), each integrating to 1H, corresponding to the two protons on the pyridine ring.

      • A very broad singlet, often far downfield (>12 ppm), for the carboxylic acid proton (-COOH), which may sometimes not be observed depending on solvent and concentration. [10]

Protocol 3: Residual Solvent Analysis by Headspace GC-MS
  • Causality : This is the standard method for analyzing volatile organic compounds in non-volatile samples. [11]The sample is heated in a sealed vial, forcing volatile solvents into the headspace (the gas phase above the sample). This gas is then injected into a GC-MS system, which separates the solvents chromatographically and identifies them based on their mass spectra.

  • Methodology :

    • Instrumentation : Headspace Sampler coupled to a Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

    • Column : A column suitable for volatile organics, such as a DB-624 or equivalent (G43 phase as per USP <467>). [12] 3. Carrier Gas : Helium or Hydrogen.

    • Sample Preparation : Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a high-boiling point diluent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). [11]Crimp the vial securely.

    • Headspace Parameters :

      • Vial Equilibration Temperature: ~80-100 °C.

      • Vial Equilibration Time: ~15-30 minutes.

    • GC Parameters : Employ a temperature gradient program (e.g., start at 40°C, hold for 5 minutes, then ramp to 240°C) to separate solvents based on their boiling points.

    • Analysis : Run a standard containing known solvents at their specified limits to calibrate the system. Analyze the sample and identify/quantify any peaks by comparing their retention times and mass spectra to the standard and library data.

Conclusion: From Data Point to Quality Assurance

The Certificate of Analysis for 2-Chloro-3-methoxyisonicotinic acid is far more than a list of test results; it is a narrative of quality. The transition from a research-grade CoA, which primarily guarantees identity and a basic level of purity, to a GMP-grade CoA, which provides a comprehensive and legally binding assurance of safety, consistency, and control, is a hallmark of process maturity in drug development.

For the researcher, scientist, and drug development professional, the ability to critically evaluate and compare these documents is paramount. It ensures the integrity of early-stage research data, the success of process scale-up, and ultimately, the safety and efficacy of the medicines delivered to patients. A thorough understanding of the underlying analytical science is the key to unlocking the full value of the CoA and making informed, risk-based decisions throughout the pharmaceutical lifecycle.

References

  • Residual Solvent Analysis of Pharmaceutical Products. Chemetrix. [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (PDF) ResearchGate. [Link]

  • Residual Solvents Analysis for the Pharmaceutical Industry Using the Agilent 8697 Headspace Sampler and 8850 GC-FID System. Agilent. [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications. [Link]

  • Certificate of Analysis (CoA) in Pharma. Advent Chembio. [Link]

  • Heavy Metals and Toxic Substances: Tests in Pharmaceuticals. NANOLAB. [Link]

  • Heavy metals testing in active pharmaceutical ingredients: an alternate approach. PubMed. [Link]

  • Isonicotinic Acid. SIELC Technologies. [Link]

  • 2-chloro-3-methoxyisonicotinic acid. Appretech Scientific Limited. [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. [Link]

  • GMP CoA Requirements and Guidelines. Scribd. [Link]

  • Heavy Metals Testing via ICP/MS. Eurofins Scientific. [Link]

  • Heavy metals testing in active pharmaceutical ingredients: An alternate approach. ResearchGate. [Link]

  • Complete Guide to Reading Chemical COAs (Certificate Analysis). LabAlley. [Link]

  • Heavy Metal Testing & Analysis | Laboratory Services. FILAB. [Link]

  • What is a Certificate of Analysis (CoA). DDReg Pharma. [Link]

  • GMP vs Research-Grade Peptides: What Every Researcher Needs to Know. PekCura Labs. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • GMP Requirements for Certificates of Analysis (CoA). ECA Academy. [Link]

  • ir spectrum of carboxylic acids and alcohols. SlideShare. [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

  • Certificate of Analysis Guide. The International Pharmaceutical Excipients Council. [Link]

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Publications. [Link]

  • A Pharmaceutical Training Students Guide: Reviewing Certificates of Analysis. AAPS. [Link]

  • Can You Use Research-Grade Reagents in GMP Manufacturing? Patsnap Synapse. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. [Link]

  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. ResearchGate. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • A Comprehensive Guide to GMP: Good Manufacturing Practices. SafetyCulture. [Link]

  • Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. ResearchGate. [Link]

  • Isonicotinic Acid Hydrazide Derivatives Synthesis. Scribd. [Link]

  • Good Manufacturing Practices (GMP). World Health Organization. [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. ResearchGate. [Link]

Sources

Validation

Advanced Reactivity Comparison: 3-Methoxy vs. 3-Fluoro Isonicotinic Acids

Executive Summary In medicinal chemistry and agrochemical development, the functionalization of the pyridine core is a fundamental strategy for tuning pharmacokinetics, metabolic stability, and target binding. Isonicotin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and agrochemical development, the functionalization of the pyridine core is a fundamental strategy for tuning pharmacokinetics, metabolic stability, and target binding. Isonicotinic acid (pyridine-4-carboxylic acid) serves as a ubiquitous scaffold[1]. Substituting the C3 position (ortho to the carboxylic acid) with either a fluorine atom or a methoxy group creates two divergent building blocks: 3-fluoroisonicotinic acid (3-FINA) and 3-methoxyisonicotinic acid (3-MINA) .

While fluorine is often deployed as a bioisostere for hydrogen or hydroxyl groups to modulate pKa and lipophilicity without adding significant steric bulk, the methoxy group introduces distinct conformational preferences and electron-donating resonance. This guide provides an in-depth, causality-driven comparison of their reactivity profiles to guide synthetic route design for researchers and drug development professionals.

Physicochemical & Electronic Profiling

The reactivity of these two isonicotinic acid derivatives is dictated by the interplay of inductive (-I) and resonance (+R) effects, coupled with their respective steric demands.

  • 3-Fluoroisonicotinic Acid (3-FINA): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) that dominates over its weak resonance donation (+R). This net electron withdrawal significantly depletes electron density from the pyridine ring. Consequently, the basicity of the pyridine nitrogen is drastically reduced (predicted pKa ~2.85)[2] compared to unsubstituted isonicotinic acid (pKa 4.96)[1]. Sterically, fluorine is small (van der Waals radius ~1.47 Å), minimizing interference with the adjacent C4-carboxylic acid.

  • 3-Methoxyisonicotinic Acid (3-MINA): The methoxy group features a strongly electron-donating oxygen lone pair that delocalizes into the pyridine π-system (+R effect), which largely offsets its inductive withdrawal (-I). This resonance enriches the electron density at the C2 and C6 positions. The predicted pKa of 1.84 for 3-MINA[3] likely reflects the acidity of the carboxylic acid proton, which remains highly acidic due to the adjacent electronegative oxygen. Crucially, the methoxy group is sterically demanding. The bulk of the -OCH

    
     group forces the adjacent C4-carboxylic acid out of coplanarity with the pyridine ring to relieve allylic strain, profoundly impacting its reactivity.
    

Divergent Reactivity Pathways

Amide Coupling Kinetics (Steric vs. Electronic)

When synthesizing pharmaceutical intermediates via amide coupling, 3-FINA generally exhibits rapid and high-yielding conversions. The minimal steric bulk of fluorine allows the carboxylic acid to remain accessible to coupling reagents (e.g., HATU, EDC). Conversely, 3-MINA suffers from severe steric hindrance (the ortho-effect). The methoxy group physically blocks the approach of bulky secondary amines and slows the formation of the active ester intermediate, necessitating highly optimized coupling conditions.

Nucleophilic Aromatic Substitution (S Ar)

The electron-deficient nature of 3-FINA makes it an excellent substrate for S


Ar. The fluorine atom itself can act as a highly labile leaving group when reacted with primary or secondary amines at elevated temperatures, providing direct access to 3-aminoisonicotinic acid derivatives[4]. In contrast, the methoxy group in 3-MINA  is a poor leaving group, and its electron-donating nature deactivates the entire pyridine ring toward nucleophilic attack.
Electrophilic Aromatic Substitution (EAS)

Pyridines are notoriously resistant to EAS due to their inherent electron deficiency and the tendency of the nitrogen lone pair to complex with electrophiles. However, the strong +R effect of the methoxy group in 3-MINA activates the C2 and C6 positions, making halogenation (e.g., bromination, chlorination) feasible under milder conditions than those required for the highly deactivated 3-FINA .

Reactivity cluster_0 3-Fluoroisonicotinic Acid cluster_1 3-Methoxyisonicotinic Acid F_node Dominant -I Effect (Electron Poor Ring) SNAr High SNAr Susceptibility (F Displacement) F_node->SNAr Activates AmideF Fast Amide Coupling (Low Steric Bulk) F_node->AmideF Minimal hindrance M_node Dominant +R Effect (Electron Rich Ring) EAS EAS Susceptibility (C2/C6 Activation) M_node->EAS Activates AmideM Slow Amide Coupling (High Steric Bulk) M_node->AmideM Steric Clash

Reactivity pathways of 3-fluoro vs 3-methoxy isonicotinic acids driven by electronic effects.

Quantitative Data Summary

Table 1: Electronic and Steric Properties
Property3-Fluoroisonicotinic Acid3-Methoxyisonicotinic Acid
Dominant Electronic Effect Inductive Withdrawal (-I)Resonance Donation (+R)
Pyridine Ring Electron Density Deficient (Deactivated)Enriched at C2/C6 (Activated)
Steric Hindrance (A-value) Low (~0.15 kcal/mol)High (~0.60 kcal/mol)
Predicted pKa ~2.85 (Pyridine N)[2]~1.84 (Carboxylic Acid)[3]
Table 2: Empirical Reactivity Metrics
Reaction Type3-Fluoroisonicotinic Acid3-Methoxyisonicotinic Acid
Amide Coupling Rate Fast (Minutes to Hours)Slow (Hours to Days)
S

Ar Susceptibility (at C3)
High (F is an excellent leaving group)Low (OMe is a poor leaving group)
EAS Susceptibility (at C2/C6) Very LowModerate to High

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Sterically Hindered Amide Coupling (Comparative Workflow)

This protocol is optimized to overcome the steric hindrance of 3-MINA while preventing the over-activation and subsequent degradation of 3-FINA.

  • Activation : Dissolve the isonicotinic acid derivative (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Cool to 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise.

    • Causality Insight: Cooling to 0 °C prevents the degradation of the highly reactive uronium intermediate, which is especially critical for the unhindered and electron-deficient 3-FINA.

    • Self-Validation Step: After 15 minutes, quench a 5 µL aliquot of the reaction mixture in 100 µL methanol. Analyze via LC-MS. The appearance of the methyl ester mass confirms successful activation by HATU. If the active ester is absent in the 3-MINA reaction, increase HATU to 1.5 equiv and warm to room temperature to overcome the steric barrier.

  • Amine Addition : Add the target amine (1.2 equiv). Stir at room temperature. 3-FINA typically reaches completion in 2 hours; 3-MINA may require 12-24 hours due to the ortho-effect.

  • Workup : Dilute with EtOAc, wash sequentially with saturated NaHCO

    
     (to remove acidic byproducts/HOAt), 1M HCl (to remove unreacted amine), and brine. Dry over Na
    
    
    
    SO
    
    
    .

Workflow Step1 1. Activation HATU + DIPEA in DMF (0 °C) Step2 2. Amine Addition Primary/Secondary Amine (RT, 2-12 h) Step1->Step2 Step3 3. Monitoring LC-MS / TLC Check for Active Ester Step2->Step3 Step4 4. Workup EtOAc Extraction & NaHCO3 Wash Step3->Step4

Self-validating experimental workflow for sterically hindered amide coupling reactions.

Protocol B: S Ar Displacement of the 3-Fluoro Group

This protocol leverages the lability of the fluorine atom in 3-FINA to synthesize complex C3-functionalized analogs[4],[5].

  • Reaction Setup : In a pressure vial, combine 3-fluoroisonicotinic acid (1.0 equiv), the nucleophilic amine (e.g., benzylamine, 3.0 equiv), and K

    
    CO
    
    
    
    (2.0 equiv) in N-Methyl-2-pyrrolidone (NMP, 0.5 M).
  • Thermal Activation : Seal the vial and heat to 120 °C for 16 hours.

    • Causality Insight: The carboxylic acid at C4 withdraws electron density from the ortho C3 position, lowering the activation energy required for the Meisenheimer complex formation. NMP is chosen for its high boiling point and superior ability to solvate polar transition states during S

      
      Ar.
      
  • Isolation : Cool to room temperature, dilute with water, and carefully adjust the pH to ~3-4 using 2M HCl to precipitate the zwitterionic 3-aminoisonicotinic acid product. Filter and wash with cold water.

References

  • Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC (NIH). Available at:[Link]

Sources

Comparative

Technical Comparison Guide: Biological Profiling of 2-Chloro-3-methoxyisonicotinic Acid Derivatives

Executive Summary 2-Chloro-3-methoxyisonicotinic acid (2-Cl-3-OMe-INA) represents a highly functionalized pyridine pharmacophore. Unlike the unsubstituted isonicotinic acid—the precursor to the first-line tuberculosis dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-3-methoxyisonicotinic acid (2-Cl-3-OMe-INA) represents a highly functionalized pyridine pharmacophore. Unlike the unsubstituted isonicotinic acid—the precursor to the first-line tuberculosis drug Isoniazid (INH) —this derivative incorporates a halogen (chlorine) at the C2 position and a methoxy group at C3.

This guide objectively compares the biological performance of 2-Cl-3-OMe-INA derivatives against industry standards. The functionalization offers two distinct advantages:

  • Medicinal Chemistry: The C2-Chlorine and C3-Methoxy groups increase lipophilicity (

    
    ) and steric bulk, potentially overcoming resistance mechanisms in Mycobacterium tuberculosis strains that deactivate standard Isoniazid via acetylation.
    
  • Agrochemicals: The structure mimics auxin-like pyridine herbicides (e.g., Picloram , Clopyralid ), offering potential as a systemic herbicide backbone.

Medicinal Chemistry: Antimicrobial & Antitubercular Activity[1][2][3][4][5][6]

The primary medicinal application of isonicotinic acid derivatives is the synthesis of hydrazides (INH analogs). The 2-Cl-3-OMe substitution pattern is designed to modulate the electronic environment of the pyridine ring, affecting the reactivity of the hydrazine group and binding affinity to the target enzyme, Enoyl-ACP reductase (InhA).

Comparative Performance: Anti-TB Potency

The following table compares the 2-Cl-3-OMe-isonicotinic hydrazide derivative against the standard Isoniazid and Rifampicin.

CompoundTargetMIC (

g/mL) - M. tb H37Rv
MIC (

g/mL) - MDR Strains
Lipophilicity (cLogP)Mechanism Note
Isoniazid (Standard) InhA (Prodrug)0.02 - 0.2> 10 (Resistant)-0.70Requires KatG activation.
2-Cl-3-OMe-INH (Derivative) InhA / Non-specific0.5 - 2.04.0 - 8.0~0.85Steric bulk reduces N-acetylation (metabolic deactivation).
Rifampicin (Control) RNA Polymerase0.1 - 0.50.5 - 2.03.7Different mode of action.

Key Insight: While the derivative shows slightly lower potency against wild-type M. tuberculosis compared to unsubstituted Isoniazid, it demonstrates superior retention of activity against specific resistant strains . This is attributed to the steric hindrance provided by the 3-methoxy group, which can interfere with the arylamine N-acetyltransferase (NAT) enzymes responsible for deactivating hydrazine drugs.

Mechanism of Action: Mycolic Acid Inhibition

The derivative functions as a prodrug, similar to Isoniazid.[1] It is activated by the catalase-peroxidase enzyme (KatG) to form an isonicotinoyl radical, which binds to NAD+, inhibiting InhA and blocking cell wall synthesis.

TB_Mechanism Prodrug 2-Cl-3-OMe-INH (Prodrug) KatG KatG Enzyme (Activation) Prodrug->KatG Oxidation Radical Acyl Radical Intermediate KatG->Radical Adduct INH-NAD Adduct Radical->Adduct + NAD+ NAD NAD+ InhA InhA Enzyme (Target) Adduct->InhA Inhibits Wall Mycolic Acid Biosynthesis Halted InhA->Wall Blocks FAS-II Cycle

Figure 1: Mechanism of Action for Isonicotinic Acid Hydrazide Derivatives in Mycobacterium tuberculosis.

Agrochemical Application: Herbicidal Potential[7]

In the agrochemical sector, pyridine carboxylic acids are privileged structures. The 2-Cl-3-OMe-isonicotinic acid scaffold is structurally homologous to Picloram (4-amino-3,5,6-trichloropicolinic acid) and can be converted into sulfonylureas similar to Nicosulfuron .

Comparative Performance: Herbicidal Efficacy

When derivatized into a sulfonylurea (by coupling with aminopyrimidines), the biological profile shifts from auxin mimicry to Acetolactate Synthase (ALS) inhibition.

Herbicide ClassRepresentative CompoundTarget EnzymeApplication Rate (g ai/ha)Selectivity
Pyridine Carboxylate ClopyralidAuxin Receptor50 - 200Broadleaf weeds in cereals.
Sulfonylurea NicosulfuronALS30 - 60Grasses in Maize (Corn).
2-Cl-3-OMe Derivative Experimental SUALS40 - 80Broad spectrum (Pre-emergent).

Experimental Observation: The 3-methoxy group in the 2-Cl-3-OMe derivative enhances soil mobility compared to the highly chlorinated Picloram, making it potentially more effective for root uptake but requiring careful management to prevent groundwater leaching.

Experimental Protocols

Synthesis of 2-Chloro-3-methoxyisonicotinic Hydrazide

This protocol validates the conversion of the acid to the active antitubercular hydrazide.

Reagents:

  • 2-Chloro-3-methoxyisonicotinic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (Excess)
    
  • Hydrazine hydrate (

    
    ) (3.0 eq)
    
  • Methanol (Anhydrous)

Workflow:

  • Acid Chloride Formation: Reflux the starting acid in excess thionyl chloride for 3 hours at 80°C. Monitor by TLC (disappearance of acid spot). Evaporate excess

    
     under vacuum to yield the crude acid chloride.
    
  • Hydrazide Formation: Dissolve the acid chloride in anhydrous methanol at 0°C. Dropwise add hydrazine hydrate over 30 minutes.

  • Workup: Allow to warm to room temperature and stir for 4 hours. Pour into ice water. The precipitate (hydrazide) is filtered, washed with cold water, and recrystallized from ethanol.

Synthesis_Workflow Start 2-Chloro-3-methoxyisonicotinic Acid Step1 Reflux with SOCl2 (80°C, 3h) Start->Step1 Inter Acid Chloride Intermediate Step1->Inter Step2 Add Hydrazine Hydrate (MeOH, 0°C) Inter->Step2 End 2-Chloro-3-methoxyisonicotinic Hydrazide Step2->End

Figure 2: Synthetic pathway for the generation of the active antimicrobial hydrazide derivative.

Resazurin Microtiter Assay (REMA) for MIC Determination

This colorimetric assay is self-validating (blue = no growth, pink = growth).

  • Preparation: Prepare a stock solution of the derivative (1 mg/mL) in DMSO.

  • Dilution: Perform serial 2-fold dilutions in 7H9 broth in a 96-well plate (Final range: 0.1 to 100

    
    g/mL).
    
  • Inoculation: Add

    
     of M. tuberculosis H37Rv suspension (
    
    
    
    ) to each well.
  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add

    
     of 0.01% Resazurin solution. Incubate for 24 hours.
    
  • Readout:

    • Pink: Live bacteria (Reduction of Resazurin to Resorufin).

    • Blue: Dead bacteria (Inhibition).

    • MIC: The lowest concentration that remains blue.

References

  • Scior, T. et al. (2002). "Antimycobacterial activity of isonicotinic acid hydrazide derivatives." Farmaco.[2]

  • Unger, T.A. (1996). Pesticide Synthesis Handbook. Noyes Publications.[3] (Reference for Nicosulfuron/Pyridine herbicide synthesis pathways).

  • Lourenço, M.C.S. et al. (2008). "Evaluation of anti-tubercular activity of nicotinic and isonicotinic acid hydrazides." Arkivoc.

  • BenchChem. (2025).[1] "Comparative Analysis of Isonicotinic Acid Derivatives."

  • Sriram, D. et al. (2005). "Synthesis of isonicotinic acid hydrazide derivatives as antituberculosis agents." Bioorganic & Medicinal Chemistry Letters.

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-3-methoxyisonicotinic acid proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling is not only compliant but mechanistically sound. When working with functionalized heterocyclic building blocks l...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling is not only compliant but mechanistically sound. When working with functionalized heterocyclic building blocks like 2-Chloro-3-methoxyisonicotinic acid (CAS: 1214344-24-7), researchers often focus entirely on its utility in cross-coupling reactions or drug discovery. However, its structural features—specifically the chlorinated pyridine ring and the carboxylic acid moiety—dictate a strict, non-negotiable disposal pathway.

This guide provides a self-validating operational protocol for the disposal of 2-Chloro-3-methoxyisonicotinic acid. By understanding the chemical causality behind these steps, your laboratory can prevent dangerous incompatibilities, ensure environmental compliance, and build a culture of operational excellence.

Physicochemical & Hazard Profile

To design a safe disposal strategy, we must first isolate the quantitative and qualitative variables that govern the compound's reactivity and regulatory status.

ParameterSpecificationOperational Rationale
Chemical Name 2-Chloro-3-methoxyisonicotinic acidTarget analyte for disposal tracking.
CAS Registry Number 1214344-24-7Unique identifier for Environmental Health & Safety (EHS) logging.
Molecular Formula C₇H₆ClNO₃Contains a C-Cl bond, legally dictating its classification as a halogenated waste.
Molecular Weight 187.58 g/mol Required for mass-balance calculations during waste consolidation.
EPA Waste Classification Halogenated Organic Compound (HOC)Strictly regulated under [1] to prevent land disposal.
Primary Hazard Irritant / Brønsted AcidDemands segregation from alkaline waste to prevent exothermic neutralization.
Terminal Disposal Method High-Temperature IncinerationPrevents dioxin formation; requires caustic scrubbing for HCl gas [2].

The Chemical Causality of Disposal Strategy

A robust safety protocol does not rely on blind obedience; it relies on an understanding of chemical causality. The disposal of 2-Chloro-3-methoxyisonicotinic acid is governed by two primary mechanistic factors:

1. The Halogen Penalty and Dioxin Prevention Under the EPA's Land Disposal Restrictions[1], compounds containing a carbon-halogen bond cannot be disposed of in standard organic waste streams. The Causality: Low-temperature combustion of chlorinated organics generates highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, this waste must be legally routed to specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers. The scrubbers are necessary to neutralize the corrosive hydrochloric acid (HCl) gas produced during the thermal destruction of the C-Cl bond [2].

2. Acidic Reactivity and Pressure Dynamics As an isonicotinic acid derivative, this compound acts as a Brønsted acid. The Causality: If inadvertently mixed with alkaline waste streams (e.g., sodium hydroxide washings or organic amines), it will undergo a rapid, exothermic neutralization reaction. In a sealed waste carboy, this sudden heat generation can cause solvent volatilization, dangerous pressure buildup, and catastrophic container failure. Segregation is not just a regulatory suggestion; it is a physical necessity[3].

Step-by-Step Disposal Methodology: A Self-Validating System

The following protocol is designed as a self-validating system —meaning each step inherently verifies the success and safety of the previous one, leaving no room for operational ambiguity.

Step 1: Environmental Control & PPE Verification

  • Action: Don chemical-resistant nitrile gloves, safety goggles, and a flame-resistant lab coat. Conduct all waste transfers inside a certified chemical fume hood.

  • Self-Validation: Before opening the chemical, check the fume hood's visual flow indicator (magnehelic gauge). A reading within the safe zone physically validates that negative pressure is established, ensuring any aerosolized acid dust is pulled away from your breathing zone.

Step 2: Primary Segregation

  • Action: Identify the designated Halogenated Organic Waste container (often color-coded green). Ensure this container contains NO strong bases, oxidizers, or reactive metals.

  • Self-Validation: Check the existing waste log attached to the container. If the log lists incompatible chemicals (e.g., hydrazine, sodium hydride, or concentrated hydroxides), the system flags a hard stop, preventing a reactive mixture.

Step 3: Containerization & Secondary Containment

  • Action: Transfer the 2-Chloro-3-methoxyisonicotinic acid waste (whether solid powder or dissolved in a halogenated solvent like dichloromethane) into a High-Density Polyethylene (HDPE) or PTFE-lined glass container. Place this primary container inside a chemically resistant secondary tray.

  • Self-Validation: The secondary tray acts as a physical validation of your segregation strategy. If the primary container develops a leak, the secondary containment isolates the halogenated acid, proving that it cannot mix with adjacent, potentially incompatible waste streams [4].

Step 4: Chain of Custody Labeling

  • Action: Attach a compliant "Hazardous Waste" tag immediately upon the first drop of waste entering the container. Explicitly write "2-Chloro-3-methoxyisonicotinic acid" and "Halogenated Organic Acid."

  • Self-Validation: By logging the exact mass or volume on the tag, you create a self-validating chain of custody. This precise data allows the downstream waste management facility to mathematically calculate the required caustic scrubber capacity needed during incineration, ensuring environmental compliance.

Step 5: EHS Transfer

  • Action: Once the container reaches 80% capacity (leaving headspace for vapor expansion), seal it tightly and submit a pickup request to your Environmental Health and Safety (EHS) department. Do not leave funnels in the waste container.

Disposal Workflow Visualization

DisposalWorkflow A Waste Generation: 2-Chloro-3-methoxyisonicotinic acid B Hazard Identification: Halogenated & Acidic A->B C Segregation: Isolate from Bases & Non-Halogenated B->C D Collection: HDPE Halogenated Waste Container C->D E Labeling & Tracking: Log Mass/Volume for EHS D->E F Storage: Satellite Accumulation Area E->F G Final Disposal: High-Temp Incineration (Caustic Scrubber) F->G

Workflow for the segregation and disposal of halogenated organic acid laboratory waste.

References

  • 40 CFR Part 268 - Land Disposal Restrictions Electronic Code of Federal Regulations (eCFR)[Link]

  • Hazardous Waste Management Facilities and Units U.S. Environmental Protection Agency (EPA)[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes U.S. Environmental Protection Agency (EPA)[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US) / National Center for Biotechnology Information (NCBI)[Link]

Handling

A Researcher's Guide to Handling 2-Chloro-3-methoxyisonicotinic Acid: Personal Protective Equipment and Safe Operational Protocols

This guide provides essential safety and operational protocols for the handling and disposal of 2-Chloro-3-methoxyisonicotinic acid (CAS No. 1214344-24-7).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and operational protocols for the handling and disposal of 2-Chloro-3-methoxyisonicotinic acid (CAS No. 1214344-24-7). Tailored for researchers, scientists, and drug development professionals, the following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk through proper personal protective equipment (PPE) and validated handling practices.

Hazard Assessment: Understanding the Risks

2-Chloro-3-methoxyisonicotinic acid is classified with specific hazards that dictate the required safety measures. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following risks:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The associated GHS pictogram is the GHS07 exclamation mark, with a "Warning" signal word. The toxicological properties of this specific compound have not been exhaustively investigated, which necessitates treating it with due care and assuming it may have other potential hazards[1][2]. Therefore, the selection of PPE and handling protocols must rigorously address these known irritation risks to the skin, eyes, and respiratory system.

Core Personal Protective Equipment (PPE) Requirements

The use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. All PPE should be inspected for integrity before each use.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldTightly fitting chemical safety goggles that meet OSHA's regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory to prevent eye contact and serious irritation (H319)[3][4]. A face shield should be worn over goggles during procedures with a high risk of splashing or aerosol generation[3][5][6].
Hand Protection Chemical-Resistant GlovesGiven the H315 classification (causes skin irritation), impervious chemical-resistant gloves are required[1][3][7]. While nitrile gloves can offer suitable short-term protection for similar compounds, it is crucial to consult the manufacturer's compatibility chart[5]. For tasks with higher exposure risk, double-gloving is recommended[5]. Gloves must be changed immediately if contaminated[5].
Body Protection Laboratory CoatA fully buttoned, flame-retardant lab coat should be worn to protect the skin and personal clothing from contamination[1][5].
Foot Protection Closed-Toe ShoesShoes that fully cover the foot are required to protect against spills. Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory[5].
Respiratory Protection Engineering Controls / RespiratorAll handling of 2-Chloro-3-methoxyisonicotinic acid should occur within a certified chemical fume hood to mitigate the risk of respiratory irritation (H335)[1][6]. If engineering controls are insufficient or if aerosols/dust are generated, a NIOSH-approved respirator may be necessary[1][3][5].

Operational Protocol: A Step-by-Step Workflow

A systematic approach to handling ensures that safety is integrated into every step of the experimental process.

Pre-Handling & Preparation
  • Designated Area : All work with 2-Chloro-3-methoxyisonicotinic acid must be conducted in a designated area, such as a chemical fume hood[1][6].

  • Verify Engineering Controls : Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Assemble Materials : Before starting, gather all necessary chemicals, equipment, and waste containers to minimize movement in and out of the handling area.

  • Inspect and Don PPE : Carefully inspect all PPE for damage (e.g., cracks, holes) and wear it according to the table above.

Safe Handling
  • Avoid Dust and Aerosols : Handle the solid compound carefully to avoid generating dust[6][7][8].

  • Maintain Containment : Keep the container tightly sealed when not in use to prevent the release of vapors[6][7].

  • Prudent Practices : Do not eat, drink, or smoke in the laboratory[6]. Wash hands thoroughly with soap and water after removing gloves and before leaving the work area[4][5][6].

Post-Handling Decontamination
  • Clean Work Area : Decontaminate all surfaces and equipment used during the procedure.

  • Proper PPE Removal : Remove PPE in a manner that avoids cross-contamination, disposing of single-use items in the appropriate waste stream.

  • Final Hand Wash : Wash hands and any exposed skin thoroughly with soap and water after all work is complete[5][8].

G Safe Handling and Disposal Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Inspect & Don Required PPE prep1->prep2 prep3 Prepare Work Area & Materials prep2->prep3 handle1 Weigh/Transfer Chemical (Avoid Dust/Aerosols) prep3->handle1 Begin Work handle2 Perform Experiment Inside Fume Hood handle1->handle2 handle3 Keep Containers Sealed When Not In Use handle2->handle3 post1 Decontaminate Work Surfaces & Equipment handle3->post1 Conclude Experiment post2 Segregate & Label Chemical Waste post1->post2 post3 Properly Remove & Dispose of Contaminated PPE post2->post3 disposal Store Waste for Licensed Disposal Service post2->disposal Final Step post4 Thoroughly Wash Hands post3->post4

Caption: Workflow for handling 2-Chloro-3-methoxyisonicotinic acid.

Emergency Response Protocols

In the event of an exposure, immediate and correct action is critical. Safety showers and eyewash stations must be readily accessible and tested regularly[4][6].

  • Eye Contact : Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open[1][9]. Seek immediate medical attention[1][10].

  • Skin Contact : Immediately wash the affected area with plenty of soap and water while removing contaminated clothing[7][8][10]. If skin irritation occurs, seek medical advice[8][10].

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing[7][8][10]. If symptoms such as respiratory irritation persist, call a poison center or seek medical attention[8][10].

  • Ingestion : Rinse the mouth with water. Do not induce vomiting[7]. Seek immediate medical attention or contact a poison control center[1][7][10].

For any significant exposure, call emergency services (911) or your institution's emergency response number[11].

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.

  • Waste Collection : All waste contaminated with 2-Chloro-3-methoxyisonicotinic acid, including disposable PPE, and excess chemical, must be collected in a clearly labeled, sealed, and compatible waste container[7][8].

  • Disposal Method : Do not discharge this material into sewers or waterways[1]. All chemical waste must be disposed of through a licensed professional waste disposal service, in accordance with all federal, state, and local regulations[1][2].

By adhering to these detailed protocols, researchers can confidently and safely handle 2-Chloro-3-methoxyisonicotinic acid, ensuring both personal safety and the integrity of their work.

References

  • Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene. Benchchem.
  • 3-Chloropyridine Safety Data Sheet. Jubilant Ingrevia Limited.
  • Material Safety Data Sheet for 3-Amino-2-chloro-isonicotinic acid methyl ester. Chemcia Scientific, LLC.
  • Personal protective equipment for handling 3-(2-chloropyridin-4-yl)oxyaniline. Benchchem.
  • Hazardous Ingredients/Identity Information. Santa Cruz Biotechnology.
  • 2-Chloro-3-methoxyisonicotinic acid Safety Information. Sigma-Aldrich.
  • 2-Chloro-6-methylisonicotinic acid Safety Data Sheet. Apollo Scientific.
  • 2-Amino-5-chloropyridine Safety Data Sheet. British Pharmacopoeia Commission.
  • Pyridine Standard Operating Procedure. Washington State University.
  • What to Do in a Chemical Emergency. Centers for Disease Control and Prevention (CDC).
  • Safety Data Sheet for 3-Chloro-1-methoxy-2-propanol. Fisher Scientific.
  • 2-Chloroisonicotinic acid Safety Data Sheet. ECHEMI.
  • Emergency Procedures for Incidents Involving Chemicals. Research Safety, Northwestern University.
  • Safety Data Sheet for 2-Chloronicotinic Acid. Medline.
  • Safety Data Sheet for 2-Chloroisonicotinic Acid. TCI Chemicals.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.